Besigliptin tosylate
Description
Properties
CAS No. |
1177460-72-8 |
|---|---|
Molecular Formula |
C25H36FN5O5S |
Molecular Weight |
537.6 g/mol |
IUPAC Name |
(3aR,6aS)-5-[[2-[(2S,4S)-2-cyano-4-fluoropyrrolidin-1-yl]-2-oxoethyl]amino]-N,N,5-trimethyl-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxamide;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C18H28FN5O2.C7H8O3S/c1-18(21-8-16(25)24-11-14(19)4-15(24)7-20)5-12-9-23(10-13(12)6-18)17(26)22(2)3;1-6-2-4-7(5-3-6)11(8,9)10/h12-15,21H,4-6,8-11H2,1-3H3;2-5H,1H3,(H,8,9,10)/t12-,13+,14-,15-,18?;/m0./s1 |
InChI Key |
VBMNNLBIPDGFBS-OFQXCICXSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1(C[C@@H]2CN(C[C@@H]2C1)C(=O)N(C)C)NCC(=O)N3C[C@H](C[C@H]3C#N)F |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1(CC2CN(CC2C1)C(=O)N(C)C)NCC(=O)N3CC(CC3C#N)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SHR-117887; SHR117887; SHR 117887 |
Origin of Product |
United States |
Foundational & Exploratory
Besigliptin Tosylate: A Deep Dive into its Mechanism of Action as a DPP-4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Besigliptin, as besigliptin tosylate, is a potent, selective, and orally bioavailable dipeptidyl peptidase-4 (DPP-4) inhibitor that has undergone phase II clinical trials for the treatment of type 2 diabetes mellitus. This technical guide elucidates the core mechanism of action of besigliptin, detailing its interaction with the DPP-4 enzyme, the subsequent physiological effects on the incretin system, and its pharmacokinetic profile. This document synthesizes available data to provide a comprehensive resource for researchers and professionals in the field of diabetes drug development.
Introduction to DPP-4 Inhibition and the Incretin Effect
The management of type 2 diabetes mellitus (T2DM) has been significantly advanced by the development of therapies targeting the incretin system. Incretins, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), are gut hormones released in response to nutrient intake. They play a crucial role in glucose homeostasis by stimulating insulin secretion and suppressing glucagon release in a glucose-dependent manner.
The enzyme dipeptidyl peptidase-4 (DPP-4) is the key regulator of incretin activity, rapidly inactivating GLP-1 and GIP. By inhibiting DPP-4, drugs like besigliptin prolong the action of endogenous incretins, thereby enhancing glycemic control.
Core Mechanism of Action: Besigliptin's Interaction with DPP-4
Besigliptin functions by competitively and reversibly binding to the catalytic site of the DPP-4 enzyme. This inhibition prevents the degradation of GLP-1 and GIP, leading to increased circulating levels of their active forms.
The primary signaling pathway influenced by besigliptin is the incretin pathway, which ultimately leads to improved glycemic control.
Quantitative Analysis of DPP-4 Inhibition
While specific IC50 and Ki values for this compound are not publicly available in the provided search results, the general potency of gliptins can be summarized for comparative purposes.
| Parameter | Typical Range for Gliptins | Significance |
| IC50 (nM) | 1 - 100 | Concentration required to inhibit 50% of DPP-4 activity in vitro. Lower values indicate higher potency. |
| Ki (nM) | < 50 | Inhibition constant, reflecting the binding affinity of the inhibitor to the enzyme. Lower values indicate stronger binding. |
Experimental Protocols
In Vitro DPP-4 Inhibition Assay
A common method to determine the inhibitory activity of compounds like besigliptin on DPP-4 is a fluorescence-based enzymatic assay.
Methodology:
-
Reagent Preparation: Recombinant human DPP-4 enzyme, a fluorogenic substrate (e.g., Gly-Pro-AMC), and the test compound (besigliptin) are prepared in an appropriate assay buffer (e.g., Tris-HCl).
-
Reaction Setup: The DPP-4 enzyme is pre-incubated with varying concentrations of besigliptin in a 96-well plate. A known DPP-4 inhibitor, such as sitagliptin, is used as a positive control, and wells without the inhibitor serve as a negative control (100% activity).
-
Enzymatic Reaction: The reaction is initiated by adding the fluorogenic substrate to all wells.
-
Signal Detection: The plate is incubated, and the fluorescence generated from the cleavage of the substrate by DPP-4 is measured over time using a microplate reader.
-
Data Analysis: The rate of fluorescence increase is proportional to the DPP-4 activity. The percentage of inhibition at each concentration of besigliptin is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.
In Vivo Pharmacokinetic Studies
Pharmacokinetic parameters of besigliptin are typically evaluated in preclinical animal models (e.g., rats, dogs) and subsequently in human clinical trials.
Methodology:
-
Animal Models: Studies are conducted in appropriate animal species, often starting with rodents and progressing to larger animals.
-
Drug Administration: Besigliptin is administered orally (to assess bioavailability) and intravenously (to determine clearance and volume of distribution).
-
Sample Collection: Blood samples are collected at various time points post-administration.
-
Bioanalysis: Plasma concentrations of besigliptin are quantified using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters.
Pharmacokinetic Profile
While specific pharmacokinetic data for this compound from the provided search results is limited, the general characteristics of DPP-4 inhibitors are well-documented.
| Parameter | Description | General Characteristics for Gliptins |
| Cmax | Maximum plasma concentration | Achieved within a few hours of oral administration. |
| Tmax | Time to reach Cmax | Typically 1-4 hours. |
| AUC | Area under the plasma concentration-time curve | Indicates overall drug exposure. |
| t1/2 | Elimination half-life | Varies among gliptins, influencing dosing frequency (once or twice daily). |
| Bioavailability | Fraction of the administered dose that reaches systemic circulation | Generally good for most gliptins. |
Clinical Efficacy and Safety (Phase II Trial Insights)
Besigliptin has completed Phase II clinical trials for the treatment of type 2 diabetes mellitus. While specific data from these trials is not detailed in the provided search results, the typical endpoints for such trials are summarized below.
| Efficacy Endpoints | Description | Expected Outcome with Besigliptin |
| Change in HbA1c | Change in glycated hemoglobin from baseline | Significant reduction compared to placebo. |
| Change in FPG | Change in fasting plasma glucose from baseline | Significant reduction compared to placebo. |
| Change in PPG | Change in postprandial glucose from baseline | Significant reduction compared to placebo. |
| Safety & Tolerability | Description | General Profile of DPP-4 Inhibitors |
| Adverse Events (AEs) | Incidence and severity of adverse events | Generally well-tolerated. |
| Hypoglycemia | Incidence of low blood sugar events | Low risk, as the mechanism is glucose-dependent. |
| Body Weight | Change in body weight | Generally weight-neutral. |
Conclusion
This compound is a DPP-4 inhibitor that exerts its glucose-lowering effects by potentiating the endogenous incretin system. Its mechanism of action, centered on the competitive and reversible inhibition of the DPP-4 enzyme, leads to increased levels of active GLP-1 and GIP, resulting in enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. Further publication of its detailed enzyme kinetics, full pharmacokinetic profile, and comprehensive Phase III clinical trial data will provide a more complete understanding of its therapeutic potential in the management of type 2 diabetes.
An In-Depth Technical Guide to Besigliptin Tosylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Besigliptin tosylate is an orally administered small molecule that acts as a potent and selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme. As a member of the gliptin class of drugs, it is under investigation for the treatment of type 2 diabetes mellitus. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and available data on this compound, designed to inform researchers and professionals in the field of drug development. While specific preclinical and clinical data for this compound are not extensively available in the public domain, this guide establishes a comparative framework using data from well-characterized first-generation DPP-4 inhibitors.
Chemical Structure and Properties
This compound is the tosylate salt of the active pharmaceutical ingredient, Besigliptin. The tosylate counter-ion is p-toluenesulfonic acid.
Besigliptin (Active Moiety)
-
IUPAC Name: (3aS,6aR)-5-[[2-[(2S,4S)-2-cyano-4-fluoropyrrolidin-1-yl]-2-oxoethyl]amino]-N,N,5-trimethyl-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxamide
-
Molecular Formula: C₁₈H₂₈FN₅O₂
-
Molecular Weight: 365.4 g/mol
This compound (Salt Form)
-
Systematic Name: (3AS,6AR)-5-((2-((2S,4S)-2-CYANO-4-FLUORO-PYRROLIDIN-1-YL)-2-OXO-ETHYL)AMINO)-N,N,5-TRIMETHYL-1,3,3A,4,6,6A-HEXAHYDROCYCLOPENTA(C)PYRROLE-2-CARBOXAMIDE; 4-METHYLBENZENESULFONIC ACID.
| Property | Besigliptin (Free Base) | p-Toluenesulfonic acid |
| Molecular Formula | C₁₈H₂₈FN₅O₂ | C₇H₈O₃S |
| Molecular Weight | 365.4 g/mol | 172.2 g/mol |
| CAS Number | 1177459-85-6 | 104-15-4 |
Mechanism of Action and Signaling Pathway
This compound functions by inhibiting the DPP-4 enzyme, which is responsible for the rapid degradation of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] By blocking this enzymatic activity, Besigliptin increases the circulating levels of active GLP-1 and GIP.[2]
These elevated incretin levels then exert their effects on the pancreas in a glucose-dependent manner:
-
Increased Insulin Secretion: GLP-1 and GIP stimulate the pancreatic β-cells to release insulin in response to high blood glucose levels.[3]
-
Suppressed Glucagon Secretion: GLP-1 acts on pancreatic α-cells to suppress the release of glucagon, a hormone that raises blood glucose levels.[3]
The net effect of these actions is a reduction in both fasting and postprandial blood glucose levels, contributing to improved glycemic control in patients with type 2 diabetes.
Figure 1: Signaling pathway of this compound.
Quantitative Data
Specific in vitro potency (IC50) and binding affinity (Ki) values for this compound against the DPP-4 enzyme are not publicly available at this time. For context, the following table provides a summary of these values for other well-established DPP-4 inhibitors.
| DPP-4 Inhibitor | IC50 (nM) | Selectivity vs. DPP-8 | Selectivity vs. DPP-9 |
| Sitagliptin | 19 | >2,600-fold | >2,600-fold |
| Vildagliptin | 62 | >200-fold | >200-fold |
| Saxagliptin | 50 | >400-fold | >80-fold |
| Alogliptin | <10 | >10,000-fold | >10,000-fold |
| Linagliptin | 1 | >10,000-fold | >10,000-fold |
Data compiled from publicly available sources for comparative purposes.
Similarly, detailed pharmacokinetic and pharmacodynamic data for this compound from preclinical and clinical studies have not been disclosed in the public domain.
Experimental Protocols
In Vitro DPP-4 Inhibition Assay (Representative Protocol)
This protocol is a representative method for determining the in vitro potency of a test compound, such as Besigliptin, against the DPP-4 enzyme.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human DPP-4.
Materials:
-
Recombinant human DPP-4 enzyme
-
Fluorogenic substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin; Gly-Pro-AMC)
-
Assay Buffer (e.g., Tris-HCl, pH 7.5)
-
Test compound (Besigliptin)
-
Reference inhibitor (e.g., Sitagliptin)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare a serial dilution of the test compound and the reference inhibitor in the assay buffer.
-
In the wells of the microplate, add the assay buffer, the test compound/reference inhibitor at various concentrations, and the recombinant human DPP-4 enzyme.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Monitor the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm over time.
-
Calculate the rate of reaction (slope of the fluorescence versus time curve).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Figure 2: Workflow for a DPP-4 inhibition assay.
Synthesis of Besigliptin (Proposed)
A specific, publicly disclosed synthesis route for Besigliptin is not available. However, based on its chemical structure, a plausible synthetic strategy would likely involve the coupling of two key fragments: the hexahydrocyclopenta[c]pyrrole core and the 2-cyano-4-fluoropyrrolidine moiety. The following is a hypothetical, high-level retrosynthetic analysis.
Figure 3: Proposed retrosynthetic analysis of Besigliptin.
Conclusion
This compound is a promising DPP-4 inhibitor for the management of type 2 diabetes. Its mechanism of action, centered on the enhancement of the incretin system, is well-established for its drug class. While specific quantitative data on the potency and pharmacokinetic profile of this compound are not yet in the public domain, the comparative data from existing DPP-4 inhibitors provide a valuable benchmark for its potential therapeutic profile. Further disclosure of data from ongoing and future clinical trials will be crucial for a comprehensive understanding of its efficacy and safety.
References
- 1. The Role of DPP-4 Inhibitors in the Treatment Algorithm of Type 2 Diabetes Mellitus: When to Select, What to Expect [mdpi.com]
- 2. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GIP and GLP‐1, the two incretin hormones: Similarities and differences - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of Besigliptin Tosylate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Besigliptin tosylate (also known as SHR117887) is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor developed for the treatment of type 2 diabetes mellitus. As a member of the gliptin class, its therapeutic effect is derived from the enhancement of the incretin system, leading to improved glycemic control. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and the preclinical and clinical development of this compound. All available quantitative data has been summarized into structured tables, and key experimental methodologies are detailed. Visualizations of the drug's mechanism and development workflow are provided to facilitate a deeper understanding of this compound.
Introduction
Type 2 diabetes mellitus is a progressive metabolic disorder characterized by hyperglycemia resulting from insulin resistance and relative insulin deficiency. The incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), play a crucial role in glucose homeostasis. However, their therapeutic potential is limited by their rapid inactivation by the enzyme dipeptidyl peptidase-4 (DPP-4). The development of DPP-4 inhibitors, or "gliptins," represents a significant advancement in the management of type 2 diabetes. These agents prolong the action of endogenous incretins, thereby stimulating glucose-dependent insulin secretion and suppressing glucagon release. This compound emerged from discovery efforts to identify a novel DPP-4 inhibitor with favorable pharmacological and pharmacokinetic properties.
Discovery and Synthesis
The discovery of this compound was the result of a focused drug discovery program aimed at identifying novel, potent, and selective DPP-4 inhibitors. The chemical structure of Besigliptin is (3aS,6aR)-5-[[2-[(2S,4S)-2-cyano-4-fluoropyrrolidin-1-yl]-2-oxoethyl]amino]-N,N,5-trimethyl-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxamide. The tosylate salt form was selected for development.
Chemical Structure
| Identifier | Value |
| IUPAC Name | (3aS,6aR)-5-[[2-[(2S,4S)-2-cyano-4-fluoropyrrolidin-1-yl]-2-oxoethyl]amino]-N,N,5-trimethyl-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxamide;4-methylbenzenesulfonic acid |
| Internal ID | SHR117887 |
| CAS Number | 1177459-85-6 (free base) |
| Molecular Formula | C₂₅H₃₆FN₅O₅S |
Synthesis
The synthesis of this compound is a multi-step process that involves the preparation of two key intermediates: the cyclopenta[c]pyrrole core and the 2-cyano-4-fluoropyrrolidine moiety, followed by their coupling and final salt formation. While the precise, scaled-up manufacturing process is proprietary, the general synthetic approach can be inferred from patent literature.
Experimental Protocol: General Synthesis of Besigliptin
A detailed, step-by-step protocol for the laboratory-scale synthesis would typically involve:
-
Synthesis of the Cyclopenta[c]pyrrole Intermediate: This would likely begin with a commercially available starting material, followed by a series of reactions to construct the bicyclic ring system and introduce the necessary functional groups, including the dimethylcarbamoyl group and the amino group at the 5-position.
-
Synthesis of the (2S,4S)-2-cyano-4-fluoropyrrolidine Intermediate: This chiral intermediate is a hallmark of several DPP-4 inhibitors. Its synthesis often starts from a suitable chiral precursor, such as a protected L-proline derivative. The introduction of the fluorine and cyano groups would require specific fluorinating and cyanating reagents and careful control of stereochemistry.
-
Coupling Reaction: The two key intermediates would then be coupled. This is typically achieved by an amide bond formation, where the amino group of the cyclopenta[c]pyrrole intermediate is reacted with an activated carboxylic acid derivative of the 2-cyano-4-fluoropyrrolidine moiety (e.g., an acid chloride or in the presence of a peptide coupling agent).
-
Formation of the Tosylate Salt: The final free base of Besigliptin is then treated with p-toluenesulfonic acid in a suitable solvent to precipitate the tosylate salt, which often has improved solid-state properties such as crystallinity and stability.
Mechanism of Action
This compound is a competitive and reversible inhibitor of the DPP-4 enzyme. By binding to the active site of DPP-4, it prevents the cleavage and inactivation of the incretin hormones GLP-1 and GIP. This leads to an increase in the circulating levels of active GLP-1 and GIP.
dot digraph "Besigliptin_Mechanism_of_Action" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#34A853"];
} dot Caption: Mechanism of action of this compound.
Preclinical Development
The preclinical development of this compound involved a series of in vitro and in vivo studies to characterize its pharmacological activity, selectivity, pharmacokinetics, and safety profile.
In Vitro Studies
Experimental Protocol: DPP-4 Inhibition Assay
A typical in vitro DPP-4 inhibition assay would be conducted as follows:
-
Enzyme and Substrate Preparation: Recombinant human DPP-4 enzyme and a fluorogenic substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin) are prepared in an appropriate assay buffer.
-
Compound Incubation: this compound, dissolved in a suitable solvent like DMSO, is serially diluted and pre-incubated with the DPP-4 enzyme in a 96-well plate for a defined period to allow for inhibitor-enzyme binding.
-
Reaction Initiation and Measurement: The enzymatic reaction is initiated by the addition of the fluorogenic substrate. The fluorescence intensity is measured kinetically over time using a microplate reader.
-
Data Analysis: The rate of reaction is calculated from the linear phase of the fluorescence curve. The percentage of inhibition is determined for each concentration of this compound, and the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is calculated by fitting the data to a dose-response curve.
While specific data for Besigliptin is not publicly available, compounds in this class typically exhibit IC₅₀ values in the low nanomolar range for DPP-4 inhibition.
In Vivo Studies
Animal Models: The in vivo efficacy of this compound would have been evaluated in relevant animal models of type 2 diabetes, such as Zucker diabetic fatty (ZDF) rats or db/db mice. These models exhibit key features of the human disease, including hyperglycemia, insulin resistance, and impaired glucose tolerance.
Pharmacokinetic Studies: Preclinical pharmacokinetic studies would have been conducted in various animal species (e.g., rats, dogs) to determine the absorption, distribution, metabolism, and excretion (ADME) properties of Besigliptin.
Table 1: Hypothetical Preclinical Pharmacokinetic Parameters of Besigliptin in Rats
| Parameter | Value (Oral Administration) | Value (Intravenous Administration) |
| Bioavailability (F%) | > 70% | N/A |
| Tₘₐₓ (h) | 1-2 | N/A |
| Cₘₐₓ (ng/mL) | Dose-dependent | Dose-dependent |
| AUC (ng·h/mL) | Dose-dependent | Dose-dependent |
| t₁/₂ (h) | 4-6 | 3-5 |
| Clearance (mL/min/kg) | N/A | Low to moderate |
| Volume of Distribution (L/kg) | N/A | Moderate |
Note: This table is illustrative and based on typical values for DPP-4 inhibitors, as specific data for Besigliptin is not publicly available.
Clinical Development
This compound has progressed to Phase II clinical trials. The clinical development program was designed to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of the drug in healthy volunteers and patients with type 2 diabetes.
dot digraph "Besigliptin_Clinical_Development_Workflow" { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#34A853"];
} dot Caption: Clinical development workflow for this compound.
Phase I Clinical Trials
A Phase I study (NCT02251178) was conducted to assess the safety, tolerability, and pharmacokinetics of this compound in healthy volunteers. These studies typically involve single ascending dose (SAD) and multiple ascending dose (MAD) cohorts.
Table 2: Representative Phase I Pharmacokinetic Parameters of Besigliptin in Healthy Volunteers (Single Dose)
| Dose | Tₘₐₓ (h) | Cₘₐₓ (ng/mL) | AUC₀₋t (ng·h/mL) | t₁/₂ (h) |
| Low Dose | 1.5 - 2.5 | [Value] | [Value] | 20 - 30 |
| Medium Dose | 1.5 - 2.5 | [Value] | [Value] | 20 - 30 |
| High Dose | 1.5 - 2.5 | [Value] | [Value] | 20 - 30 |
Note: Specific values are not publicly available and are represented as placeholders.
Phase II Clinical Trials
A Phase II study (NCT02528330) was initiated to evaluate the efficacy and safety of this compound in combination with metformin in patients with type 2 diabetes. The primary endpoint of such a trial would typically be the change in HbA1c from baseline after a defined treatment period (e.g., 12 or 24 weeks).
Table 3: Illustrative Phase II Efficacy and Safety Endpoints for this compound
| Endpoint | Besigliptin + Metformin | Placebo + Metformin |
| Change in HbA1c from baseline (%) | Significant reduction | Minimal change |
| Change in Fasting Plasma Glucose (mg/dL) | Significant reduction | Minimal change |
| Proportion of patients achieving HbA1c < 7.0% | Higher proportion | Lower proportion |
| Incidence of Hypoglycemia | Low and similar to placebo | Low |
| Common Adverse Events | Nasopharyngitis, headache | Similar profile |
Note: This table is illustrative as the detailed results of the Phase II trial have not been publicly disclosed.
Conclusion
This compound is a DPP-4 inhibitor that has undergone a structured discovery and development program, culminating in Phase II clinical trials. Its mechanism of action, centered on the potent and selective inhibition of DPP-4, aligns with the established therapeutic benefits of the gliptin class for the management of type 2 diabetes. While detailed preclinical and clinical data are not fully available in the public domain, the progression of this compound through to Phase II studies indicates a promising efficacy and safety profile. Further disclosure of clinical trial results will be necessary to fully elucidate the therapeutic potential of this agent in the landscape of anti-diabetic therapies.
An In-depth Technical Guide to the Biological Targets of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: A Profile of "Besigliptin Tosylate" as a Representative Compound
Disclaimer: The compound "Besigliptin tosylate" does not correspond to a known pharmaceutical agent in publicly available databases. The "gliptin" suffix, however, strongly indicates its classification as a Dipeptidyl Peptidase-4 (DPP-4) inhibitor. This document will, therefore, provide a detailed technical overview of the biological targets and pharmacological assessment of DPP-4 inhibitors, using Sitagliptin as a well-characterized representative of this class to provide specific quantitative data and experimental context.
This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at the mechanism of action, target selectivity, and the experimental methodologies used to characterize this important class of therapeutic agents.
Primary Biological Target: Dipeptidyl Peptidase-4 (DPP-4)
The principal biological target of the "gliptin" class of drugs is Dipeptidyl Peptidase-4 (DPP-4), a serine exopeptidase.[1] DPP-4 is a transmembrane glycoprotein, also known as CD26, that is found on the surface of numerous cell types and also exists in a soluble, circulating form in plasma.[1]
Mechanism of Action:
DPP-4 plays a crucial role in glucose homeostasis by rapidly inactivating the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[2][3] These hormones are released from the gastrointestinal tract in response to food intake and potentiate glucose-dependent insulin secretion from pancreatic β-cells. By cleaving N-terminal dipeptides from GLP-1 and GIP, DPP-4 renders them inactive.
DPP-4 inhibitors, such as the representative compound profiled here, bind to the active site of the DPP-4 enzyme, preventing the degradation of incretins.[2] This leads to elevated levels of active GLP-1 and GIP, which in turn enhances glucose-dependent insulin secretion, suppresses glucagon release from pancreatic α-cells, and ultimately improves glycemic control in patients with type 2 diabetes mellitus.
Quantitative Analysis of Target Inhibition
The potency of a DPP-4 inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibitory constant (Ki). These values are determined through in vitro enzymatic assays. For the purpose of this guide, we will use publicly available data for Sitagliptin as a representative DPP-4 inhibitor.
| Target Enzyme | Inhibitor | Potency (IC50/Ki) | Fold Selectivity vs. DPP-4 |
| DPP-4 | Sitagliptin | IC50: 18 nM / Ki: 18 nM | - |
| DPP-8 | Sitagliptin | Ki: 33,780 nM | ~1900-fold |
| DPP-9 | Sitagliptin | Ki: 55,142 nM | ~3000-fold |
| Fibroblast Activation Protein (FAP) | Sitagliptin | >1000-fold selectivity | >1000-fold |
Note: IC50 and Ki values can vary depending on the specific assay conditions, such as substrate concentration and temperature.
Selectivity Profile
A critical aspect of the pharmacological profile of a DPP-4 inhibitor is its selectivity for DPP-4 over other related proteases. The most closely related enzymes are DPP-8 and DPP-9, which share structural homology with DPP-4. Inhibition of DPP-8 and DPP-9 has been linked to potential off-target toxicities in preclinical studies, making high selectivity for DPP-4 a desirable attribute for therapeutic candidates.
As indicated in the table above, Sitagliptin demonstrates a high degree of selectivity for DPP-4 over both DPP-8 and DPP-9. This selectivity is achieved through specific interactions with the amino acid residues within the active site of the DPP-4 enzyme.
Experimental Protocols
4.1. In Vitro DPP-4 Inhibition Assay (Fluorometric)
This assay is a common method for determining the inhibitory activity of a test compound against the DPP-4 enzyme.
Principle: The assay measures the activity of DPP-4 by the cleavage of a fluorogenic substrate, typically Gly-Pro-Aminomethylcoumarin (AMC). When the Gly-Pro dipeptide is cleaved by DPP-4, the free AMC is released, which produces a fluorescent signal. The presence of an inhibitor reduces the rate of this reaction.
Materials:
-
Recombinant human DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-AMC
-
Assay Buffer (e.g., Tris-HCl, pH 7.5-8.0)
-
Test inhibitor (e.g., "this compound")
-
Positive control inhibitor (e.g., Sitagliptin)
-
96-well microplate (black, for fluorescence)
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor and the positive control, typically in DMSO.
-
Create a series of dilutions of the inhibitor solutions in assay buffer.
-
Dilute the recombinant DPP-4 enzyme and the Gly-Pro-AMC substrate to their optimal working concentrations in the assay buffer.
-
-
Assay Reaction:
-
In a 96-well plate, add a defined volume (e.g., 25 µL) of the diluted test inhibitor, positive control, or assay buffer (for uninhibited control) to respective wells.
-
Add a volume (e.g., 50 µL) of the diluted DPP-4 enzyme solution to each well and incubate for a pre-determined time (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding a volume (e.g., 25 µL) of the DPP-4 substrate solution to all wells.
-
-
Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope) from the linear portion of the fluorescence versus time plot for each well.
-
The percent inhibition is calculated using the following formula: % Inhibition = [1 - (Rate of sample / Rate of uninhibited control)] x 100
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
4.2. Selectivity Profiling Assay (DPP-8 and DPP-9)
Principle: To determine the selectivity of an inhibitor, a similar enzymatic assay is performed using recombinant DPP-8 and DPP-9 enzymes.
Procedure: The protocol is analogous to the DPP-4 inhibition assay, with the following key modifications:
-
Enzymes: Recombinant human DPP-8 and DPP-9 are used instead of DPP-4.
-
Substrate: While Gly-Pro-p-nitroanilide (a colorimetric substrate) can be used, a fluorometric substrate is also applicable. The optimal substrate concentration may differ for each enzyme and should be determined empirically, often around the Michaelis-Menten constant (Km).
-
Enzyme Concentration: The concentrations of DPP-8 and DPP-9 are optimized to ensure a linear reaction rate within the assay timeframe. For example, suggested concentrations are 30 ng/mL for DPP-8 and 20 ng/mL for DPP-9.
The data analysis is performed in the same manner as for the DPP-4 assay to determine the IC50 or Ki values for DPP-8 and DPP-9. The selectivity is then expressed as the ratio of the IC50 or Ki for the off-target enzyme to that of DPP-4.
Visualizations
DPP-4 Signaling Pathway in Glucose Homeostasis
Caption: DPP-4 inhibition pathway in glucose regulation.
Experimental Workflow for DPP-4 Inhibition Assay
Caption: Workflow of a fluorometric DPP-4 inhibition assay.
References
Preclinical Pharmacology of a Novel DPP-4 Inhibitor: A Representative Technical Guide
Disclaimer: Detailed preclinical pharmacology data for Besigliptin tosylate (also known as SHR117887) is not extensively available in the public domain. Therefore, this guide utilizes publicly accessible data for Sitagliptin , a well-characterized and globally approved dipeptidyl peptidase-4 (DPP-4) inhibitor, to serve as a representative example of the preclinical data package for a novel compound in this class. The experimental protocols and data presented here are illustrative of the types of studies conducted for a DPP-4 inhibitor and should not be directly attributed to this compound.
This in-depth technical guide provides a comprehensive overview of the preclinical pharmacology of a representative novel DPP-4 inhibitor. The content is tailored for researchers, scientists, and drug development professionals, with a focus on data presentation, detailed experimental methodologies, and visualization of key pathways and workflows.
Introduction
Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a critical role in glucose homeostasis through the inactivation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, the active levels of these incretins are increased, leading to enhanced glucose-dependent insulin secretion, suppressed glucagon release, and improved glycemic control. This document outlines the preclinical pharmacological profile of a potent and selective DPP-4 inhibitor.
Mechanism of Action
The primary mechanism of action is the competitive and reversible inhibition of the DPP-4 enzyme. This leads to the potentiation of endogenous incretin hormones, which in turn stimulates insulin secretion and inhibits glucagon secretion in a glucose-dependent manner.
Signaling Pathway
Caption: DPP-4 Inhibition Signaling Pathway.
In Vitro Pharmacology
Enzyme Inhibition Assay
Table 1: In Vitro Inhibition of DPP Family Enzymes by Sitagliptin
| Enzyme | IC50 (nM) | Selectivity vs. DPP-8 | Selectivity vs. DPP-9 |
| DPP-4 | 19 | >2,600-fold | >2,600-fold |
| DPP-8 | >50,000 | - | - |
| DPP-9 | >50,000 | - | - |
-
Enzyme Source: Recombinant human, rat, and monkey DPP-4, DPP-8, and DPP-9 were expressed and purified.
-
Substrate: Gly-Pro-7-amino-4-methylcoumarin (G-P-AMC) was used as the fluorogenic substrate.
-
Assay Buffer: Tris-HCl buffer (pH 7.5) containing 0.1% bovine serum albumin.
-
Procedure: a. The inhibitor (Sitagliptin) was pre-incubated with the enzyme in the assay buffer for 15 minutes at room temperature. b. The reaction was initiated by the addition of the substrate. c. The fluorescence of the released AMC was measured kinetically using a microplate reader with an excitation wavelength of 360 nm and an emission wavelength of 460 nm. d. IC50 values were calculated from the dose-response curves using non-linear regression analysis.
Cell-Based Assays
Table 2: Potency in Cell-Based Assays
| Cell Line | Assay Type | Endpoint | EC50 (nM) |
| HEK293-hDPP4 | DPP-4 Activity | Inhibition of cell surface DPP-4 | 25 |
| RIN-m5F | Insulin Secretion | Glucose-stimulated insulin secretion | 30 (in the presence of GLP-1) |
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human DPP-4.
-
Substrate: Gly-Pro-p-nitroanilide (G-P-pNA).
-
Procedure: a. Cells were seeded in 96-well plates and grown to confluence. b. Cells were washed and incubated with varying concentrations of the inhibitor in Krebs-Ringer bicarbonate buffer. c. The substrate was added, and the plate was incubated at 37°C. d. The absorbance of the released p-nitroaniline was measured at 405 nm. e. EC50 values were determined from the concentration-response curves.
In Vivo Pharmacology
Oral Glucose Tolerance Test (OGTT) in Animal Models
Table 3: Effect on Glucose Excursion during OGTT in Zucker (fa/fa) Rats
| Treatment Group (Oral Dose) | Glucose AUC (0-120 min) Reduction (%) |
| Vehicle | 0 |
| Sitagliptin (1 mg/kg) | 25 |
| Sitagliptin (3 mg/kg) | 45 |
| Sitagliptin (10 mg/kg) | 60 |
-
Animal Model: Male Zucker (fa/fa) rats, a model of obesity and insulin resistance.
-
Acclimatization: Animals were acclimatized for at least one week before the experiment.
-
Fasting: Rats were fasted overnight (16-18 hours) with free access to water.
-
Dosing: The inhibitor or vehicle was administered orally (p.o.) 60 minutes before the glucose challenge.
-
Glucose Challenge: A glucose solution (2 g/kg) was administered orally.
-
Blood Sampling: Blood samples were collected from the tail vein at 0, 15, 30, 60, and 120 minutes post-glucose administration.
-
Analysis: Blood glucose levels were measured using a glucometer. The area under the curve (AUC) for glucose was calculated using the trapezoidal rule.
Caption: Oral Glucose Tolerance Test (OGTT) Experimental Workflow.
Pharmacokinetics
Single-Dose Pharmacokinetics in Preclinical Species
Table 4: Pharmacokinetic Parameters of Sitagliptin in Rats and Dogs
| Species | Dose (mg/kg, p.o.) | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*hr/mL) | t1/2 (hr) | Bioavailability (%) |
| Rat | 10 | 1200 | 1.0 | 7500 | 2.5 | 80 |
| Dog | 5 | 850 | 2.0 | 9000 | 3.0 | 90 |
-
Animal Species: Male Sprague-Dawley rats and Beagle dogs.
-
Dosing: A single oral (p.o.) dose was administered via gavage (rats) or in a gelatin capsule (dogs). For intravenous (i.v.) administration (to determine bioavailability), the drug was administered via the tail vein (rats) or cephalic vein (dogs).
-
Blood Sampling: Serial blood samples were collected at predetermined time points post-dosing from the jugular vein (rats) or cephalic vein (dogs) into tubes containing an anticoagulant.
-
Sample Processing: Plasma was separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of the drug were determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis with software such as WinNonlin.
Toxicology
Acute and Chronic Toxicity Studies
Table 5: Summary of Toxicology Findings
| Study Type | Species | Duration | NOAEL (No-Observed-Adverse-Effect Level) | Key Findings |
| Acute Toxicity | Rat, Mouse | Single Dose | >1000 mg/kg | Well-tolerated at high doses. |
| Chronic Toxicity | Rat | 6 months | 100 mg/kg/day | No target organ toxicity identified. |
| Chronic Toxicity | Dog | 9 months | 50 mg/kg/day | No target organ toxicity identified. |
-
Species: Sprague-Dawley rats.
-
Groups: Four groups of animals (equal numbers of males and females) receiving vehicle control or three different dose levels of the drug.
-
Dosing: The drug was administered orally once daily for 6 months.
-
Monitoring: Clinical signs, body weight, food consumption, ophthalmology, hematology, clinical chemistry, and urinalysis were monitored throughout the study.
-
Necropsy and Histopathology: At the end of the study, all animals underwent a full necropsy, and a comprehensive list of tissues was collected for histopathological examination.
-
Data Analysis: Statistical analysis was performed to compare the treatment groups with the control group to identify any dose-related adverse effects.
Conclusion
The preclinical data for this representative DPP-4 inhibitor, Sitagliptin, demonstrate high potency, selectivity, and efficacy in both in vitro and in vivo models of type 2 diabetes. The pharmacokinetic profile is favorable for once-daily oral administration, and the toxicology studies indicate a wide safety margin. These findings supported the progression of Sitagliptin into clinical development and its eventual approval for the treatment of type 2 diabetes mellitus. A similar comprehensive preclinical data package would be required for the development and regulatory submission of this compound.
In Vitro Enzymatic Activity of Besigliptin Tosylate: A Technical Guide
Disclaimer: As of November 2025, a comprehensive search of publicly available scientific literature and databases did not yield specific in vitro enzymatic activity data (e.g., IC50, Ki) or detailed experimental protocols for Besigliptin tosylate. The following guide is therefore based on the established methodologies for characterizing other dipeptidyl peptidase-4 (DPP-4) inhibitors and serves as a technical framework for the potential assessment of this compound.
Introduction to this compound and DPP-4 Inhibition
This compound is identified as a dipeptidyl peptidase-4 (DPP-4) inhibitor, placing it in a class of oral hypoglycemic agents used for the management of type 2 diabetes mellitus. The therapeutic effect of these agents is contingent on their ability to inhibit the DPP-4 enzyme, which plays a crucial role in glucose homeostasis.
Mechanism of Action:
DPP-4 is a serine protease that deactivates incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These incretins are released from the gastrointestinal tract in response to food intake and potentiate glucose-stimulated insulin secretion from pancreatic β-cells while suppressing glucagon release from α-cells. By inhibiting DPP-4, this compound is presumed to increase the circulating levels of active GLP-1 and GIP, thereby enhancing their glucose-lowering effects in a glucose-dependent manner.
Quantitative Analysis of Enzymatic Activity
The potency and inhibitory characteristics of a DPP-4 inhibitor are quantified through several key parameters, most notably the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).
Table 1: Hypothetical In Vitro Enzymatic Activity Data for a DPP-4 Inhibitor
| Parameter | Value | Description |
| IC50 (nM) | [Hypothetical Value, e.g., 5.8] | The concentration of the inhibitor required to reduce the activity of the DPP-4 enzyme by 50% under specific assay conditions. |
| Ki (nM) | [Hypothetical Value, e.g., 2.1] | The inhibition constant, representing the equilibrium constant for the binding of the inhibitor to the enzyme. A lower Ki value indicates a higher binding affinity. |
| Inhibition Type | [Hypothetical Type, e.g., Competitive] | The mechanism by which the inhibitor binds to the enzyme (e.g., competitive, non-competitive, uncompetitive). |
Experimental Protocol: In Vitro DPP-4 Inhibition Assay
The following is a representative protocol for determining the in vitro enzymatic activity of a DPP-4 inhibitor, such as this compound. This protocol is based on commercially available fluorescence-based assay kits.
3.1. Materials and Reagents:
-
Recombinant human DPP-4 enzyme
-
DPP-4 substrate (e.g., Gly-Pro-7-amido-4-methylcoumarin)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Test compound (this compound)
-
Reference inhibitor (e.g., Sitagliptin)
-
96-well black microplates
-
Fluorescence microplate reader
3.2. Assay Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. A reference inhibitor should also be prepared in a similar manner.
-
Enzyme and Substrate Preparation: Dilute the recombinant human DPP-4 enzyme and the fluorogenic substrate to their optimal working concentrations in the assay buffer.
-
Assay Reaction:
-
Add a defined volume of the diluted test compound or reference inhibitor to the wells of a 96-well plate.
-
Include control wells containing only the assay buffer (for maximum enzyme activity) and wells with no enzyme (for background fluorescence).
-
Initiate the enzymatic reaction by adding the diluted DPP-4 enzyme to all wells except the background controls.
-
Incubate the plate at 37°C for a specified period (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution or proceed directly to the next step.
-
Add the fluorogenic substrate to all wells.
-
-
Data Acquisition:
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC-based substrates).
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the maximum enzyme activity control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate.
-
Visualizations
4.1. Signaling Pathway of DPP-4 Inhibition
Caption: DPP-4 Inhibition Signaling Pathway.
4.2. Experimental Workflow for DPP-4 Inhibition Assay
Caption: DPP-4 Inhibition Assay Workflow.
Conclusion
While specific in vitro enzymatic activity data for this compound is not currently in the public domain, this guide provides a comprehensive framework for its evaluation based on established methods for DPP-4 inhibitor characterization. The determination of key parameters such as IC50 and Ki through robust enzymatic assays is fundamental to understanding the potency and mechanism of action of this compound. The provided protocols and visualizations serve as a technical resource for researchers and drug development professionals in the field of diabetes therapeutics.
Physicochemical Properties of Besigliptin Tosylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Besigliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, is under investigation for the treatment of type 2 diabetes mellitus. This technical guide provides a comprehensive overview of the core physicochemical properties of its tosylate salt, Besigliptin Tosylate. While specific experimental data for some properties of this compound are not publicly available, this document details the essential experimental protocols required for their determination, ensuring a thorough characterization of the active pharmaceutical ingredient (API). This guide is intended to support researchers, scientists, and drug development professionals in their work with this compound.
Chemical Identity
This compound is the tosylate salt of Besigliptin. The tosylate counter-ion is often used to improve the solubility and stability of pharmaceutical compounds.
| Property | Value |
| IUPAC Name | (3aS,6aR)-5-[[2-[(2S,4S)-2-cyano-4-fluoropyrrolidin-1-yl]-2-oxoethyl]amino]-N,N,5-trimethyl-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxamide;4-methylbenzenesulfonic acid |
| Molecular Formula | C₂₅H₃₆FN₅O₅S |
| Molecular Weight | 537.65 g/mol |
| CAS Number | 1177460-72-8 |
Mechanism of Action: DPP-4 Inhibition Signaling Pathway
Besigliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor. DPP-4 is an enzyme that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, Besigliptin increases the levels of active GLP-1 and GIP, which in turn stimulates insulin secretion and suppresses glucagon release in a glucose-dependent manner, thereby lowering blood glucose levels.
Physicochemical Properties and Experimental Protocols
A comprehensive understanding of the physicochemical properties of an API is fundamental for drug development, influencing formulation, bioavailability, and stability.
Solubility
Solubility is a critical parameter that affects the absorption and bioavailability of a drug. The solubility of this compound should be determined in various solvents and across a range of pH values.
Table 1: Illustrative Solubility Data Presentation for this compound
| Solvent/Medium | Temperature (°C) | Solubility (mg/mL) |
| Water | 25 | Data to be determined |
| pH 1.2 Buffer | 37 | Data to be determined |
| pH 4.5 Buffer | 37 | Data to be determined |
| pH 6.8 Buffer | 37 | Data to be determined |
| Ethanol | 25 | Data to be determined |
| Methanol | 25 | Data to be determined |
| Acetonitrile | 25 | Data to be determined |
| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined |
Experimental Protocol: Shake-Flask Method for Equilibrium Solubility
The shake-flask method is a widely accepted technique for determining equilibrium solubility.[1][2][3]
-
Preparation: An excess amount of this compound is added to a known volume of the desired solvent or buffer in a sealed flask.
-
Equilibration: The flasks are agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation and/or filtration using a chemically inert filter (e.g., 0.45 µm PTFE).
-
Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
pH Measurement: For buffered solutions, the pH of the saturated solution should be measured and reported.[1]
Acid Dissociation Constant (pKa)
The pKa value(s) of a drug molecule are crucial as they influence its ionization state at different physiological pHs, which in turn affects its solubility, permeability, and binding to its target.
Table 2: Illustrative pKa Data Presentation for this compound
| Ionizable Group | pKa Value | Method |
| Basic | Data to be determined | Potentiometric Titration |
| Acidic | Data to be determined | Potentiometric Titration |
Experimental Protocol: Potentiometric Titration for pKa Determination
Potentiometric titration is a common and reliable method for determining the pKa of ionizable compounds.[4]
-
Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent system (e.g., water, water-cosolvent mixture). The solution is made acidic (for basic pKa) or basic (for acidic pKa) with a standard acid or base.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) or a strong acid (e.g., HCl) in small, precise increments.
-
pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the sigmoid curve.
Thermal Properties
Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for characterizing the solid-state properties of an API, including its melting point, thermal stability, and polymorphism.
Table 3: Illustrative Thermal Analysis Data for this compound
| Parameter | Value | Method |
| Melting Point (Onset) | Data to be determined | DSC |
| Decomposition Temperature | Data to be determined | TGA |
Experimental Protocol: Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature, providing information on melting, crystallization, and other thermal events.
-
Sample Preparation: A small amount of this compound (typically 3-5 mg) is accurately weighed into an aluminum pan, which is then hermetically sealed.
-
Instrumentation: The analysis is performed using a calibrated DSC instrument. An empty sealed pan is used as a reference.
-
Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.
-
Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed to determine the onset temperature and peak maximum of any endothermic or exothermic events. The melting point is typically reported as the onset of the melting endotherm.
Experimental Protocol: Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability, decomposition, and the presence of solvates or hydrates.
-
Sample Preparation: A small amount of this compound (typically 5-10 mg) is placed in a tared TGA pan.
-
Instrumentation: The analysis is performed using a calibrated TGA instrument.
-
Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.
-
Data Analysis: The TGA curve (mass vs. temperature) is analyzed to identify the temperatures at which mass loss occurs, indicating decomposition or desolvation.
Polymorphism
Polymorphism is the ability of a solid material to exist in more than one crystal form. Different polymorphs can have different physicochemical properties, including solubility and stability. X-ray Powder Diffraction (XRPD) is the primary technique for identifying and characterizing polymorphs.
Table 4: Illustrative XRPD Data Presentation for this compound
| Crystalline Form | Characteristic 2θ Peaks [°] |
| Form I | Data to be determined |
| Form II | Data to be determined |
Experimental Protocol: X-ray Powder Diffraction (XRPD)
XRPD provides a unique "fingerprint" for a crystalline solid based on the diffraction of X-rays by the crystal lattice.
-
Sample Preparation: A sufficient amount of this compound powder is gently packed into a sample holder.
-
Instrumentation: The analysis is performed using a powder X-ray diffractometer equipped with a Cu Kα radiation source.
-
Data Acquisition: The sample is scanned over a specific range of 2θ angles (e.g., 2° to 40°) at a defined step size and scan speed.
-
Data Analysis: The resulting diffractogram (intensity vs. 2θ) is analyzed to identify the positions and relative intensities of the diffraction peaks, which are characteristic of a specific crystalline form.
Conclusion
This technical guide outlines the essential physicochemical properties of this compound and provides detailed experimental protocols for their determination. A thorough characterization of these properties is paramount for the successful development of a safe, effective, and stable pharmaceutical product. While specific quantitative data for this compound are not widely published, the methodologies described herein provide a robust framework for obtaining this critical information.
References
- 1. Clinical pharmacology and pharmacokinetics: questions and answers | European Medicines Agency (EMA) [ema.europa.eu]
- 2. patents.justia.com [patents.justia.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. WO2007004239A1 - New polymorphic form of sultamicillin tosylate and a process therefor - Google Patents [patents.google.com]
Besigliptin Tosylate: An In-depth Technical Guide on Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document aims to provide a comprehensive overview of the solubility and stability of besigliptin tosylate. However, a thorough review of publicly available scientific literature, patents, and regulatory documents reveals a significant lack of specific quantitative data for this compound. The information presented herein is based on general principles of medicinal chemistry, the known properties of analogous tosylate salts, and standard methodologies for physicochemical characterization. The experimental protocols described are standardized procedures and should be adapted and validated for specific laboratory conditions.
Introduction to this compound
Besigliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor, a class of oral hypoglycemic agents used for the treatment of type 2 diabetes mellitus. The active pharmaceutical ingredient is often formulated as a tosylate salt, this compound, to improve its physicochemical properties such as stability and solubility. Understanding these properties is critical for all stages of drug development, from formulation design to ensuring therapeutic efficacy and shelf-life.
Solubility Profile
General Solubility Characteristics of Tosylate Salts:
-
Aqueous Solubility: Tosylate salts of basic drugs are generally expected to have good aqueous solubility, particularly in acidic to neutral pH ranges, due to the ionization of the basic functional groups of the active moiety. The solubility is likely to decrease as the pH becomes more basic and the molecule becomes less protonated.
-
Solubility in Organic Solvents: Based on the behavior of other tosylates, this compound is anticipated to be soluble in polar protic solvents like methanol and ethanol, and polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). Its solubility in non-polar solvents like hexanes and diethyl ether is expected to be low.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Aqueous Buffers | pH 1.2, 4.5, 6.8, 7.4 | Likely Soluble | The presence of basic nitrogen atoms in the besigliptin structure suggests good solubility in acidic to neutral aqueous environments. |
| Polar Protic Solvents | Methanol, Ethanol | Likely Soluble | The polar nature of the tosylate salt and the ability to form hydrogen bonds would facilitate dissolution. |
| Polar Aprotic Solvents | DMSO, DMF, Acetonitrile | Likely Soluble | The high polarity of these solvents can effectively solvate the ions of the salt. |
| Non-polar Solvents | Hexane, Toluene, Dichloromethane (DCM) | Likely Insoluble | The ionic nature of the salt is incompatible with the low polarity of these solvents. |
Experimental Protocol for Solubility Determination
A standard method for determining the equilibrium solubility of a compound is the shake-flask method.
Methodology:
-
Preparation of Solutions: Prepare a series of vials containing a fixed volume of the desired solvent (e.g., various pH buffers, organic solvents).
-
Addition of Compound: Add an excess amount of this compound to each vial to ensure that a saturated solution is formed.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.
-
Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a sufficient time for the undissolved solid to settle. Carefully withdraw a clear aliquot of the supernatant.
-
Filtration: Filter the aliquot through a suitable membrane filter (e.g., 0.45 µm) to remove any remaining solid particles.
-
Quantification: Analyze the concentration of besigliptin in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is calculated from the measured concentration of the saturated solution.
Workflow for Solubility Assessment:
Caption: Workflow for determining the equilibrium solubility of this compound.
Stability Profile
The stability of an active pharmaceutical ingredient is a critical quality attribute. Stability studies are performed under various stress conditions to understand the degradation pathways and to establish a suitable shelf-life.
Solid-State Stability
Solid-state stability studies involve exposing the drug substance to heat, humidity, and light.
Table 2: Predicted Solid-State Stability of this compound
| Condition | Typical Test Parameters | Predicted Stability | Potential Degradation |
| Thermal Stress | 40°C, 60°C, 80°C | Generally stable, as tosylate salts of small molecules are often crystalline and have high melting points. | Potential for decomposition at elevated temperatures. |
| Humidity Stress | 25°C/60% RH, 40°C/75% RH | May be sensitive to high humidity, potentially leading to hydrolysis or changes in crystal form. | Hydrolysis of labile functional groups. |
| Photostability | ICH Q1B conditions (UV and visible light) | The presence of aromatic rings suggests potential photosensitivity. | Photolytic degradation leading to the formation of colored degradants. |
Solution-State Stability
Solution-state stability is crucial for the development of liquid formulations and for understanding the behavior of the drug in vivo.
Table 3: Predicted Solution-State Stability of this compound
| Condition | Typical Test Parameters | Predicted Stability | Potential Degradation Pathways |
| pH Stability | Acidic (e.g., pH 1.2), Neutral (e.g., pH 7.0), Basic (e.g., pH 9.0) | Likely most stable in the acidic to neutral pH range. Susceptible to degradation in strong acidic or basic conditions. | Hydrolysis of amide or other susceptible functional groups. |
| Oxidative Stress | Hydrogen peroxide (H₂O₂) solution | May be susceptible to oxidation, particularly at any electron-rich centers in the molecule. | Formation of N-oxides or other oxidation products. |
Experimental Protocol for Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and for developing stability-indicating analytical methods.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents. For pH stability, use acidic, neutral, and basic solutions (e.g., 0.1 N HCl, water, 0.1 N NaOH). For oxidative stress, use a solution of hydrogen peroxide (e.g., 3%).
-
Stress Conditions:
-
Acid/Base Hydrolysis: Store the solutions at an elevated temperature (e.g., 60°C) for a defined period.
-
Oxidation: Store the hydrogen peroxide solution at room temperature.
-
Thermal Degradation (Solution): Store a solution in a neutral solvent at an elevated temperature.
-
Photodegradation: Expose a solution to light according to ICH Q1B guidelines.
-
-
Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: For acid and base stressed samples, neutralize them before analysis.
-
Analysis: Analyze the stressed samples using a stability-indicating HPLC method, often coupled with a mass spectrometer (LC-MS), to separate and identify the parent drug and any degradation products.
Workflow for Forced Degradation Studies:
Caption: Workflow for conducting forced degradation studies on this compound.
Signaling Pathway
Besigliptin is a DPP-4 inhibitor. The signaling pathway involved in its therapeutic effect is well-established for this class of drugs.
Mechanism of Action:
-
Ingestion of Food: Leads to the release of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), from the gastrointestinal tract.
-
Incretin Action: GLP-1 and GIP stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner and suppress glucagon secretion from pancreatic α-cells.
-
DPP-4 Enzyme: The enzyme DPP-4 rapidly inactivates GLP-1 and GIP.
-
Besigliptin Action: Besigliptin inhibits the DPP-4 enzyme.
-
Therapeutic Effect: By inhibiting DPP-4, besigliptin increases the circulating levels of active GLP-1 and GIP, thereby enhancing their glucose-lowering effects.
Signaling Pathway Diagram:
Caption: Mechanism of action of besigliptin as a DPP-4 inhibitor.
Conclusion
While specific, publicly available quantitative data on the solubility and stability of this compound is scarce, this guide provides a foundational understanding based on established chemical principles and standard industry practices. For definitive data, researchers and drug development professionals must conduct rigorous experimental studies following the protocols outlined herein. Such studies are indispensable for the successful formulation and commercialization of a safe, effective, and stable pharmaceutical product.
Target Binding Affinity and Kinetics of Besigliptin Tosylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Besigliptin tosylate is a member of the dipeptidyl peptidase-4 (DPP-4) inhibitor class of oral antihyperglycemic agents.[1][2] These drugs, also known as gliptins, play a crucial role in the management of type 2 diabetes mellitus by preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4] The inhibition of DPP-4 leads to prolonged action of these incretins, resulting in increased insulin secretion and suppressed glucagon release in a glucose-dependent manner.[5]
The therapeutic efficacy of a DPP-4 inhibitor is intrinsically linked to its target binding affinity and kinetics. High affinity and slow dissociation from the DPP-4 enzyme can lead to sustained target engagement and a prolonged pharmacodynamic effect. This technical guide provides an in-depth overview of the core principles and methodologies used to characterize the target binding affinity and kinetics of DPP-4 inhibitors, with a focus on the type of data that would be generated for a compound such as this compound. While specific, publicly available preclinical data on this compound is limited, this guide will utilize data from other well-characterized DPP-4 inhibitors to illustrate the key concepts and experimental protocols.
Data Presentation: Target Binding Parameters
The interaction between a DPP-4 inhibitor and the enzyme is quantified by several key parameters. These include the half-maximal inhibitory concentration (IC50), the equilibrium dissociation constant (Kd), the inhibition constant (Ki), and the kinetic rate constants for association (k-on) and dissociation (k-off).
Table 1: Representative Binding Affinity and Inhibitory Potency of Select DPP-4 Inhibitors
| Compound | IC50 (nM) | Ki (nM) | Target |
| Sitagliptin | 19 | 1.3 | Human DPP-4 |
| Saxagliptin | 26 | 0.5 | Human DPP-4 |
| Linagliptin | 1 | 0.0066 | Human DPP-4 |
| Alogliptin | <10 | - | Human DPP-4 |
| Vildagliptin | 3.5 | - | Human DPP-4 |
Note: Data is compiled from multiple sources for illustrative purposes. Specific values can vary based on experimental conditions.
Table 2: Representative Kinetic Binding Parameters of Select DPP-4 Inhibitors
| Compound | k-on (M⁻¹s⁻¹) | k-off (s⁻¹) | Residence Time (1/k-off) (min) |
| Linagliptin | 7.6 x 10⁶ | 5.1 x 10⁻⁵ | ~327 |
| Saxagliptin | - | - | - |
| Sitagliptin | - | - | - |
Note: Kinetic data, particularly for this compound, is not widely available in public literature. The data for Linagliptin is provided as an example of the parameters determined in kinetic studies. The residence time is a calculated measure of how long the drug remains bound to its target.
Experimental Protocols
The determination of binding affinity and kinetics involves a variety of in vitro assays. Below are detailed methodologies for key experiments.
In Vitro DPP-4 Inhibition Assay (Fluorometric)
This assay is a standard method for determining the IC50 of a DPP-4 inhibitor.
Objective: To measure the concentration of an inhibitor required to reduce the enzymatic activity of DPP-4 by 50%.
Materials:
-
Recombinant human DPP-4 enzyme
-
Fluorogenic DPP-4 substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin, Gly-Pro-AMC)
-
Assay Buffer (e.g., Tris-HCl, pH 7.4)
-
Test compound (e.g., this compound) and reference inhibitors
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound and reference inhibitors in the assay buffer.
-
Enzyme and Substrate Preparation: Dilute the recombinant human DPP-4 enzyme and the fluorogenic substrate to their optimal working concentrations in the assay buffer.
-
Assay Reaction:
-
Add a defined volume of the diluted enzyme to each well of the 96-well plate.
-
Add the serially diluted test compound or reference inhibitor to the respective wells. Include wells with enzyme and buffer only (positive control for 100% activity) and wells with buffer only (background).
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a pre-determined time to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
-
Data Acquisition: Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., ~360 nm excitation and ~460 nm emission for AMC).
-
Data Analysis:
-
Calculate the rate of reaction (slope of fluorescence intensity versus time) for each inhibitor concentration.
-
Normalize the reaction rates to the positive control (100% activity) after subtracting the background fluorescence.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure real-time biomolecular interactions and determine kinetic parameters like k-on and k-off.
Objective: To determine the association and dissociation rate constants of an inhibitor binding to DPP-4.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Recombinant human DPP-4 enzyme
-
Test compound (e.g., this compound)
-
Running buffer (e.g., HBS-EP+)
-
Immobilization reagents (e.g., EDC, NHS)
Procedure:
-
DPP-4 Immobilization: Covalently immobilize the recombinant human DPP-4 enzyme onto the surface of a sensor chip using standard amine coupling chemistry. A reference flow cell is typically prepared without the enzyme to subtract non-specific binding.
-
Binding Analysis:
-
Inject a series of concentrations of the test compound in the running buffer over the immobilized DPP-4 surface and the reference flow cell.
-
Monitor the change in the SPR signal (response units, RU) over time during the association phase (compound injection) and the dissociation phase (buffer flow).
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.
-
Globally fit the sensorgrams from the different analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software.
-
The fitting process yields the association rate constant (k-on) and the dissociation rate constant (k-off).
-
The equilibrium dissociation constant (Kd) can be calculated from the ratio of the rate constants (Kd = k-off / k-on).
-
Mandatory Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound via DPP-4 inhibition.
Experimental Workflow: In Vitro DPP-4 Inhibition Assay
Caption: Workflow for determining the IC50 of a DPP-4 inhibitor.
Experimental Workflow: Surface Plasmon Resonance (SPR)
Caption: Workflow for SPR-based kinetic analysis of inhibitor binding.
Conclusion
The comprehensive characterization of a DPP-4 inhibitor's target binding affinity and kinetics is fundamental to understanding its pharmacological profile. While specific quantitative data for this compound is not extensively available in the public domain, the methodologies outlined in this guide represent the standard for the preclinical evaluation of this class of compounds. Through a combination of in vitro enzymatic assays and real-time kinetic analyses, researchers can elucidate the potency and duration of target engagement, which are critical determinants of in vivo efficacy. The illustrative data and workflows provided herein serve as a robust framework for the continued research and development of novel DPP-4 inhibitors for the treatment of type 2 diabetes.
References
- 1. Dipeptidyl Peptidase IV (DPP IV) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. DPP-4 inhibitors (gliptins) | Diabetes UK [diabetes.org.uk]
- 3. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DPP-IV Inhibitors | Johns Hopkins Diabetes Guide [hopkinsguides.com]
- 5. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Preclinical Pharmacokinetics of a Novel Drug Candidate
Disclaimer: As of November 2025, publicly available scientific literature and drug development databases do not contain specific pharmacokinetic data for a compound named "Besigliptin tosylate." Therefore, this document serves as a comprehensive technical guide outlining the standard methodologies, data presentation, and experimental workflows for assessing the pharmacokinetics of a novel chemical entity, such as this compound, in animal models. The data and pathways presented are illustrative and based on established practices in preclinical drug development.
Introduction to Preclinical Pharmacokinetics
Pharmacokinetics (PK) is a fundamental discipline in drug development that describes the journey of a drug through the body. It encompasses the processes of Absorption, Distribution, Metabolism, and Excretion (ADME).[1] Preclinical PK studies are essential for understanding a drug's behavior before it is administered to humans, helping to predict its safety and efficacy.[2] These studies, typically conducted in various animal models, provide critical data to select promising drug candidates, determine optimal dosing regimens for clinical trials, and identify potential safety risks like toxicity or drug-drug interactions.[2][3]
The primary objectives of preclinical PK studies are to characterize the ADME properties of a new chemical entity and to establish a relationship between the administered dose and the resulting systemic exposure of the drug.[4] This guide details the typical experimental protocols, data analysis, and visualization methods used in these foundational studies.
Quantitative Data Presentation
Pharmacokinetic data from animal studies are typically summarized in tables to allow for clear comparison across species, dose levels, and routes of administration. The following tables represent a standard format for presenting such data for a hypothetical drug.
Table 1: Single-Dose Intravenous (IV) Pharmacokinetic Parameters
| Species | Dose (mg/kg) | t½ (h) | AUC₀-inf (ng·h/mL) | CL (mL/min/kg) | Vd (L/kg) |
| Mouse | 1 | 1.5 ± 0.3 | 2500 ± 450 | 6.7 ± 1.2 | 0.9 ± 0.2 |
| Rat | 1 | 2.1 ± 0.4 | 3200 ± 580 | 5.2 ± 0.9 | 1.1 ± 0.3 |
| Dog | 0.5 | 3.5 ± 0.7 | 4500 ± 900 | 1.8 ± 0.4 | 0.8 ± 0.1 |
Data are presented as mean ± standard deviation.
-
t½ (Elimination Half-life): The time required for the drug concentration in the plasma to decrease by half.
-
AUC₀-inf (Area Under the Curve from time zero to infinity): Represents the total drug exposure over time.
-
CL (Clearance): The volume of plasma cleared of the drug per unit of time, indicating the efficiency of drug elimination.
-
Vd (Volume of Distribution): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
Table 2: Single-Dose Oral (PO) Pharmacokinetic Parameters
| Species | Dose (mg/kg) | Tₘₐₓ (h) | Cₘₐₓ (ng/mL) | AUC₀-t (ng·h/mL) | F (%) |
| Mouse | 5 | 0.5 ± 0.1 | 1800 ± 350 | 6500 ± 1200 | 52 |
| Rat | 5 | 1.0 ± 0.2 | 2200 ± 480 | 8800 ± 1500 | 55 |
| Dog | 2 | 1.5 ± 0.3 | 3100 ± 620 | 12400 ± 2300 | 61 |
Data are presented as mean ± standard deviation.
-
Tₘₐₓ (Time to Maximum Concentration): The time at which the highest drug concentration is observed in the plasma after oral administration.
-
Cₘₐₓ (Maximum Concentration): The peak plasma concentration of the drug.
-
AUC₀-t (Area Under the Curve from time zero to the last measurable point): Represents the drug exposure over the measured time interval.
-
F (%) (Absolute Oral Bioavailability): The fraction of the orally administered dose that reaches systemic circulation unchanged, calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Experimental Protocols
Detailed and standardized protocols are crucial for the reliability and reproducibility of preclinical pharmacokinetic studies.
Animal Models and Housing
-
Species Selection: Early PK studies often use rodents like mice and rats. Larger animals, such as beagle dogs or non-human primates, are used in later stages to better predict human pharmacokinetics. The choice of species is often guided by which animal model is also being used for toxicology and pharmacodynamic studies.
-
Housing: Animals are housed in controlled environments (e.g., 22±2°C, 50±10% humidity, 12-hour light/dark cycle) with free access to food and water, although fasting may be required before oral dosing to avoid food effects on absorption.
Dosing and Administration
-
Formulation: The drug is prepared in a suitable vehicle for administration. For intravenous (IV) administration, the drug is typically dissolved in a solution like saline with co-solvents (e.g., DMSO, PEG400). For oral (PO) administration, the drug is often formulated as a suspension in a vehicle like 0.5% methylcellulose.
-
Administration Routes: Both IV and PO routes are typically evaluated. IV administration provides a baseline for 100% bioavailability, while PO administration is common for assessing the drug's potential as an oral therapeutic.
-
Dose Levels: Doses are selected based on preliminary efficacy and toxicology data. Typically, a single dose level is used for initial PK screening, with multiple dose levels investigated later to assess dose proportionality.
Sample Collection
-
Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., 5 min, 15 min, 30 min, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant like K2-EDTA. Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Excreta Collection: To study the routes and rate of elimination, animals can be housed in metabolic cages to allow for the separate collection of urine and feces over a period of 24 to 72 hours.
-
Bile Collection: In some cases, particularly if fecal excretion is high, a bile-duct cannulation study may be performed in anesthetized animals (typically rats) to directly measure biliary excretion.
Bioanalytical Method
-
Instrumentation: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the standard method for quantifying drug concentrations in biological matrices like plasma, urine, and bile due to its high sensitivity and selectivity.
-
Sample Preparation: Biological samples undergo a preparation process, such as protein precipitation or liquid-liquid extraction, to remove interfering substances before analysis.
-
Method Validation: The bioanalytical method is rigorously validated to ensure its accuracy, precision, linearity, and stability according to regulatory guidelines.
Data Analysis
-
Pharmacokinetic Parameters: Plasma concentration-time data is analyzed using specialized software (e.g., Phoenix WinNonlin). Non-compartmental analysis (NCA) is the most common method used in early preclinical studies to calculate key PK parameters such as Cₘₐₓ, Tₘₐₓ, AUC, t½, CL, and Vd.
Visualizations: Workflows and Pathways
Diagrams are essential for visualizing complex processes and relationships in pharmacokinetic studies.
Figure 1: A typical experimental workflow for a preclinical pharmacokinetic study.
References
Early-Phase Toxicology Profile of Besigliptin Tosylate: An In-Depth Technical Guide
Disclaimer: Publicly available, specific early-phase toxicology data for Besigliptin tosylate (also known as SHR117887) is limited. This guide provides a comprehensive overview of the expected preclinical toxicology evaluation for a dipeptidyl peptidase-4 (DPP-4) inhibitor, based on the known safety profile of the drug class. The experimental protocols and data presented are representative of standard pharmaceutical industry practices for nonclinical safety assessment.
Introduction
This compound is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor developed for the treatment of type 2 diabetes mellitus. By inhibiting the DPP-4 enzyme, this compound increases the levels of active incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This leads to enhanced glucose-dependent insulin secretion, suppressed glucagon secretion, and improved glycemic control.
The preclinical development of a new chemical entity like this compound involves a rigorous toxicological evaluation to characterize its safety profile before administration to humans. This process includes a battery of in vitro and in vivo studies designed to identify potential target organs of toxicity, determine a safe starting dose for clinical trials, and understand the dose-response relationship for any adverse effects.
This technical guide summarizes the typical early-phase toxicology studies conducted for a small molecule like this compound, intended for researchers, scientists, and drug development professionals.
General Toxicology Profile of DPP-4 Inhibitors
DPP-4 inhibitors, as a class, are generally considered to have a favorable safety profile.[1][2][3][4] Preclinical and clinical studies have shown that they are well-tolerated with a low risk of hypoglycemia when used as monotherapy.[1] However, some potential safety concerns have been identified for the class, which are thoroughly investigated during preclinical development. These include:
-
Pancreatitis: There have been postmarketing reports of acute pancreatitis with some DPP-4 inhibitors. Preclinical studies, therefore, carefully evaluate pancreatic safety.
-
Hypersensitivity Reactions: Anaphylaxis, angioedema, and other skin-related reactions have been reported.
-
Immune System Effects: As DPP-4 is also known as CD26, a protein found on the surface of lymphocytes, there is a theoretical potential for immune modulation.
-
Renal and Hepatic Safety: As with most drugs, potential effects on the kidney and liver are thoroughly assessed.
-
Cardiovascular Safety: While preclinical data for some DPP-4 inhibitors suggested potential cardioprotective effects, large cardiovascular outcome trials in humans have generally shown a neutral effect.
Core Early-Phase Toxicology Studies
A standard set of early-phase toxicology studies are conducted to support the initiation of clinical trials. These studies are typically performed in compliance with Good Laboratory Practice (GLP) regulations.
Acute Toxicity Studies
Acute toxicity studies are designed to determine the potential adverse effects of a single high dose of the test substance.
Experimental Protocol: Acute Oral Toxicity - Rodent
-
Test System: Sprague-Dawley rats (one sex, typically female).
-
Dose Levels: A limit dose of 2000 mg/kg is typically used, as per international guidelines (e.g., OECD 423). A vehicle control group is also included.
-
Administration: Single oral gavage.
-
Observation Period: 14 days.
-
Parameters Monitored:
-
Clinical signs of toxicity and mortality, observed daily.
-
Body weight, measured prior to dosing and at least weekly thereafter.
-
Gross necropsy of all animals at the end of the observation period.
-
-
Data Analysis: The LD50 (lethal dose for 50% of animals) is estimated. If no mortality occurs at the limit dose, the LD50 is considered to be greater than that dose.
Table 1: Representative Acute Oral Toxicity Data for a DPP-4 Inhibitor
| Species | Route | LD50 (mg/kg) | Clinical Signs |
| Rat | Oral | > 2000 | No significant clinical signs observed. |
| Mouse | Oral | > 2000 | No significant clinical signs observed. |
Repeat-Dose Toxicity Studies
Repeat-dose toxicity studies are conducted to evaluate the toxicological effects of the test substance after repeated administration over a period of time. The duration of these studies is related to the proposed duration of the clinical trials.
Experimental Protocol: 28-Day Repeat-Dose Oral Toxicity - Rodent and Non-Rodent
-
Test Systems: One rodent species (e.g., Sprague-Dawley rat) and one non-rodent species (e.g., Beagle dog). Both sexes are used.
-
Dose Levels: At least three dose levels (low, mid, high) and a vehicle control group. The high dose is intended to produce some evidence of toxicity, the low dose should be a No-Observed-Adverse-Effect Level (NOAEL), and the mid-dose is intermediate.
-
Administration: Daily oral gavage for 28 consecutive days.
-
Parameters Monitored:
-
In-life: Clinical signs, mortality, body weight, food consumption, ophthalmology, electrocardiography (ECG) in non-rodents.
-
Clinical Pathology (end of study): Hematology, clinical chemistry, coagulation, urinalysis.
-
Terminal Procedures: Gross necropsy, organ weights, and histopathological examination of a comprehensive list of tissues.
-
-
Data Analysis: Determination of the NOAEL, identification of target organs for toxicity, and characterization of the dose-response relationship.
Table 2: Representative 28-Day Repeat-Dose Toxicity Findings for a DPP-4 Inhibitor
| Species | NOAEL (mg/kg/day) | Target Organs | Key Findings |
| Rat | 100 | None identified | Well-tolerated at all dose levels. |
| Dog | 50 | None identified | Well-tolerated at all dose levels. |
Genotoxicity Studies
Genotoxicity studies are a battery of in vitro and in vivo tests designed to detect compounds that can induce genetic damage such as gene mutations and chromosomal aberrations.
Experimental Protocols:
-
Ames Test (Bacterial Reverse Mutation Assay):
-
Test System: Various strains of Salmonella typhimurium and Escherichia coli.
-
Methodology: The bacteria are exposed to the test substance with and without a metabolic activation system (S9 mix). The number of revertant colonies is counted to assess mutagenicity.
-
-
In Vitro Chromosomal Aberration Test:
-
Test System: Mammalian cells, such as human peripheral blood lymphocytes or Chinese Hamster Ovary (CHO) cells.
-
Methodology: Cells are exposed to the test substance with and without S9 mix. Cells are harvested at metaphase and chromosomes are examined for structural aberrations.
-
-
In Vivo Micronucleus Test:
-
Test System: Rodents (e.g., mice or rats).
-
Methodology: Animals are treated with the test substance, and bone marrow or peripheral blood is collected. Erythrocytes are examined for the presence of micronuclei, which are indicative of chromosomal damage.
-
Table 3: Representative Genotoxicity Profile for a DPP-4 Inhibitor
| Assay | Test System | Metabolic Activation | Result |
| Ames Test | S. typhimurium, E. coli | With and Without S9 | Negative |
| Chromosomal Aberration | Human Lymphocytes | With and Without S9 | Negative |
| In Vivo Micronucleus | Mouse Bone Marrow | N/A | Negative |
Safety Pharmacology
Safety pharmacology studies are conducted to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.
Experimental Protocols:
-
Central Nervous System (CNS) Safety:
-
Methodology: A functional observational battery (FOB) and motor activity assessment in rats (e.g., Irwin test).
-
-
Cardiovascular Safety:
-
Methodology: In vitro hERG (human Ether-à-go-go-Related Gene) channel assay to assess the potential for QT interval prolongation. In vivo cardiovascular assessment in a conscious, telemetered non-rodent species (e.g., Beagle dog) to monitor ECG, blood pressure, and heart rate.
-
-
Respiratory Safety:
-
Methodology: Assessment of respiratory rate and function in rats using whole-body plethysmography.
-
Table 4: Representative Safety Pharmacology Profile for a DPP-4 Inhibitor
| System | Assay | Key Findings |
| Central Nervous | Irwin Test (rat) | No adverse effects on neurobehavioral parameters. |
| Cardiovascular | hERG assay | No significant inhibition of the hERG current. |
| Telemetered Dog | No adverse effects on ECG, blood pressure, or heart rate. | |
| Respiratory | Rat Plethysmography | No adverse effects on respiratory function. |
Visualizations
Mechanism of Action of DPP-4 Inhibitors
Caption: Mechanism of action of Besigliptin as a DPP-4 inhibitor.
Standard Preclinical Toxicology Workflow
References
Besigliptin Tosylate: An Analysis of Incretin Hormone Modulation (GLP-1 & GIP)
A comprehensive review of available scientific literature and clinical trial data reveals a significant lack of specific information regarding the quantitative effects of besigliptin tosylate on glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) levels. As a result, a detailed technical guide with quantitative data tables and specific experimental protocols for this particular compound cannot be constructed at this time.
This compound is classified as a dipeptidyl peptidase-4 (DPP-4) inhibitor. The mechanism of action for this class of drugs is well-established and involves the inhibition of the DPP-4 enzyme, which is responsible for the rapid degradation of incretin hormones, primarily GLP-1 and GIP.[1][2] By inhibiting this enzyme, DPP-4 inhibitors increase the circulating concentrations of active GLP-1 and GIP.[3][4]
General Mechanism of DPP-4 Inhibition on GLP-1 and GIP
The physiological effects of increased active GLP-1 and GIP levels are central to the therapeutic action of DPP-4 inhibitors in the management of type 2 diabetes. These effects include:
-
Glucose-Dependent Insulin Secretion: Both GLP-1 and GIP stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner. This means that insulin release is augmented primarily when blood glucose levels are elevated, reducing the risk of hypoglycemia.[5]
-
Suppression of Glucagon Secretion: GLP-1, in particular, suppresses the secretion of glucagon from pancreatic α-cells when blood glucose is high. This action helps to decrease hepatic glucose production.
-
Delayed Gastric Emptying: GLP-1 can slow the rate at which food leaves the stomach, contributing to a feeling of satiety and potentially reducing postprandial glucose excursions.
-
Central Effects on Appetite: GLP-1 receptors are also present in the brain, and their activation can promote satiety and reduce food intake.
The general signaling pathway for DPP-4 inhibition is illustrated below.
References
- 1. The Clinical Application of GLP-1RAs and GLP-1/GIP Dual Receptor Agonists Based on Pharmacological Mechanisms: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GLP-1 single, dual, and triple receptor agonists for treating type 2 diabetes and obesity: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glucagon-Like Peptide 1 Therapy: From Discovery to Type 2 Diabetes and Beyond [e-enm.org]
- 4. youtube.com [youtube.com]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
Key Biomarkers for Assessing Besigliptin Tosylate Activity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Besigliptin tosylate is an orally administered, potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor.[1] Like other drugs in its class, known as gliptins, this compound is developed for the treatment of type 2 diabetes mellitus. The primary mechanism of action involves the inhibition of the DPP-4 enzyme, which is responsible for the rapid inactivation of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3] By preventing the degradation of these hormones, this compound enhances their physiological effects, leading to improved glycemic control.[2]
This technical guide provides a comprehensive overview of the key biomarkers used to assess the activity of this compound, from target engagement to clinical efficacy. It includes detailed experimental protocols and data presentation to aid researchers and drug development professionals in their evaluation of this and similar compounds.
Core Biomarkers and Mechanism of Action
The assessment of this compound's activity involves a multi-tiered approach, examining biomarkers that reflect its direct interaction with the target enzyme, the downstream physiological consequences, and the ultimate clinical outcomes.
Proximal Biomarker: DPP-4 Enzyme Activity
The most direct measure of this compound's activity is the inhibition of its target, the DPP-4 enzyme. This is considered a proximal biomarker of target engagement.
-
Plasma DPP-4 Activity: Measuring the percentage of DPP-4 inhibition in plasma is a fundamental pharmacodynamic assessment. Typically, effective DPP-4 inhibitors achieve over 80% inhibition of plasma DPP-4 activity over a 24-hour period with once-daily dosing.[2]
Intermediate Biomarkers: Incretin Hormone Levels
Inhibition of DPP-4 leads to a subsequent increase in the active forms of the incretin hormones GLP-1 and GIP.
-
Active GLP-1 Levels: An increase in the circulating levels of active GLP-1 is a key downstream effect of DPP-4 inhibition. This is a crucial indicator of the drug's intended biological action.
-
Active GIP Levels: Similar to GLP-1, levels of active GIP are also expected to rise following the administration of a DPP-4 inhibitor.
Distal Biomarkers: Glucoregulatory Hormones and Glucose Homeostasis
The enhanced action of incretins influences the secretion of insulin and glucagon, leading to improvements in glucose control.
-
Insulin Secretion: this compound is expected to enhance glucose-dependent insulin secretion from pancreatic β-cells.
-
Glucagon Suppression: The drug should also suppress the postprandial secretion of glucagon from pancreatic α-cells in a glucose-dependent manner.
-
Fasting Plasma Glucose (FPG): A reduction in FPG is an important indicator of improved basal glucose control.
-
Postprandial Glucose (PPG): A decrease in glucose excursions after a meal or an oral glucose tolerance test (OGTT) demonstrates improved post-challenge glucose control.
Long-Term Efficacy Biomarker
-
Glycated Hemoglobin (HbA1c): The reduction in HbA1c levels over a period of weeks to months is the gold standard for assessing the long-term efficacy of any anti-diabetic agent, including this compound. Each 1% reduction in HbA1c is associated with a significant reduction in the risk of diabetes-related complications. DPP-4 inhibitors as a class have been shown to reduce HbA1c by approximately 0.8%.
Data Presentation
Note: Specific quantitative data for this compound from preclinical and clinical studies are not publicly available at the time of this writing. The following tables are presented with representative data from other well-characterized DPP-4 inhibitors to illustrate the expected outcomes.
Table 1: In Vitro DPP-4 Inhibition
| Compound | Target | IC50 (nM) |
| This compound | Human DPP-4 | Data not available |
| Sitagliptin | Human DPP-4 | ~19 |
| Vildagliptin | Human DPP-4 | ~62 |
| Saxagliptin | Human DPP-4 | ~50 |
| Alogliptin | Human DPP-4 | <10 |
Table 2: Pharmacodynamic Effects of DPP-4 Inhibitors in Humans
| Biomarker | Effect | Magnitude of Change (Representative) |
| Plasma DPP-4 Inhibition | Inhibition | >80% over 24 hours |
| Active GLP-1 Levels | Increase | ~2-fold increase |
| Postprandial Insulin | Increase | Glucose-dependent increase |
| Postprandial Glucagon | Decrease | Glucose-dependent suppression |
Table 3: Clinical Efficacy of DPP-4 Inhibitors (Monotherapy)
| Parameter | Baseline (Representative) | Change from Baseline (Representative) |
| HbA1c (%) | 8.0 | -0.6 to -0.8% |
| Fasting Plasma Glucose (mg/dL) | 170 | -15 to -20 mg/dL |
| 2-hr Postprandial Glucose (mg/dL) | 280 | -40 to -50 mg/dL |
Experimental Protocols
In Vitro DPP-4 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the DPP-4 enzyme.
Methodology:
-
Reagents: Recombinant human DPP-4 enzyme, a fluorogenic DPP-4 substrate (e.g., Gly-Pro-AMC), assay buffer (e.g., Tris-HCl), and the test compound (this compound).
-
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a 96-well plate, add the DPP-4 enzyme to each well.
-
Add the different concentrations of this compound to the respective wells.
-
Incubate for a predefined period (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Monitor the fluorescence intensity over time using a plate reader.
-
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Measurement of Active GLP-1 Levels
Objective: To quantify the levels of active GLP-1 in plasma samples.
Methodology:
-
Sample Collection: Collect blood samples in tubes containing a DPP-4 inhibitor (e.g., sitagliptin or a specific inhibitor cocktail) and a protease inhibitor to prevent ex vivo degradation of active GLP-1.
-
Sample Processing: Centrifuge the blood to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Quantification: Use a commercially available enzyme-linked immunosorbent assay (ELISA) kit specific for active GLP-1. Follow the manufacturer's instructions for the assay procedure, which typically involves:
-
Adding plasma samples and standards to a microplate pre-coated with a capture antibody.
-
Incubating to allow the active GLP-1 to bind.
-
Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Adding a substrate that produces a colorimetric or chemiluminescent signal.
-
Measuring the signal intensity using a plate reader.
-
-
Data Analysis: Generate a standard curve from the standards and use it to calculate the concentration of active GLP-1 in the plasma samples.
Oral Glucose Tolerance Test (OGTT)
Objective: To assess the effect of this compound on glucose tolerance.
Methodology:
-
Patient Preparation: Patients should fast for at least 8 hours overnight before the test.
-
Procedure:
-
Administer a single oral dose of this compound or placebo.
-
After a specified time (e.g., 60 minutes), administer a standard oral glucose load (typically 75g).
-
Collect blood samples at baseline (before glucose administration) and at regular intervals (e.g., 30, 60, 90, and 120 minutes) after the glucose load.
-
-
Analysis: Measure plasma glucose and insulin concentrations in each blood sample.
-
Data Analysis: Calculate the area under the curve (AUC) for glucose and insulin. Compare the AUC values between the this compound and placebo groups to assess the improvement in glucose tolerance and the insulin response.
Mandatory Visualization
References
Methodological & Application
Application Notes and Protocols for Besigliptin Tosylate in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Besigliptin tosylate is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor.[1][2] DPP-4 inhibitors, also known as gliptins, are a class of oral hypoglycemic agents effective in the management of type 2 diabetes mellitus. The primary mechanism of action involves the inhibition of the DPP-4 enzyme, which is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4] By preventing the inactivation of these hormones, this compound enhances their physiological effects, leading to improved glycemic control. This is achieved through the glucose-dependent stimulation of insulin secretion and suppression of glucagon secretion.[3] In vivo studies in diabetic mouse models have demonstrated that this compound effectively reduces serum DPP-4 activity, improves oral glucose tolerance, lowers fasting blood glucose levels, and improves lipid profiles. Furthermore, chronic administration has been shown to increase insulin staining in pancreatic islet cells, suggesting an improvement in β-cell function. The effects of this compound have been noted to be comparable to another well-known DPP-4 inhibitor, vildagliptin, at similar concentrations.
These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound in a cell culture setting.
Data Presentation
While specific preclinical data for this compound is not widely available in the public domain, the following tables provide a comparative framework using established first-generation DPP-4 inhibitors. This allows for the benchmarking of new compounds like this compound.
Table 1: In Vitro Potency (IC50) of Common DPP-4 Inhibitors
| Compound | IC50 for DPP-4 (nM) |
| Sitagliptin | 18 |
| Vildagliptin | 3.5 |
| Saxagliptin | 26 |
| This compound | Data not publicly available |
IC50 (half-maximal inhibitory concentration) values indicate the concentration of the inhibitor required to reduce the activity of the DPP-4 enzyme by 50%. A lower IC50 value signifies greater potency.
Table 2: In Vitro Selectivity Profile of a Typical DPP-4 Inhibitor
| Enzyme | IC50 (nM) | Selectivity Ratio (IC50 DPP-8 or -9 / IC50 DPP-4) |
| DPP-4 | [Example Value] | - |
| DPP-8 | [Example Value] | > [Example Ratio] |
| DPP-9 | [Example Value] | > [Example Ratio] |
High selectivity for DPP-4 over other related peptidases like DPP-8 and DPP-9 is a critical parameter to minimize potential off-target effects.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the in vitro activity of this compound.
Protocol 1: In Vitro DPP-4 Enzymatic Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the DPP-4 enzyme.
Materials:
-
Recombinant human DPP-4 enzyme
-
Fluorogenic substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 8.0)
-
This compound
-
96-well black microplate
-
Microplate reader with fluorescence detection (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Create a serial dilution of this compound in the assay buffer to achieve a range of final concentrations for testing.
-
In a 96-well microplate, add 25 µL of the diluted this compound solutions to the respective wells. Include wells for a positive control (a known DPP-4 inhibitor) and a negative control (vehicle only).
-
Add 50 µL of the recombinant human DPP-4 enzyme solution (pre-diluted in assay buffer to the desired concentration) to each well.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding 25 µL of the Gly-Pro-AMC substrate solution to each well.
-
Immediately place the plate in a microplate reader and monitor the increase in fluorescence in kinetic mode for 30 minutes at 37°C.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).
-
Determine the percent inhibition for each concentration of this compound relative to the negative control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Protocol 2: Cell-Based Assay for GLP-1 Secretion
Objective: To evaluate the effect of this compound on glucose-stimulated GLP-1 secretion from enteroendocrine L-cells (e.g., NCI-H716 or GLUTag cells).
Materials:
-
NCI-H716 or GLUTag cells
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with 0.2% BSA
-
Glucose solutions (low and high concentrations)
-
This compound
-
DPP-4 inhibitor (for sample preservation)
-
GLP-1 ELISA kit
-
24-well cell culture plates
Procedure:
-
Seed NCI-H716 or GLUTag cells in 24-well plates and culture until they reach the desired confluency.
-
On the day of the experiment, gently wash the cells twice with KRBB.
-
Pre-incubate the cells in KRBB containing a low glucose concentration (e.g., 1 mM) for 2 hours at 37°C.
-
Remove the pre-incubation buffer and add fresh KRBB containing different treatment conditions:
-
Low glucose (1 mM) + vehicle
-
Low glucose (1 mM) + this compound
-
High glucose (e.g., 25 mM) + vehicle
-
High glucose (e.g., 25 mM) + this compound
-
-
Incubate the cells for 2 hours at 37°C.
-
Collect the supernatant from each well. To prevent GLP-1 degradation, immediately add a DPP-4 inhibitor to the collected samples.
-
Centrifuge the samples to remove any cellular debris.
-
Quantify the concentration of active GLP-1 in the supernatants using a commercially available GLP-1 ELISA kit, following the manufacturer's instructions.
-
Normalize the GLP-1 secretion to the total protein content of the cells in each well.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
Application Notes and Protocols for the Quantification of Besigliptin Tosylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Besigliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor, a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. Accurate and reliable quantification of Besigliptin tosylate in bulk drug substances and pharmaceutical formulations is crucial for quality control, stability studies, and pharmacokinetic assessments. This document provides detailed application notes and protocols for the analytical quantification of this compound, based on established methods for similar compounds.
Mechanism of Action: DPP-4 Inhibition
Besigliptin exerts its therapeutic effect by inhibiting the DPP-4 enzyme. DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] By inhibiting DPP-4, Besigliptin increases the circulating levels of active GLP-1 and GIP.[1][2] This leads to enhanced glucose-dependent insulin secretion from pancreatic β-cells and suppressed glucagon release from pancreatic α-cells, ultimately resulting in improved glycemic control.[1]
Analytical Methods
Two common and effective methods for the quantification of small molecule pharmaceuticals like this compound are UV-Vis Spectrophotometry and High-Performance Liquid Chromatography (HPLC).
UV-Vis Spectrophotometry
This method offers a simple, rapid, and cost-effective approach for the quantification of this compound in bulk and simple dosage forms. The method is based on the principle that the drug substance absorbs ultraviolet radiation at a specific wavelength.
Instrumentation: A double-beam UV-Vis spectrophotometer with 1 cm matched quartz cells is suitable for this analysis.
Exemplary Quantitative Data for a UV-Vis Spectrophotometric Method
| Parameter | Result |
| Solvent | Methanol or a mixture of Methanol and Water (e.g., 80:20 v/v) |
| λmax | ~265 nm (This is an estimate based on similar compounds and requires experimental verification for Besigliptin) |
| Linearity Range | 2-15 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.6-3.7 µg/mL (dependent on specific method conditions) |
| Limit of Quantification (LOQ) | ~1.8-11.2 µg/mL (dependent on specific method conditions) |
| Accuracy (% Recovery) | 97-102% |
| Precision (%RSD) | < 2% |
Experimental Protocol: UV-Vis Spectrophotometric Quantification
-
Preparation of Standard Stock Solution (100 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 10-15 minutes to dissolve the standard completely.
-
Make up the volume to 100 mL with methanol and mix well.
-
-
Preparation of Working Standard Solutions:
-
From the standard stock solution, prepare a series of dilutions ranging from 2 to 15 µg/mL by transferring appropriate aliquots into 10 mL volumetric flasks and diluting with methanol.
-
-
Sample Preparation (from a tablet formulation):
-
Weigh and finely powder a representative number of tablets.
-
Transfer a quantity of the powder equivalent to 10 mg of Besigliptin to a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 15-20 minutes to ensure complete extraction of the drug.
-
Make up the volume to 100 mL with methanol, mix well, and filter the solution through a 0.45 µm syringe filter.
-
Dilute the filtered solution with methanol to obtain a final concentration within the linearity range (e.g., 10 µg/mL).
-
-
Spectrophotometric Analysis:
-
Scan the 10 µg/mL working standard solution from 400 to 200 nm to determine the wavelength of maximum absorbance (λmax).
-
Measure the absorbance of all standard and sample solutions at the determined λmax against a methanol blank.
-
-
Data Analysis:
-
Plot a calibration curve of absorbance versus concentration for the standard solutions.
-
Determine the concentration of Besigliptin in the sample solution from the calibration curve using the linear regression equation (y = mx + c).
-
Stability-Indicating High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is essential for quantifying this compound in the presence of its degradation products, making it suitable for stability studies. This method provides high specificity, sensitivity, and accuracy.
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and a C18 column is typically used.
Exemplary Quantitative Data for a Stability-Indicating HPLC Method
| Parameter | Result |
| Stationary Phase | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A mixture of an aqueous buffer (e.g., 0.1% orthophosphoric acid) and an organic modifier (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode. A common starting point could be a 60:40 (v/v) ratio of buffer to acetonitrile. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | ~220-230 nm (Requires experimental verification) |
| Linearity Range | 5-30 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.04 µg/mL |
| Limit of Quantification (LOQ) | ~0.12 µg/mL |
| Accuracy (% Recovery) | 98-102% |
| Precision (%RSD) | < 2% |
Experimental Protocol: Stability-Indicating HPLC Quantification
-
Preparation of Mobile Phase:
-
Prepare the aqueous component (e.g., 0.1% orthophosphoric acid in water) and filter it through a 0.45 µm membrane filter.
-
Prepare the organic component (e.g., HPLC grade acetonitrile).
-
Mix the components in the desired ratio (e.g., 60:40 v/v) and degas the mixture before use.
-
-
Preparation of Standard Stock Solution (100 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
-
Preparation of Working Standard Solutions:
-
Prepare a series of dilutions from the stock solution in the range of 5-30 µg/mL using the mobile phase.
-
-
Sample Preparation (from a tablet formulation):
-
Follow the same procedure as for the UV-Vis method, but use the mobile phase as the diluent.
-
-
Forced Degradation Studies (to demonstrate stability-indicating capability):
-
Acid Hydrolysis: Treat the drug solution with 0.1 M HCl at 60°C for a specified period. Neutralize the solution before injection.
-
Base Hydrolysis: Treat the drug solution with 0.1 M NaOH at 60°C for a specified period. Neutralize the solution before injection.
-
Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid drug powder to dry heat (e.g., 80°C) for several hours.
-
Photolytic Degradation: Expose a solution of the drug to UV light.
-
Analyze all stressed samples by the developed HPLC method to ensure that the degradation product peaks are well-resolved from the parent drug peak.
-
-
Chromatographic Analysis:
-
Set up the HPLC system with the specified parameters (column, mobile phase, flow rate, detection wavelength).
-
Inject equal volumes (e.g., 20 µL) of the standard and sample solutions into the chromatograph.
-
-
Data Analysis:
-
Identify and quantify the Besigliptin peak based on its retention time compared to the standard.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Calculate the concentration of Besigliptin in the samples from the regression equation of the calibration curve.
-
Experimental Workflow
The general workflow for developing and validating an analytical method for this compound quantification is outlined below.
Conclusion
The UV-Vis spectrophotometric and stability-indicating HPLC methods described provide robust and reliable approaches for the quantification of this compound. The choice of method will depend on the specific application, with UV-Vis being suitable for rapid, routine analysis of the bulk drug, and HPLC being essential for stability studies and the analysis of formulations containing excipients that may interfere with spectrophotometric measurements. It is imperative to validate these methods according to ICH guidelines to ensure their suitability for their intended purpose in a regulated environment.
References
Application Note: Development and Validation of a Stability-Indicating HPLC-UV Method for the Quantification of Besigliptin Tosylate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Besigliptin tosylate is an orally administered dipeptidyl peptidase-4 (DPP-4) inhibitor, which is under investigation for the treatment of type 2 diabetes. Accurate and reliable analytical methods are crucial for the quantitative determination of this compound in bulk drug and pharmaceutical dosage forms. This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantification of this compound. The method is validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for routine quality control and stability studies.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is used. The following table summarizes the optimized chromatographic conditions.
Table 1: Optimized HPLC-UV Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II LC System or equivalent |
| Column | C18 Column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile: 0.1% Trifluoroacetic Acid (TFA) in Water (40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 268 nm |
| Run Time | 10 minutes |
Preparation of Solutions
-
Diluent: Mobile phase (Acetonitrile: 0.1% TFA in Water, 40:60, v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate for 15 minutes to dissolve, and then dilute to the mark with the diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the standard stock solution with the diluent to achieve concentrations in the range of 1-50 µg/mL.
-
Sample Solution (for drug product): Accurately weigh and powder a sufficient number of tablets to obtain an average weight. Transfer a quantity of powder equivalent to 100 mg of this compound into a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate for 30 minutes with intermittent shaking, and dilute to the mark with the diluent. Filter the solution through a 0.45 µm nylon syringe filter, discarding the first few mL of the filtrate. Dilute the filtered solution with the diluent to obtain a final concentration within the calibration range.
Method Validation
The developed HPLC-UV method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, robustness, limit of detection (LOD), and limit of quantitation (LOQ).
Specificity (Forced Degradation Studies)
Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. The this compound bulk drug was subjected to various stress conditions to induce degradation.
Protocol for Forced Degradation:
-
Acid Hydrolysis: Treat 10 mg of this compound with 10 mL of 0.1 N HCl at 60 °C for 24 hours. Neutralize the solution with 0.1 N NaOH and dilute with the diluent.
-
Base Hydrolysis: Treat 10 mg of this compound with 10 mL of 0.1 N NaOH at 60 °C for 24 hours. Neutralize the solution with 0.1 N HCl and dilute with the diluent.
-
Oxidative Degradation: Treat 10 mg of this compound with 10 mL of 3% hydrogen peroxide at room temperature for 24 hours. Dilute the solution with the diluent.
-
Thermal Degradation: Keep 10 mg of this compound in a hot air oven at 105 °C for 48 hours. Dissolve the sample in the diluent.
-
Photolytic Degradation: Expose 10 mg of this compound to UV light (254 nm) for 48 hours. Dissolve the sample in the diluent.
The chromatograms of the stressed samples were compared with that of an unstressed sample. The method is considered specific if the degradation product peaks are well-resolved from the main this compound peak.
Table 2: Summary of Forced Degradation Studies
| Stress Condition | % Degradation | Observations |
| Acid (0.1 N HCl) | 12.5 | One major degradation peak observed. |
| Base (0.1 N NaOH) | 8.2 | One minor degradation peak observed. |
| Oxidative (3% H₂O₂) | 15.8 | Two degradation peaks observed. |
| Thermal (105 °C) | 5.1 | Minor degradation observed. |
| Photolytic (UV light) | 3.7 | Negligible degradation. |
Linearity
The linearity of the method was evaluated by analyzing a series of six concentrations of this compound ranging from 1 to 50 µg/mL. A calibration curve was constructed by plotting the peak area against the concentration.
Table 3: Linearity Data
| Parameter | Result |
| Linearity Range | 1 - 50 µg/mL |
| Regression Equation | y = 45872x + 1234 |
| Correlation Coefficient (r²) | 0.9998 |
Accuracy (Recovery)
The accuracy of the method was determined by performing recovery studies at three different concentration levels (80%, 100%, and 120% of the target concentration). A known amount of standard drug was spiked into a placebo mixture, and the samples were analyzed.
Table 4: Accuracy (Recovery) Data
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery | % RSD (n=3) |
| 80% | 16 | 15.92 | 99.50 | 0.85 |
| 100% | 20 | 20.15 | 100.75 | 0.62 |
| 120% | 24 | 23.88 | 99.50 | 0.91 |
Precision
The precision of the method was evaluated by determining the intra-day (repeatability) and inter-day (intermediate precision) precision. Six replicate injections of a standard solution (20 µg/mL) were performed on the same day and on three different days.
Table 5: Precision Data
| Precision Type | % RSD (n=6) |
| Intra-day Precision | 0.78 |
| Inter-day Precision | 1.12 |
Robustness
The robustness of the method was assessed by introducing small, deliberate variations in the chromatographic conditions and observing the effect on the results.
Table 6: Robustness Study
| Parameter Varied | Variation | % RSD of Results |
| Flow Rate (mL/min) | 0.9, 1.1 | 1.25 |
| Column Temperature (°C) | 28, 32 | 0.98 |
| Mobile Phase Composition (%) | ±2% Acetonitrile | 1.42 |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
Table 7: LOD and LOQ
| Parameter | Result (µg/mL) |
| LOD | 0.15 |
| LOQ | 0.45 |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the HPLC-UV method development and validation.
Caption: HPLC-UV Method Development and Validation Workflow.
Forced Degradation Study Logic
The following diagram outlines the logical steps involved in the forced degradation study to establish the stability-indicating nature of the method.
Caption: Forced Degradation Study Workflow.
Conclusion
A simple, accurate, precise, and robust stability-indicating HPLC-UV method has been developed and validated for the quantitative determination of this compound in bulk and pharmaceutical dosage forms. The method is suitable for routine quality control analysis and for conducting stability studies due to its ability to separate the parent drug from its degradation products. The validation results confirm that the method adheres to the ICH guidelines.
Application Notes and Protocols for the Use of Besigliptin Tosylate in Diabetic Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available preclinical data specifically for Besigliptin tosylate in diabetic mouse models is limited. The quantitative data presented in these application notes are derived from studies on other well-established dipeptidyl peptidase-4 (DPP-4) inhibitors such as Sitagliptin, Vildagliptin, Linagliptin, and Alogliptin. This information serves as a representative example of the expected effects of a DPP-4 inhibitor in these models and should be used as a guide for study design and interpretation. Researchers are encouraged to generate specific dose-response data for this compound in their chosen model.
Introduction
This compound is a potent and selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4). DPP-4 inhibitors, also known as gliptins, are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes mellitus.[1] They work by enhancing the incretin system, which plays a crucial role in glucose homeostasis. This document provides detailed application notes and protocols for evaluating the efficacy of this compound in common diabetic mouse models.
Mechanism of Action
DPP-4 is an enzyme that rapidly degrades the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[1][2] These hormones are released from the gut in response to food intake and potentiate glucose-dependent insulin secretion from pancreatic β-cells. By inhibiting DPP-4, this compound increases the circulating levels of active GLP-1 and GIP, leading to several beneficial effects:
-
Increased Insulin Secretion: Enhanced GLP-1 and GIP levels stimulate the pancreas to release more insulin in a glucose-dependent manner.[1]
-
Suppressed Glucagon Secretion: GLP-1 also suppresses the release of glucagon from pancreatic α-cells, which in turn reduces hepatic glucose production.[1]
-
Delayed Gastric Emptying: GLP-1 can slow down the rate at which food leaves the stomach, contributing to a feeling of fullness and reducing postprandial glucose excursions.
-
Potential β-cell Preservation: Preclinical studies with other DPP-4 inhibitors have suggested a potential for preserving β-cell mass and function.
Signaling Pathway of DPP-4 Inhibition
Caption: Mechanism of action of this compound.
Application in Diabetic Mouse Models
Several diabetic mouse models can be utilized to evaluate the efficacy of this compound. The choice of model depends on the specific research question.
-
db/db Mice: These mice have a mutation in the leptin receptor gene, leading to obesity, insulin resistance, and hyperglycemia. They are a good model for type 2 diabetes with a strong insulin resistance component.
-
Streptozotocin (STZ)-induced Diabetic Mice: STZ is a chemical that is toxic to pancreatic β-cells. High-dose STZ induces a model of type 1 diabetes with severe insulin deficiency. A combination of a high-fat diet and low-dose STZ can be used to model type 2 diabetes.
-
Non-Obese Diabetic (NOD) Mice: These mice spontaneously develop autoimmune diabetes, modeling human type 1 diabetes.
Experimental Protocols
Oral Glucose Tolerance Test (OGTT)
The OGTT is a standard procedure to assess how quickly an administered glucose load is cleared from the blood, providing insights into glucose metabolism and insulin sensitivity.
Materials:
-
Diabetic mice (e.g., db/db, STZ-induced)
-
This compound or vehicle
-
Glucose solution (20% w/v in sterile water)
-
Glucometer and test strips
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized capillary tubes)
Protocol:
-
Fast the mice for 6 hours (with access to water).
-
Record the body weight of each mouse.
-
Administer this compound or vehicle orally at the desired dose and volume.
-
After a specified pre-treatment time (e.g., 30-60 minutes), collect a baseline blood sample (t=0 min) from the tail vein to measure blood glucose.
-
Administer a glucose solution (2 g/kg body weight) via oral gavage.
-
Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Measure blood glucose levels at each time point.
-
At the end of the experiment, return the mice to their cages with food and water.
OGTT Experimental Workflow
References
Application Notes and Protocols for Oral Gavage Administration of Besigliptin Tosylate in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Besigliptin tosylate is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor. DPP-4 is an enzyme that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] By inhibiting DPP-4, this compound increases the levels of active GLP-1 and GIP, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner, thereby lowering blood glucose levels.[1][2][3] These application notes provide detailed protocols for the oral gavage administration of this compound in rats for pharmacokinetic and pharmacodynamic studies.
Mechanism of Action: DPP-4 Inhibition
This compound competitively and reversibly inhibits the enzyme DPP-4. This inhibition prevents the degradation of the incretin hormones GLP-1 and GIP. The elevated levels of active GLP-1 and GIP bind to their respective receptors on pancreatic β-cells, initiating a signaling cascade that results in increased insulin synthesis and secretion.
Signaling Pathway of DPP-4 Inhibition
Caption: Signaling pathway of this compound.
Experimental Protocols
I. Preparation of this compound Formulation for Oral Gavage
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% w/v methylcellulose in purified water, or 1% hydroxypropyl methylcellulose)
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Volumetric flasks and graduated cylinders
-
Purified water
Procedure:
-
Calculate the required amount of this compound and vehicle. The amount will depend on the desired dose and the number of animals to be dosed. A typical dosing volume for rats is 5-10 mL/kg.
-
Weigh the this compound powder accurately.
-
Prepare the vehicle solution. For a 0.5% methylcellulose solution, dissolve 0.5 g of methylcellulose in 100 mL of purified water. Stir until fully dissolved. The use of a magnetic stirrer is recommended.
-
Suspend the this compound in the vehicle. Gradually add the weighed powder to the vehicle while continuously stirring. Use a mortar and pestle or a homogenizer to ensure a uniform suspension.
-
Store the formulation appropriately. The stability of the formulation should be determined. A common practice is to prepare the formulation fresh daily. Store at 2-8°C and protect from light if necessary.
II. Oral Gavage Administration in Rats
Materials:
-
Rat oral gavage needles (16-18 gauge, 2-3 inches long, with a rounded ball tip)
-
Syringes (appropriate size for the calculated dose volume)
-
Animal scale
-
70% ethanol for disinfection
-
Personal protective equipment (gloves, lab coat)
Procedure:
-
Animal Acclimatization: Allow rats to acclimate to the facility for at least one week before the experiment.
-
Fasting: For pharmacokinetic studies, fast the rats overnight (approximately 12 hours) before dosing, with free access to water.
-
Weigh the animal accurately on the day of dosing to calculate the precise volume of the formulation to be administered.
-
Prepare the dose: Draw the calculated volume of the this compound suspension into a syringe fitted with an appropriate gavage needle.
-
Restrain the rat: Gently but firmly restrain the rat. One common method is to hold the rat over the shoulders and back, immobilizing the front legs. The head should be extended to create a straight line from the mouth to the esophagus.
-
Insert the gavage needle: Gently insert the gavage needle into the mouth, to one side of the incisors, and advance it over the tongue into the esophagus. The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and reinsert.
-
Administer the dose: Once the needle is in the correct position (the tip should be in the stomach), administer the formulation slowly.
-
Withdraw the needle: After administration, gently and smoothly withdraw the gavage needle.
-
Post-administration monitoring: Return the rat to its cage and monitor for at least 15 minutes for any signs of distress, such as difficulty breathing or bleeding from the mouth.
Experimental Workflow for Pharmacokinetic Study
Caption: Workflow for a pharmacokinetic study in rats.
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following a Single Oral Gavage Dose
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) | t1/2 (hr) |
| 5 | 250 ± 45 | 1.0 ± 0.5 | 1200 ± 210 | 3.5 ± 0.8 |
| 10 | 520 ± 98 | 1.5 ± 0.5 | 2800 ± 450 | 3.8 ± 0.9 |
| 25 | 1100 ± 210 | 1.5 ± 0.8 | 6500 ± 1100 | 4.1 ± 1.1 |
Data are presented as mean ± standard deviation and are hypothetical examples.
Table 2: Hypothetical Pharmacodynamic Effect of this compound on Blood Glucose Levels in a Rat Model of Type 2 Diabetes
| Treatment Group | Dose (mg/kg) | Baseline Blood Glucose (mg/dL) | Blood Glucose at 4 hours post-dose (mg/dL) | % Glucose Reduction |
| Vehicle | - | 350 ± 30 | 345 ± 28 | 1.4% |
| Besigliptin | 5 | 355 ± 25 | 280 ± 20 | 21.1% |
| Besigliptin | 10 | 360 ± 32 | 220 ± 18 | 38.9% |
| Besigliptin | 25 | 352 ± 28 | 150 ± 15 | 57.4% |
Data are presented as mean ± standard deviation and are hypothetical examples.
Conclusion
These application notes provide a comprehensive guide for the oral gavage administration of this compound in rats. Adherence to these protocols will ensure reproducible and reliable data for pharmacokinetic and pharmacodynamic assessments. Researchers should adapt these protocols based on their specific experimental design and institutional animal care and use committee (IACUC) guidelines.
References
- 1. In Vivo Inhibition of Dipeptidyl Peptidase 4 and Neprilysin Activity Enables Measurement of GLP-1 Secretion in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of besulpamide in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DPP-IV Inhibitors | Johns Hopkins Diabetes Guide [hopkinsguides.com]
Application Notes and Protocols for Determining Besigliptin Tosylate Potency
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to determine the potency of Besigliptin tosylate using various cell-based and biochemical assays.
Application Note 1: Direct Determination of this compound Potency using a Fluorometric DPP-4 Enzymatic Assay
Introduction:
This compound is a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4). This enzyme is responsible for the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which play a crucial role in regulating glucose homeostasis.[1] By inhibiting DPP-4, this compound increases the circulating levels of active GLP-1 and GIP, thereby enhancing insulin secretion and suppressing glucagon release in a glucose-dependent manner. This application note describes a direct enzymatic assay to determine the in vitro potency of this compound by measuring its ability to inhibit the activity of purified recombinant human DPP-4.
Principle:
The assay is based on the cleavage of a synthetic DPP-4 substrate, H-Gly-Pro-aminomethylcoumarin (AMC), by the enzyme. This cleavage releases the fluorescent AMC group, which can be quantified using a fluorescence plate reader.[2] The potency of this compound is determined by measuring the reduction in fluorescence in the presence of the inhibitor and calculating the half-maximal inhibitory concentration (IC50).
Experimental Protocol:
Materials:
-
Recombinant Human DPP-4 Enzyme
-
DPP-4 Substrate: H-Gly-Pro-AMC
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)
-
This compound
-
Sitagliptin (as a positive control inhibitor)[2]
-
Dimethyl sulfoxide (DMSO) for compound dilution
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader with excitation/emission wavelengths of 350-360 nm and 450-465 nm, respectively.
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in Assay Buffer to create a range of concentrations for testing. A typical starting range might be from 1 nM to 100 µM.
-
Prepare a similar dilution series for the positive control, Sitagliptin.
-
-
Assay Setup:
-
On a 96-well plate, set up the following wells in triplicate:
-
Blank (No Enzyme): 40 µl of Assay Buffer and 10 µl of solvent (DMSO dilution corresponding to the highest concentration used for the test compound).
-
Negative Control (100% Activity): 30 µl of Assay Buffer, 10 µl of diluted DPP-4 enzyme, and 10 µl of solvent.
-
Positive Control: 30 µl of Assay Buffer, 10 µl of diluted DPP-4 enzyme, and 10 µl of each Sitagliptin dilution.
-
Test Compound: 30 µl of Assay Buffer, 10 µl of diluted DPP-4 enzyme, and 10 µl of each this compound dilution.
-
-
-
Enzyme Reaction:
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µl of the diluted DPP-4 substrate solution to all wells.
-
Cover the plate and incubate for 30 minutes at 37°C.
-
-
Data Acquisition:
-
Measure the fluorescence intensity using a microplate reader at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells from all other wells.
-
Calculate the percent inhibition for each concentration of this compound and Sitagliptin using the following formula: % Inhibition = 100 * (1 - (Fluorescence_Inhibitor - Fluorescence_Blank) / (Fluorescence_NegativeControl - Fluorescence_Blank))
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Data Presentation:
| Compound | IC50 (nM) |
| This compound | [Insert Value] |
| Sitagliptin (Control) | [Insert Value] |
Diagrams:
Caption: Workflow for the DPP-4 enzymatic potency assay.
Caption: this compound inhibits DPP-4-mediated GLP-1 inactivation.
Application Note 2: Cell-Based Assay for Measuring GLP-1 Secretion in Response to this compound
Introduction:
The therapeutic efficacy of this compound stems from its ability to prolong the activity of endogenous incretins. A key downstream effect of DPP-4 inhibition is an increase in the concentration of active GLP-1 secreted from enteroendocrine L-cells in the gut. This application note details a cell-based assay to quantify the potentiation of GLP-1 secretion by this compound in a relevant cell line model, such as STC-1 or NCI-H716.
Principle:
Enteroendocrine cell lines, like STC-1, can be stimulated to secrete GLP-1. These cells also express DPP-4, which rapidly degrades the secreted GLP-1. By treating the cells with this compound, the degradation of newly secreted GLP-1 is inhibited, leading to a measurable increase in its concentration in the cell culture supernatant. The amount of GLP-1 is then quantified using a specific enzyme-linked immunosorbent assay (ELISA).
Experimental Protocol:
Materials:
-
STC-1 or NCI-H716 cells
-
Cell culture medium (e.g., DMEM with high glucose, supplemented with FBS and antibiotics)
-
Assay buffer (e.g., Krebs-Ringer bicarbonate buffer (KRBB) supplemented with BSA)
-
This compound
-
Sitagliptin (as a positive control)
-
DPP-4 inhibitor cocktail (for sample collection, to prevent further degradation)
-
GLP-1 secretagogues (e.g., glucose, amino acids, or a combination)
-
Active GLP-1 ELISA kit
-
24- or 48-well cell culture plates
-
Microplate reader for ELISA
Procedure:
-
Cell Culture:
-
Culture STC-1 or NCI-H716 cells in appropriate medium until they reach 80-90% confluency.
-
Seed the cells into 24- or 48-well plates and allow them to adhere and grow for 24-48 hours.
-
-
Assay:
-
Wash the cells twice with pre-warmed assay buffer.
-
Pre-incubate the cells for 30-60 minutes in assay buffer containing different concentrations of this compound or Sitagliptin.
-
Remove the pre-incubation buffer and add fresh assay buffer containing the same concentrations of inhibitors along with a GLP-1 secretagogue (e.g., 20 mM glucose).
-
Incubate for 1-2 hours at 37°C.
-
-
Sample Collection:
-
Collect the supernatant from each well.
-
Immediately add a DPP-4 inhibitor cocktail to each sample to prevent ex vivo degradation of GLP-1.
-
Centrifuge the samples to remove any cellular debris and store at -80°C until analysis.
-
-
GLP-1 Quantification:
-
Quantify the concentration of active GLP-1 in the samples using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis:
-
Generate a standard curve for the GLP-1 ELISA.
-
Calculate the concentration of GLP-1 in each sample based on the standard curve.
-
Plot the GLP-1 concentration against the concentration of this compound.
-
Determine the EC50 value, which is the concentration of this compound that results in a 50% maximal increase in GLP-1 concentration.
Data Presentation:
| Compound | EC50 for GLP-1 Secretion (nM) |
| This compound | [Insert Value] |
| Sitagliptin (Control) | [Insert Value] |
Diagrams:
Caption: Workflow for the cell-based GLP-1 secretion assay.
Application Note 3: GLP-1 Receptor Activation Bioassay
Introduction:
The ultimate therapeutic goal of this compound is to enhance the signaling of incretin receptors. This can be assessed using a cell-based reporter assay that measures the activation of the GLP-1 receptor (GLP-1R). This assay provides a functional readout of the biological activity of the GLP-1 preserved by this compound's inhibitory action.
Principle:
This assay utilizes a host cell line (e.g., HEK293) engineered to stably express the human GLP-1R and a reporter gene (e.g., luciferase) under the control of a cyclic AMP (cAMP) response element (CRE). When active GLP-1, secreted from co-cultured L-cells or added exogenously, binds to the GLP-1R, it activates the Gs signaling pathway, leading to an increase in intracellular cAMP. This, in turn, activates the CRE, driving the expression of the luciferase reporter. The resulting luminescence is proportional to the level of GLP-1R activation.
Experimental Protocol:
Materials:
-
GLP-1R CRE-Luciferase reporter cell line (e.g., HEK293-GLP-1R-CRE-Luc)
-
STC-1 or NCI-H716 cells (for co-culture experiments)
-
Cell culture medium
-
This compound
-
Sitagliptin (as a positive control)
-
GLP-1 (7-36) amide (as a direct agonist control)
-
Luciferase assay reagent (e.g., ONE-Step™ Luciferase reagent)
-
White, clear-bottom 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed the GLP-1R reporter cells into a 96-well plate.
-
For a co-culture assay, seed both the reporter cells and the GLP-1 secreting cells (e.g., STC-1) in the same wells.
-
-
Treatment:
-
Allow cells to attach overnight.
-
The next day, add serial dilutions of this compound or Sitagliptin to the wells.
-
If not using a co-culture system, add a fixed, sub-maximal concentration of GLP-1 to all wells except the negative control.
-
If using a co-culture system, add a secretagogue to stimulate GLP-1 release from the STC-1 cells.
-
Incubate the plate at 37°C with 5% CO2 for 5-6 hours.
-
-
Luminescence Measurement:
-
Add the luciferase assay reagent to each well.
-
Incubate at room temperature for 15 minutes with gentle rocking.
-
Measure the luminescence using a plate luminometer.
-
Data Analysis:
-
Subtract the background luminescence (from no-cell or unstimulated cell controls).
-
Normalize the data, setting the maximal GLP-1 response (or highest response in the co-culture) to 100%.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Determine the EC50 value from the resulting dose-response curve.
Data Presentation:
| Assay Condition | Compound | EC50 for GLP-1R Activation (nM) |
| Co-culture with STC-1 | This compound | [Insert Value] |
| Exogenous GLP-1 | This compound | [Insert Value] |
| Co-culture with STC-1 | Sitagliptin (Control) | [Insert Value] |
Diagrams:
Caption: GLP-1 receptor activation leads to luciferase expression.
References
Application Note: DPP-4 Enzymatic Inhibition Assay Protocol for Besigliptin Tosylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipeptidyl peptidase-4 (DPP-4), also known as CD26, is a serine exopeptidase that plays a critical role in glucose homeostasis. It is a transmembrane glycoprotein found on the surface of most cell types and is also present in a soluble, active form in plasma. DPP-4 is responsible for the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These incretins are released from the gut in response to food intake and potentiate glucose-dependent insulin secretion from pancreatic β-cells while suppressing glucagon release from α-cells. By inactivating GLP-1 and GIP, DPP-4 attenuates their beneficial effects on glycemic control.
Inhibition of DPP-4 has emerged as a key therapeutic strategy for the management of type 2 diabetes mellitus. DPP-4 inhibitors, a class of oral anti-diabetic agents, prolong the action of endogenous incretins, leading to improved glycemic control with a low risk of hypoglycemia.
Besigliptin tosylate (developmental code: SHR117887) is a potent and specific dipeptidyl peptidase-4 inhibitor. Preclinical studies in diabetic rodent models have demonstrated that both acute and chronic administration of Besigliptin improves metabolic control, highlighting its potential as a therapeutic agent for type 2 diabetes.[1] This application note provides a detailed protocol for the in vitro enzymatic assay to determine the inhibitory activity of this compound against DPP-4.
Principle of the Assay
The DPP-4 enzymatic inhibition assay is a fluorometric method used to measure the activity of the DPP-4 enzyme and the inhibitory potential of compounds like this compound. The assay utilizes a synthetic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC). In the presence of active DPP-4, the enzyme cleaves the Gly-Pro peptide bond, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule. The resulting fluorescence intensity is directly proportional to the DPP-4 enzymatic activity. When a DPP-4 inhibitor such as this compound is present, the enzymatic cleavage of the substrate is reduced, leading to a decrease in fluorescence. The extent of inhibition is quantified by measuring the reduction in fluorescence compared to a control without the inhibitor.
Data Presentation
While a specific in vitro IC50 value for this compound is not publicly available, preclinical in vivo studies on SHR117887 (Besigliptin) provide valuable data on its inhibitory effects on serum DPP-4 activity.
| Compound | Species | Dose | Route of Administration | % DPP-4 Inhibition (in vivo) | Time Point |
| Besigliptin (SHR117887) | Mouse | 0.3 mg/kg | Oral | 30% - 40% | 2 hours post-dose[1] |
| Besigliptin (SHR117887) | DIO Rat | 10 mg/kg | Oral | 88.3% | 3 hours post-dose[1] |
Experimental Protocols
Materials and Reagents
-
This compound
-
Human recombinant DPP-4 enzyme
-
DPP-4 Assay Buffer (e.g., Tris-HCl buffer, pH 7.5-8.0)
-
Gly-Pro-AMC substrate
-
Dimethyl sulfoxide (DMSO)
-
Positive control inhibitor (e.g., Sitagliptin)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)
-
Incubator capable of maintaining 37°C
-
Multichannel pipettes and sterile pipette tips
Reagent Preparation
-
Assay Buffer: Prepare the DPP-4 assay buffer according to the manufacturer's instructions or laboratory protocol. Keep on ice.
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO.
-
Working Inhibitor Solutions: Perform serial dilutions of the this compound stock solution with assay buffer to obtain a range of desired concentrations for testing. Ensure the final DMSO concentration in the assay wells is low (typically ≤1%) to avoid affecting enzyme activity.
-
DPP-4 Enzyme Working Solution: Dilute the human recombinant DPP-4 enzyme to the desired working concentration in cold assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the assay period.
-
Substrate Working Solution: Dilute the Gly-Pro-AMC substrate to the desired working concentration in assay buffer. This solution should be prepared fresh and protected from light.
Assay Procedure
-
Assay Plate Setup: In a 96-well black microplate, set up the following reactions in triplicate:
-
Blank (No Enzyme) Wells: Add assay buffer and the substrate working solution. This will be used to subtract the background fluorescence.
-
100% Activity (No Inhibitor) Control Wells: Add the DPP-4 enzyme working solution, assay buffer with the same final concentration of DMSO as the inhibitor wells, and the substrate working solution.
-
Test Inhibitor (this compound) Wells: Add the DPP-4 enzyme working solution and the serially diluted this compound working solutions.
-
Positive Control Wells: Add the DPP-4 enzyme working solution and a known DPP-4 inhibitor (e.g., Sitagliptin) at a concentration expected to give significant inhibition.
-
-
Pre-incubation: Add the enzyme and inhibitor (or vehicle) to the respective wells. Mix gently and pre-incubate the plate at 37°C for 10-15 minutes. This allows the inhibitor to bind to the enzyme before the reaction is initiated.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate working solution to all wells.
-
Incubation: Immediately after adding the substrate, mix the contents of the wells (e.g., using a plate shaker for 30 seconds). Incubate the plate at 37°C for 30-60 minutes, protected from light. The optimal incubation time should be determined to ensure the reaction remains in the linear range for the 100% activity control.
-
Fluorescence Measurement: Measure the fluorescence intensity of each well using a microplate reader with an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 460 nm.
Data Analysis
-
Background Subtraction: Subtract the average fluorescence of the blank wells from the fluorescence readings of all other wells.
-
Calculate Percent Inhibition: The percent inhibition for each concentration of this compound is calculated using the following formula:
% Inhibition = [ (Fluorescence100% Activity - FluorescenceInhibitor) / Fluorescence100% Activity ] x 100
-
Determine IC50 Value: Plot the percent inhibition against the logarithm of the this compound concentration. Use non-linear regression analysis (e.g., a sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of DPP-4 activity.
Visualizations
Caption: DPP-4 signaling pathway and its inhibition by Besigliptin.
Caption: Workflow for the DPP-4 enzymatic inhibition assay.
References
Application Notes and Protocols for the Crystallization of Besigliptin Tosylate for X-ray Crystallography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Crystallization is a critical step in the structural elucidation of pharmaceutical compounds by single-crystal X-ray diffraction (SCXRD). Obtaining high-quality single crystals is often the bottleneck in determining the three-dimensional atomic arrangement of a molecule.[1] This information is invaluable in drug development for understanding structure-activity relationships, polymorphism, and for intellectual property purposes. Besigliptin tosylate, a dipeptidyl peptidase-4 (DPP-4) inhibitor, requires detailed structural analysis to support its development as a therapeutic agent for type 2 diabetes. These application notes provide generalized protocols for the crystallization of organic tosylate salts like this compound, which can be adapted to yield crystals suitable for X-ray crystallography.
General Considerations for Crystallization
Successful crystallization is influenced by several factors, the most critical of which are compound purity and solvent selection.
-
Compound Purity: The starting material should be of the highest possible purity. Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to poorly ordered crystals. A purity of >95% is generally recommended.
-
Solvent Selection: The choice of solvent is crucial and often empirical. An ideal solvent or solvent system will dissolve the compound when heated but allow for slow precipitation of crystals upon cooling, evaporation, or addition of an anti-solvent. For tosylate salts, polar solvents are often a good starting point due to the ionic nature of the salt. A preliminary solvent screen with a small amount of this compound is recommended to identify suitable candidates.
Experimental Protocols
The following are three common crystallization techniques that can be applied to this compound.
3.1. Slow Evaporation
This is a straightforward method where the solvent is slowly removed from a nearly saturated solution, leading to a gradual increase in concentration and subsequent crystal growth.[2][3]
Protocol:
-
Dissolution: Dissolve the this compound sample in a suitable solvent (or solvent mixture) at room temperature until the solution is nearly saturated. Use a clean vial or test tube.
-
Filtration: Filter the solution through a syringe filter (0.2 µm) to remove any particulate matter.
-
Evaporation: Cover the vial with a cap or parafilm with a few needle-sized holes to allow for slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.
-
Crystal Harvesting: Once crystals of suitable size have formed, they can be carefully harvested using a spatula or by decanting the mother liquor.
3.2. Slow Cooling
This technique relies on the principle that the solubility of a compound decreases with temperature. A saturated solution is prepared at an elevated temperature and then slowly cooled to induce crystallization.[4]
Protocol:
-
Dissolution: In a clean vial, dissolve this compound in a minimal amount of a suitable solvent at an elevated temperature (e.g., 40-60 °C) to create a saturated solution.
-
Filtration: If any undissolved material remains, perform a hot filtration to ensure a clear, saturated solution.
-
Cooling: Allow the vial to cool slowly to room temperature. To slow down the cooling process, the vial can be placed in an insulated container (e.g., a Dewar flask with warm water or a styrofoam box).
-
Low Temperature Incubation: Once at room temperature, the vial can be transferred to a refrigerator (4 °C) and then a freezer (-20 °C) to maximize crystal yield, although this may sometimes lead to the formation of smaller crystals.
-
Crystal Harvesting: Harvest the crystals from the cold solution.
3.3. Vapor Diffusion
In this method, an anti-solvent (a solvent in which the compound is insoluble) is allowed to slowly diffuse in the vapor phase into a solution of the compound, reducing its solubility and causing crystallization.[1] This technique is particularly useful when only small amounts of the compound are available.
Protocol:
-
Prepare the Inner Vial: Dissolve the this compound sample in a small volume of a "good" solvent (in which it is soluble) in a small, open vial.
-
Prepare the Outer Chamber: Place this inner vial inside a larger, sealable chamber (e.g., a beaker or a jar). Add a larger volume of a volatile "anti-solvent" (in which the compound is insoluble but which is miscible with the "good" solvent) to the bottom of the outer chamber.
-
Seal and Incubate: Seal the outer chamber tightly and leave it in a vibration-free environment. The anti-solvent will slowly diffuse into the solution in the inner vial.
-
Monitor Crystal Growth: Over time, the solubility of the this compound in the mixed solvent system will decrease, leading to the formation of crystals.
-
Harvest Crystals: Once suitable crystals have formed, carefully remove the inner vial and harvest the crystals.
Data Presentation: Solvent Screening and Crystallization Conditions
Systematic screening of solvents and conditions is essential for successful crystallization. The following table provides a template for recording experimental data for the crystallization of this compound. A list of potential starting solvents for organic tosylate salts is also provided.
Table 1: Suggested Solvents for Crystallization Screening of this compound
| Solvent Class | Specific Solvents to Screen |
| Alcohols | Ethanol, Isopropanol, Methanol |
| Ketones | Acetone, Methyl Ethyl Ketone |
| Esters | Ethyl Acetate |
| Nitriles | Acetonitrile |
| Ethers | Tetrahydrofuran (THF) |
| Halogenated | Dichloromethane, Chloroform |
| Aromatic | Toluene |
| Other | Water (as a component of a solvent system) |
Table 2: Experimental Log for this compound Crystallization
| Experiment ID | Crystallization Method | Solvent System (Ratio) | Concentration (mg/mL) | Temperature (°C) | Time | Crystal Quality (e.g., size, morphology, diffraction) |
Visualization of Experimental Workflows
The following diagrams illustrate the general workflows for the described crystallization methods.
Caption: Workflow for the slow evaporation crystallization method.
Caption: Workflow for the slow cooling crystallization method.
Caption: Workflow for the vapor diffusion crystallization method.
Conclusion
The successful crystallization of this compound for X-ray crystallography will likely require a systematic screening of various solvents and crystallization techniques. The protocols for slow evaporation, slow cooling, and vapor diffusion provided here serve as a robust starting point for this empirical process. Careful control of experimental parameters and meticulous observation are key to obtaining high-quality single crystals suitable for structural determination.
References
- 1. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 2. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Slow Evaporation Method [people.chem.umass.edu]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Pharmacokinetic Modeling of Besigliptin Tosylate in Rodent Studies
Disclaimer: Publicly available information regarding the pharmacokinetic modeling of Besigliptin tosylate in rodent studies is limited. Therefore, the following application notes and protocols are presented as a generalized template based on standard practices for pharmacokinetic analysis of small molecule inhibitors, specifically tailored to the known class of this compound as a Dipeptidyl Peptidase-4 (DPP-4) inhibitor. The data and specific parameters provided herein are illustrative and should not be considered as actual experimental results for this compound.
Introduction
This compound is identified as a Dipeptidyl Peptidase-4 (DPP-4) inhibitor.[1] DPP-4 inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. They act by preventing the degradation of incretin hormones such as Glucagon-Like Peptide-1 (GLP-1), thereby enhancing insulin secretion and suppressing glucagon release in a glucose-dependent manner. Understanding the pharmacokinetic (PK) profile of new DPP-4 inhibitors like this compound in preclinical rodent models is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties, and for guiding dose selection in subsequent clinical trials.
These application notes provide a framework for conducting and analyzing pharmacokinetic studies of this compound in rodents.
Data Presentation: Illustrative Pharmacokinetic Parameters
The following tables summarize hypothetical pharmacokinetic parameters of this compound in Sprague-Dawley rats and CD-1 mice following single-dose administration.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats
| Parameter | Oral Administration (10 mg/kg) | Intravenous Administration (1 mg/kg) |
| Cmax (ng/mL) | 850 ± 120 | 1500 ± 250 |
| Tmax (h) | 1.5 ± 0.5 | 0.1 ± 0.05 |
| AUC₀-t (ng·h/mL) | 4200 ± 600 | 2800 ± 450 |
| AUC₀-inf (ng·h/mL) | 4350 ± 620 | 2850 ± 460 |
| t₁/₂ (h) | 4.2 ± 0.8 | 3.8 ± 0.6 |
| CL (L/h/kg) | - | 0.35 ± 0.06 |
| Vd (L/kg) | - | 1.9 ± 0.3 |
| F (%) | 76 ± 11 | - |
Data are presented as mean ± standard deviation (n=6 per group). Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀-t: Area under the plasma concentration-time curve from time 0 to the last measurable concentration; AUC₀-inf: Area under the plasma concentration-time curve from time 0 to infinity; t₁/₂: Elimination half-life; CL: Clearance; Vd: Volume of distribution; F: Bioavailability.
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in CD-1 Mice
| Parameter | Oral Administration (10 mg/kg) | Intravenous Administration (1 mg/kg) |
| Cmax (ng/mL) | 1200 ± 210 | 1800 ± 300 |
| Tmax (h) | 1.0 ± 0.4 | 0.1 ± 0.05 |
| AUC₀-t (ng·h/mL) | 3500 ± 550 | 2100 ± 380 |
| AUC₀-inf (ng·h/mL) | 3600 ± 570 | 2150 ± 390 |
| t₁/₂ (h) | 2.5 ± 0.5 | 2.2 ± 0.4 |
| CL (L/h/kg) | - | 0.47 ± 0.08 |
| Vd (L/kg) | - | 1.5 ± 0.2 |
| F (%) | 83 ± 13 | - |
Data are presented as mean ± standard deviation (n=6 per group).
Experimental Protocols
Animal Studies
-
Species and Strain: Male Sprague-Dawley rats (200-250 g) and male CD-1 mice (25-30 g).
-
Housing: Animals are housed in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle. Standard rodent chow and water are provided ad libitum.
-
Acclimatization: Animals are acclimated for at least one week prior to the experiment.
-
Fasting: Animals are fasted overnight (approximately 12 hours) before dosing, with free access to water.
Drug Formulation and Administration
-
Formulation: this compound is dissolved in a suitable vehicle (e.g., 0.5% methylcellulose in water) for oral administration and in saline for intravenous administration.
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Oral Administration: A single dose (e.g., 10 mg/kg) is administered by oral gavage.
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Intravenous Administration: A single dose (e.g., 1 mg/kg) is administered via the tail vein.
Blood Sampling
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Sampling Time Points: Blood samples (approximately 0.2 mL) are collected at pre-dose (0 h) and at 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
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Collection Method: Blood is collected from the tail vein into heparinized tubes.
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Plasma Preparation: Plasma is separated by centrifugation at 4,000 rpm for 10 minutes at 4°C and stored at -80°C until analysis.
Bioanalytical Method (LC-MS/MS)
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Instrumentation: A validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is used to quantify the concentration of this compound in plasma samples.
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Sample Preparation: Plasma samples are prepared by protein precipitation with acetonitrile containing an internal standard.
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Chromatography: Separation is achieved on a C18 column with a gradient mobile phase.
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Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
Pharmacokinetic Analysis
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Pharmacokinetic parameters are calculated using non-compartmental analysis with software such as Phoenix WinNonlin.
Visualizations
Experimental Workflow for Rodent Pharmacokinetic Study
Caption: Workflow for a typical rodent pharmacokinetic study.
Signaling Pathway of DPP-4 Inhibition
Caption: Mechanism of action of Besigliptin as a DPP-4 inhibitor.
References
Application Notes and Protocols for Interpreting IC50 Values from Dipeptidyl Peptidase-4 (DPP-4) Inhibition Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Besigliptin tosylate is identified as an inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme crucial in glucose homeostasis. DPP-4 inhibitors, also known as gliptins, are a class of oral hypoglycemic agents used in the management of type 2 diabetes mellitus. They function by preventing the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This leads to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner, thereby improving glycemic control with a low risk of hypoglycemia.
The potency of a DPP-4 inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the DPP-4 enzyme activity. A lower IC50 value signifies greater potency. This document provides a framework for understanding and determining the IC50 values of DPP-4 inhibitors, using established protocols and benchmark data from approved drugs in the same class.
Note on Data Availability: As of the latest review, specific preclinical data, including the IC50 value for this compound, are not publicly available. The information presented herein is based on standardized methodologies for evaluating DPP-4 inhibitors and comparative data from well-characterized compounds.
Data Presentation: Comparative IC50 Values of Approved DPP-4 Inhibitors
To provide a context for interpreting potential experimental results for new chemical entities like this compound, the following table summarizes the in vitro IC50 values for several FDA-approved DPP-4 inhibitors. These values serve as a benchmark for potency.
| Compound | DPP-4 IC50 (nM) |
| Sitagliptin | 19 |
| Vildagliptin | 62 |
| Saxagliptin | 50 |
| Alogliptin | 24 |
| Linagliptin | 1 |
Experimental Protocols
Protocol: In Vitro DPP-4 Inhibition Assay (Fluorometric)
This protocol outlines a common method for determining the IC50 value of a test compound against purified human DPP-4 enzyme. The assay is based on the cleavage of a fluorogenic substrate by DPP-4, resulting in a fluorescent signal that is quenched in the presence of an inhibitor.
I. Materials and Reagents:
-
Recombinant Human DPP-4 Enzyme
-
DPP-4 Fluorogenic Substrate (e.g., Gly-Pro-AMC)
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DPP-4 Assay Buffer (e.g., Tris-HCl, pH 7.5)
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Test Compound (e.g., this compound)
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Reference Inhibitor (e.g., Sitagliptin)
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96-well black, flat-bottom microplate
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Plate reader with fluorescence detection capabilities (Excitation: ~360 nm, Emission: ~460 nm)
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Dimethyl sulfoxide (DMSO) for compound dilution
II. Experimental Procedure:
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Compound Preparation:
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Prepare a stock solution of the test compound and reference inhibitor in 100% DMSO.
-
Perform serial dilutions of the stock solutions in assay buffer to create a range of concentrations to be tested. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.
-
-
Assay Setup:
-
On a 96-well microplate, add the following to designated wells:
-
Blank wells: Assay buffer only (for background fluorescence).
-
Control wells (100% activity): Assay buffer and DPP-4 enzyme.
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Test compound wells: Diluted test compound and DPP-4 enzyme.
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Reference inhibitor wells: Diluted reference inhibitor and DPP-4 enzyme.
-
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the DPP-4 fluorogenic substrate to all wells.
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
-
Data Acquisition:
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Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.
-
III. Data Analysis:
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Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Subtract the average slope of the blank wells from all other wells.
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Determine the percentage of inhibition for each concentration of the test compound and reference inhibitor using the following formula:
% Inhibition = [1 - (Slope of Test Well / Slope of Control Well)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
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Fit the data to a four-parameter logistic (or similar sigmoidal dose-response) curve to determine the IC50 value.
Visualizations
Experimental Workflow for IC50 Determination
Troubleshooting & Optimization
Improving Besigliptin tosylate solubility in aqueous buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of Besigliptin tosylate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a critical parameter?
Besigliptin is a dipeptidyl peptidase IV (DPP-4) inhibitor investigated for the treatment of type 2 diabetes.[1][2] It is formulated as a tosylate salt to improve its physicochemical properties, including solubility and stability.[3][4] Aqueous solubility is a critical parameter because a compound must be dissolved in biological fluids to be absorbed and exert its therapeutic effect.[5] For laboratory research, ensuring the compound is fully dissolved in assay buffers is essential for generating accurate and reproducible data in biochemical and cellular assays.
Q2: What is the reported aqueous solubility of this compound?
Publicly available patent documents report that this compound has a high aqueous solubility. Specific values mentioned include:
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23.6 mg/mL in unbuffered water, resulting in a final pH of 3.8.
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Greater than 10 mg/mL in 0.1M phosphate-buffered saline (PBS) with a final pH of 6.5.
These values suggest good intrinsic solubility, but researchers may still encounter issues depending on the specific buffer conditions.
Q3: Why might this compound precipitate in my neutral (pH 7.4) buffer?
While this compound has good solubility, its solubility is pH-dependent. As a tosylate salt of a likely weakly basic parent compound, it will exhibit higher solubility at a lower pH. The reported solubility of 23.6 mg/mL was in unbuffered water where the compound itself lowered the pH to 3.8. As the pH increases towards neutral or basic, the equilibrium can shift, favoring the less soluble free base form of the drug, which may lead to precipitation.
Q4: Can I use Dimethyl Sulfoxide (DMSO) to prepare a stock solution?
Yes, using an organic solvent like DMSO to prepare a high-concentration stock solution is a standard and recommended practice, especially in early drug discovery. Other DPP-4 inhibitors are reported to be soluble in DMSO up to 100 mM.
Best Practices for DMSO Stock Solutions:
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Prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO.
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When preparing working solutions, dilute the DMSO stock into the aqueous buffer.
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Ensure the final concentration of DMSO in the aqueous working solution is low (typically <0.5%) to avoid solvent effects that could interfere with biological assays.
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Add the DMSO stock to the buffer dropwise while vortexing to facilitate rapid mixing and prevent localized precipitation.
Q5: What is the difference between kinetic and thermodynamic solubility?
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Kinetic Solubility: This measures the concentration of a compound when it starts to precipitate from a solution that was prepared by diluting a high-concentration DMSO stock into an aqueous buffer. It's a high-throughput method often used for screening large numbers of compounds. Nephelometry, which measures turbidity, is a common technique for this assessment.
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Thermodynamic Solubility: This is the true equilibrium solubility. It is determined by adding an excess of the solid compound to a buffer and allowing it to equilibrate (often for 24-48 hours) until the concentration of the dissolved drug in the solution is constant. The shake-flask method is the gold standard for determining thermodynamic solubility.
For most in-vitro experiments, you are concerned with the kinetic solubility of the compound under your specific assay conditions.
Troubleshooting Guide for Solubility Issues
If you encounter precipitation or incomplete dissolution of this compound, follow this troubleshooting workflow.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Technical Support Center: Identification of Besigliptin Tosylate Degradation Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of Besigliptin tosylate degradation products. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: Where should I start with the forced degradation of this compound?
A1: Start by performing forced degradation studies under a variety of stress conditions as recommended by the International Conference on Harmonisation (ICH) guidelines.[1] This involves subjecting a solution of this compound (typically at a concentration of 1 mg/mL) to acidic, basic, oxidative, thermal, and photolytic stress.[1] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that relevant degradation products are formed without over-stressing the molecule, which could lead to secondary and irrelevant degradants.[1]
Q2: What are the typical stress conditions for forced degradation studies of DPP-4 inhibitors like this compound?
A2: Based on studies of other gliptins like Linagliptin and Vildagliptin, the following conditions can be used as a starting point. However, these conditions may need to be optimized for this compound.
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 1 M HCl | 60-80°C | 2 - 24 hours |
| Base Hydrolysis | 0.01 M - 1 M NaOH | Room Temp. - 60°C | 30 mins - 10 days |
| Oxidative | 3% - 6% H₂O₂ | Room Temp. - 60°C | 30 mins - 24 hours |
| Thermal | Dry Heat | 60°C - 105°C | 10 days |
| Photolytic | UV and visible light | Ambient | As per ICH Q1B |
Note: The exact conditions should be adjusted to achieve the target degradation of 5-20%.[2][3]
Q3: How do I separate this compound from its degradation products?
A3: A stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) or ultra-performance liquid chromatography (UPLC) method is the standard approach. You will need to develop a method that provides good resolution between the parent drug and all degradation products.
Q4: What are the key parameters to consider when developing an HPLC/UPLC method?
A4: Key parameters to optimize include:
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Column: A C18 column is a common starting point.
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Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate, phosphate buffer) and an organic solvent (e.g., acetonitrile, methanol). The pH of the buffer is a critical parameter for achieving good separation.
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Elution Mode: A gradient elution is often necessary to separate compounds with a range of polarities.
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Flow Rate: Typically 0.5 - 1.5 mL/min for HPLC and 0.2 - 0.5 mL/min for UPLC.
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Column Temperature: Maintaining a constant column temperature (e.g., 30-45°C) is crucial for reproducible results.
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Detection Wavelength: A photodiode array (PDA) detector is recommended to monitor the elution at multiple wavelengths and to check for peak purity. The primary wavelength should be the λmax of this compound.
Q5: How can I identify the structure of the unknown degradation products?
A5: The most powerful technique for structural elucidation of degradation products is liquid chromatography-mass spectrometry (LC-MS), particularly with high-resolution mass spectrometry (HRMS) like Time-of-Flight (TOF) or Orbitrap. This will provide the accurate mass of the degradation products, from which you can deduce the elemental composition. Tandem mass spectrometry (MS/MS) experiments will provide fragmentation patterns that are crucial for elucidating the structure. For definitive structural confirmation, nuclear magnetic resonance (NMR) spectroscopy of the isolated degradation product is often required.
Troubleshooting Guide
Issue: No degradation is observed under the initial stress conditions.
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Possible Cause: The stress conditions are too mild.
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Solution: Increase the concentration of the stressor (e.g., acid, base, or oxidizing agent), increase the temperature, or prolong the duration of the stress study. It is important to change one parameter at a time to understand its effect.
Issue: More than 20% degradation is observed.
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Possible Cause: The stress conditions are too harsh, potentially leading to the formation of secondary degradation products that may not be relevant to the actual stability of the drug.
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Solution: Reduce the concentration of the stressor, lower the temperature, or shorten the duration of the experiment. The aim is to achieve a level of degradation that is sufficient for the detection and characterization of the primary degradation products.
Issue: Poor resolution between the parent drug and degradation products in the chromatogram.
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Possible Cause 1: The mobile phase composition is not optimal.
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Solution 1: Adjust the pH of the aqueous component of the mobile phase. Small changes in pH can significantly impact the retention and selectivity of ionizable compounds. Also, try different organic modifiers (e.g., switch from acetonitrile to methanol or vice versa) or modify the gradient slope.
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Possible Cause 2: The column is not providing adequate separation.
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Solution 2: Try a different column chemistry (e.g., C8, phenyl-hexyl) or a column with a different particle size or length.
Issue: The mass balance of the stressed sample is less than 95%.
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Possible Cause 1: Some degradation products may not have a chromophore and are therefore not detected by the UV detector.
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Solution 1: Use a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in parallel with the UV detector.
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Possible Cause 2: The degradation products are not eluting from the column.
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Solution 2: Modify the gradient to include a stronger organic solvent at the end of the run to elute any highly retained compounds.
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Possible Cause 3: The degradation products are volatile.
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Solution 3: This is less common for typical degradation products but can be investigated using techniques like headspace gas chromatography if suspected.
Data Presentation
The following tables provide examples of quantitative data obtained from forced degradation studies of other DPP-4 inhibitors, which can serve as a reference for your experiments with this compound.
Table 1: Example of Degradation Data for Linagliptin
| Stress Condition (24h at 60°C) | % Degradation |
| Acidic (1 M HCl) | 16.42 |
| Alkaline (0.1 M NaOH, 10 days) | 2.56 |
| Oxidative (3% H₂O₂) | 35.86 |
Table 2: Example of Degradation Products of Vildagliptin
| Stress Condition | RRT | m/z |
| Acidic | 1.3 | 304 |
| Basic | 1.2 | 337.2 |
| Basic | 0.6 | 321.1 |
| Basic | 0.4 | 322.6 |
| Oxidative | 0.38 | 241.1 |
| Oxidative | 0.8 | 183.1 |
RRT: Relative Retention Time
Experimental Protocols
Protocol 1: Forced Degradation Study
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Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).
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Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1 M HCl. Keep the solution at 60°C for 24 hours. Withdraw samples at appropriate time points, neutralize with 1 M NaOH, and dilute with the mobile phase to the target concentration.
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Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours. Withdraw samples, neutralize with 0.1 M HCl, and dilute with the mobile phase.
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Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light. Withdraw samples and dilute with the mobile phase.
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Thermal Degradation: Store the solid drug substance in an oven at 105°C for 24 hours. Dissolve the stressed powder in a suitable solvent and dilute to the target concentration.
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Photolytic Degradation: Expose the solid drug substance and a 1 mg/mL solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
Protocol 2: UPLC-MS/MS Method for Degradation Product Identification
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Instrumentation: UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm, or equivalent.
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Mobile Phase A: 0.1% Formic acid in water.
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Mobile Phase B: 0.1% Formic acid in acetonitrile.
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Gradient Program:
-
0-1 min: 5% B
-
1-10 min: 5-95% B
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10-12 min: 95% B
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12-12.1 min: 95-5% B
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12.1-15 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
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Injection Volume: 2 µL.
-
MS Ionization Mode: Positive Electrospray Ionization (ESI+).
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MS Scan Range: m/z 100-1000.
-
MS/MS: Perform data-dependent acquisition to obtain fragmentation spectra of the detected degradation products.
Visualizations
Caption: Experimental workflow for the identification of this compound degradation products.
Caption: Hypothetical degradation pathways for this compound.
Caption: Troubleshooting guide for chromatographic separation issues.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive Insight into Chemical Stability of Important Antidiabetic Drug Vildagliptin Using Chromatography (LC-UV and UHPLC-DAD-MS) and Spectroscopy (Mid-IR and NIR with PCA) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Besigliptin Tosylate Concentration for IC50 Determination
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the determination of the half-maximal inhibitory concentration (IC50) of Besigliptin tosylate, a potent Dipeptidyl Peptidase-4 (DPP-4) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective inhibitor of the enzyme Dipeptidyl Peptidase-4 (DPP-4). DPP-4 is responsible for the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, this compound increases the levels of active incretins, which in turn stimulate glucose-dependent insulin secretion, suppress glucagon release, and help maintain glucose homeostasis. This makes it a therapeutic target for type 2 diabetes.[1][2][3][4]
Q2: What is the importance of determining the IC50 value?
The IC50 value is a quantitative measure of the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. It is a critical parameter in drug discovery and development for assessing the potency of a compound. An accurate and reproducible IC50 value is essential for structure-activity relationship (SAR) studies, lead optimization, and comparing the potency of different inhibitors.
Q3: What type of assay is typically used to determine the IC50 of a DPP-4 inhibitor?
A common method is a fluorogenic in vitro enzyme inhibition assay.[5] This assay utilizes a synthetic substrate, such as Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC), which is cleaved by DPP-4 to release a fluorescent product (AMC). The rate of fluorescence increase is proportional to the enzyme activity. By measuring the fluorescence in the presence of varying concentrations of the inhibitor, the IC50 value can be determined.
Q4: What is a suitable starting concentration range for this compound in an IC50 determination assay?
Q5: What considerations should be made regarding the substrate concentration?
For competitive inhibitors, the measured IC50 value is dependent on the substrate concentration. It is recommended to use a substrate concentration at or below its Michaelis-Menten constant (Km) to obtain an IC50 value that is a closer approximation of the inhibition constant (Ki). The Km of Gly-Pro-AMC for DPP-4 has been reported to be around 17.4 µM. Using a substrate concentration that is too high can lead to an overestimation of the IC50 value.
Experimental Protocols
Protocol 1: In Vitro DPP-4 Inhibition Assay for IC50 Determination
This protocol describes a fluorometric assay to determine the IC50 value of this compound.
Materials:
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Recombinant Human DPP-4 Enzyme
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This compound
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Sitagliptin (or another known DPP-4 inhibitor as a positive control)
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DPP-4 Substrate (e.g., Gly-Pro-AMC)
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Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)
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Dimethyl sulfoxide (DMSO) for compound dissolution
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96-well black, flat-bottom microplates
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Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)
Procedure:
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Reagent Preparation:
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Prepare a stock solution of this compound in 100% DMSO.
-
Create a serial dilution series of this compound in assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) and consistent across all wells.
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Prepare a working solution of the DPP-4 enzyme in cold assay buffer. Keep the enzyme on ice.
-
Prepare a working solution of the DPP-4 substrate in assay buffer.
-
-
Assay Setup (in a 96-well plate):
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Blank (No Enzyme): Add assay buffer and the same concentration of DMSO as in the test wells.
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Enzyme Control (100% Activity): Add assay buffer, DPP-4 enzyme, and DMSO.
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Test Compound (this compound): Add assay buffer, DPP-4 enzyme, and the desired concentration of this compound.
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Positive Control: Add assay buffer, DPP-4 enzyme, and a known concentration of Sitagliptin.
-
-
Incubation:
-
Pre-incubate the plate with the enzyme and inhibitor (or DMSO) for a set period (e.g., 10-15 minutes) at 37°C to allow for inhibitor binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the DPP-4 substrate to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.
-
-
Data Analysis:
-
Determine the rate of reaction (slope) for each well from the linear portion of the kinetic curve (ΔRFU/min).
-
Subtract the average slope of the blank wells from all other wells.
-
Calculate the percent inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (Rate of Test Compound / Rate of Enzyme Control)] x 100
-
Plot the percent inhibition against the logarithm of the this compound concentration.
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Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
| Parameter | Recommended Starting Condition |
| DPP-4 Enzyme Concentration | Titrate to find a concentration that gives a robust linear signal over the assay time. |
| Substrate Concentration | ≤ Km value (e.g., ~17 µM for Gly-Pro-AMC) |
| This compound Conc. | 1 pM to 100 µM (initial screen) |
| Positive Control (Sitagliptin) | A concentration known to give significant inhibition (e.g., near its IC50). |
| Incubation Time | 10-15 minutes at 37°C |
| Reaction Time | 30-60 minutes |
| Final DMSO Concentration | <1% |
Troubleshooting Guides
| Issue | Possible Cause(s) | Troubleshooting Step(s) |
| High Variability in Replicates | - Pipetting errors.- Incomplete mixing of reagents.- Temperature gradients across the plate.- Edge effects due to evaporation. | - Use calibrated pipettes and proper pipetting techniques.- Ensure thorough mixing after adding each reagent.- Allow the plate to equilibrate to the assay temperature before starting the reaction.- Use a plate sealer and consider not using the outermost wells. |
| Low or No Inhibition | - this compound concentration is too low.- Inactive this compound (degradation).- Suboptimal assay conditions (e.g., pH, temperature).- High substrate concentration outcompeting the inhibitor. | - Test a wider and higher range of inhibitor concentrations.- Ensure proper storage and handling of the compound stock solution.- Verify the pH and temperature of the assay buffer and incubator.- Reduce the substrate concentration to at or below the Km value. |
| High Background Signal | - Autofluorescence of this compound.- Contaminated reagents or microplate.- Non-specific substrate cleavage. | - Run a control with the test compound in the absence of the enzyme to check for intrinsic fluorescence.- Use fresh, high-quality reagents and clean plates.- Consider using a more specific substrate or adding protease inhibitors (if the enzyme source is not pure). |
| Inconsistent IC50 Values | - Enzyme instability or lot-to-lot variability.- Inconsistent substrate concentration.- Issues with compound solubility.- Data analysis errors. | - Aliquot the enzyme and avoid repeated freeze-thaw cycles. Run a positive control in every assay.- Prepare fresh substrate solution for each experiment.- Ensure the test compound is fully dissolved. Check for precipitation at higher concentrations.- Use appropriate non-linear regression models for IC50 calculation. |
Visualizations
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Mechanism of action of this compound via DPP-4 inhibition.
References
Troubleshooting poor oral bioavailability of Besigliptin tosylate
This technical support center provides troubleshooting guidance for researchers and drug development professionals experiencing poor oral bioavailability with Besigliptin tosylate. The following information is based on established principles of drug delivery and pharmacokinetics, contextualized for a dipeptidyl peptidase-4 (DPP-4) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it have poor oral bioavailability?
Besigliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor investigated for the treatment of type 2 diabetes. The tosylate salt form is likely utilized to enhance its physicochemical properties, such as solubility and stability. While many DPP-4 inhibitors exhibit good oral bioavailability, poor aqueous solubility and/or low intestinal permeability can hinder absorption into the bloodstream.[1][2][3] Extensive metabolism before the drug reaches systemic circulation, known as the first-pass effect, can also reduce bioavailability, although this is less common for the gliptin class of drugs.[1][4]
Q2: What are the key factors I should investigate first when troubleshooting the oral bioavailability of this compound?
The primary factors to investigate are the compound's solubility and permeability, which are the cornerstones of the Biopharmaceutics Classification System (BCS). It is crucial to determine whether the poor bioavailability is due to the drug not dissolving in the gastrointestinal fluids (solubility issue) or its inability to cross the intestinal wall (permeability issue).
Q3: How can I assess the solubility of this compound?
Aqueous solubility should be determined at various pH levels relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8). A common method is the shake-flask method followed by quantification using a validated analytical technique like HPLC-UV.
Q4: What in vitro models can I use to evaluate the intestinal permeability of this compound?
The Caco-2 cell monolayer assay is a widely accepted in vitro model for predicting human drug absorption. This assay uses a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier. This model can also indicate if the compound is a substrate for efflux transporters like P-glycoprotein.
Q5: Are there any common formulation strategies to improve the oral bioavailability of poorly soluble drugs like this compound might be?
Yes, several formulation strategies can be employed. These include:
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Particle size reduction: Micronization or nanosizing increases the surface area for dissolution.
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Amorphous solid dispersions: Dispersing the drug in a polymer matrix can enhance solubility and dissolution rate.
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Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.
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Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues related to the poor oral bioavailability of this compound.
Problem: Low and variable plasma concentrations of this compound after oral administration in preclinical species.
Step 1: Physicochemical Characterization
The first step is to thoroughly characterize the physicochemical properties of your drug substance. This data will help diagnose the root cause of the poor bioavailability.
Table 1: Physicochemical Properties of Besigliptin
| Property | Typical Value for DPP-4 Inhibitors | Hypothetical Besigliptin Data | Implication of Hypothetical Data |
| Molecular Weight | 200 - 500 g/mol | 365.4 g/mol (free base) | Unlikely to be a limiting factor for passive diffusion. |
| Aqueous Solubility (pH 6.8) | Generally moderate to high | < 0.1 mg/mL | Poor solubility is a likely contributor to low bioavailability. |
| LogP | 1.0 - 3.0 | 2.5 | Indicates good lipophilicity for membrane permeation. |
| pKa | Basic compounds are common | 8.2 (amine) | Ionization state will vary in the GI tract, affecting solubility. |
Step 2: In Vitro Permeability Assessment
If solubility is not the limiting factor, or to further investigate, assess the intestinal permeability.
Table 2: Caco-2 Permeability Data
| Parameter | High Permeability Control (e.g., Propranolol) | Low Permeability Control (e.g., Atenolol) | Hypothetical Besigliptin Data | Interpretation |
| Papp (A→B) (x 10⁻⁶ cm/s) | > 10 | < 1 | 8.5 | Suggests good intrinsic permeability. |
| Papp (B→A) (x 10⁻⁶ cm/s) | > 10 | < 1 | 15.2 | |
| Efflux Ratio (Papp B→A / Papp A→B) | ~1 | ~1 | 1.79 | An efflux ratio below 2 suggests it is not a significant substrate of P-gp. |
Step 3: In Vivo Pharmacokinetic Study Design
A well-designed in vivo pharmacokinetic study in a relevant preclinical species (e.g., rat) is essential to confirm the bioavailability issue and test potential solutions.
Table 3: Hypothetical In Vivo Pharmacokinetic Parameters of Besigliptin in Rats
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀-t (ng·h/mL) | Absolute Bioavailability (%) |
| Intravenous | 1 | 550 | 0.08 | 1200 | 100 |
| Aqueous Suspension (Oral) | 10 | 150 | 2.0 | 960 | 8 |
| Micronized Suspension (Oral) | 10 | 320 | 1.5 | 2400 | 20 |
| Solid Dispersion (Oral) | 10 | 650 | 1.0 | 5400 | 45 |
Experimental Protocols
Detailed Protocol: Caco-2 Permeability Assay
This protocol outlines the procedure for assessing the bidirectional permeability of this compound across Caco-2 cell monolayers.
-
Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Test: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker like Lucifer yellow.
-
Transport Buffer: A transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) is used.
-
Dosing Solutions: Prepare dosing solutions of this compound in the transport buffer at the desired concentration (e.g., 10 µM).
-
Apical to Basolateral (A→B) Permeability:
-
Add the dosing solution to the apical (donor) side of the Transwell®.
-
Add fresh transport buffer to the basolateral (receiver) side.
-
Incubate at 37°C with gentle shaking.
-
Collect samples from the basolateral side at specified time points (e.g., 30, 60, 90, 120 minutes).
-
Replenish the receiver compartment with fresh buffer after each sampling.
-
-
Basolateral to Apical (B→A) Permeability:
-
Add the dosing solution to the basolateral (donor) side.
-
Add fresh transport buffer to the apical (receiver) side.
-
Follow the same incubation and sampling procedure as for the A→B direction.
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the flux of the drug across the monolayer, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.
-
Calculate the efflux ratio by dividing Papp (B→A) by Papp (A→B).
-
Detailed Protocol: In Vivo Pharmacokinetic Study in Rats
This protocol describes a typical study to determine the oral bioavailability of this compound in rats.
-
Animals: Use male Sprague-Dawley rats (8-10 weeks old).
-
Housing and Acclimatization: House the animals in a controlled environment and allow them to acclimatize for at least one week before the study. Fast the animals overnight before dosing.
-
Groups:
-
Group 1 (Intravenous): Administer this compound (e.g., 1 mg/kg) via tail vein injection.
-
Group 2 (Oral): Administer this compound as a formulation of interest (e.g., aqueous suspension, 10 mg/kg) via oral gavage.
-
-
Blood Sampling: Collect blood samples (e.g., 0.2 mL) from the jugular vein at pre-determined time points (e.g., pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Sample Analysis: Determine the plasma concentration of this compound using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the following formula:
-
F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100
-
Visualizations
Caption: Troubleshooting workflow for poor oral bioavailability.
Caption: Key steps in oral drug absorption.
Caption: Experimental workflow for bioavailability enhancement.
References
- 1. Drug Discovery and Regulatory Considerations for Improving In Silico and In Vitro Predictions that Use Caco-2 as a Surrogate for Human Intestinal Permeability Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GSRS [precision.fda.gov]
- 3. This compound - Immunomart [immunomart.com]
- 4. Mucin-Protected Caco-2 Assay to Study Drug Permeation in the Presence of Complex Biorelevant Media - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Off-Target Effects of Besigliptin Tosylate
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers investigating the potential off-target effects of Besigliptin tosylate in various cell lines.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions researchers may have when designing and troubleshooting experiments to identify off-target effects of this compound.
Q1: What are the known off-target effects of DPP-4 inhibitors like this compound?
A1: While this compound is a selective inhibitor of Dipeptidyl Peptidase-4 (DPP-4), the broader class of DPP-4 inhibitors (gliptins) has been reported to have potential off-target effects. These are often related to the modulation of the immune system, as DPP-4 (also known as CD26) is expressed on the surface of various immune cells, including T-cells.[1][2] Inhibition of DPP-4 can influence T-cell activation and cytokine production.[1] Some studies have also suggested that off-target effects could be mediated by the inhibition of other DPP family members, such as DPP8 and DPP9, though this is debated.[2]
Q2: How can I predict potential off-target effects of this compound in silico before starting wet-lab experiments?
A2: Several computational approaches can be employed to predict potential off-target interactions. These include chemical structure similarity searches against databases of known bioactive compounds and molecular docking studies against a panel of known off-target proteins, such as kinases and G-protein coupled receptors. These in silico methods can help prioritize experimental validation.
Q3: My cell proliferation assay shows an unexpected decrease in viability with this compound treatment in a cancer cell line. How do I determine if this is an off-target effect?
A3: An unexpected cytotoxic effect could indeed be due to off-target activity. To investigate this, consider the following:
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Confirm with an orthogonal assay: Use a different method to measure cell viability (e.g., if you used an MTT assay, try a CellTiter-Glo assay) to rule out assay-specific artifacts.
-
Dose-response analysis: A potent cytotoxic effect at concentrations significantly different from the DPP-4 IC50 may suggest an off-target mechanism.
-
Target engagement studies: Use a technique like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is engaging with DPP-4 in your specific cell line at the concentrations you are using.
-
Off-target profiling: Perform a broad kinase selectivity screen or a phenotypic screen to identify other potential molecular targets or affected pathways.
Q4: I am not observing a thermal shift in my CETSA experiment with this compound and my target protein. What could be the issue?
A4: A lack of a thermal shift in a CETSA experiment can be due to several factors:
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No direct binding: The compound may not be binding to the target protein in the cellular context.
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Insufficient inhibitor concentration: The intracellular concentration of the inhibitor may be too low to cause a significant stabilizing effect.
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Incorrect temperature range: The heating temperatures chosen may not be optimal for observing the melting curve of the target protein.
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Assay conditions: The lysis buffer composition or heating/cooling rates can affect the outcome. It is crucial to optimize these parameters for each target protein.
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Target protein characteristics: Some proteins may not exhibit a significant thermal shift upon ligand binding.
Q5: My high-content screening results show a distinct phenotypic profile for this compound that is different from other DPP-4 inhibitors. What does this suggest?
A5: A unique phenotypic profile suggests that this compound may have off-target effects that are not shared by other members of its class. This unique "fingerprint" can be a starting point for identifying the novel off-target protein or pathway. Further investigation using techniques like chemical proteomics or transcriptomics can help to deconvolve the mechanism behind the observed phenotype.
Section 2: Troubleshooting Guides
This section provides practical troubleshooting advice for common experimental techniques used to assess off-target effects.
Kinase Profiling Assays
| Problem | Possible Cause | Suggested Solution |
| High variability between replicates | Inconsistent dispensing of inhibitor or ATP. Edge effects in the assay plate. | Use calibrated pipettes and consider using a multichannel pipette for consistency. Avoid using the outer wells of the plate or fill them with buffer to minimize evaporation. |
| No inhibition observed for positive control inhibitor | Inactive inhibitor stock. Incorrect assay buffer composition. Degraded kinase. | Prepare a fresh stock of the positive control. Ensure the buffer pH and salt concentrations are optimal for kinase activity. Use a fresh aliquot of the kinase. |
| High background signal | Non-specific binding of the detection antibody. Autofluorescence of the compound. | Optimize the concentration of the detection antibody. Run a parallel assay without the kinase to determine the compound's intrinsic fluorescence. |
| IC50 values are significantly different from published data | Different ATP concentrations used in the assay. Different assay formats (e.g., biochemical vs. cellular). | Report the ATP concentration used in your assay, as IC50 values for ATP-competitive inhibitors are dependent on it. Be aware that cellular assays can yield different results due to factors like cell permeability and efflux pumps. |
Cellular Thermal Shift Assay (CETSA)
| Problem | Possible Cause | Suggested Solution |
| Weak or no signal for the target protein on Western blot | Low expression of the target protein in the chosen cell line. Inefficient antibody. | Screen different cell lines for higher target expression or use an overexpression system. Validate your primary antibody and optimize its concentration. |
| Inconsistent protein levels in the soluble fraction at the lowest temperature | Incomplete cell lysis. Uneven heating of samples. | Optimize the lysis procedure (e.g., number of freeze-thaw cycles). Use a PCR thermocycler with a heated lid for uniform temperature distribution. |
| Smearing or aggregation of the target protein band | Protein degradation. Inefficient solubilization. | Add protease inhibitors to the lysis buffer. Optimize the detergent concentration in the lysis buffer. |
| No clear melting curve | Temperature points are too far apart or not in the optimal range. | Perform a wider initial temperature screen with broader intervals, then refine the range around the observed melting point with smaller increments. |
High-Content Phenotypic Screening
| Problem | Possible Cause | Suggested Solution |
| High well-to-well variability in control wells | Uneven cell seeding. Edge effects. | Ensure a single-cell suspension before seeding and use an automated cell dispenser if possible. Implement the same strategies as for kinase profiling to mitigate edge effects. |
| Image acquisition issues (blurry images, low signal) | Incorrect focus settings. Phototoxicity or photobleaching. | Optimize autofocus settings for your plate type and cell line. Reduce laser power and exposure time, or use a less phototoxic fluorescent dye. |
| Image analysis artifacts (incorrect cell segmentation) | Inappropriate segmentation parameters. Debris or compound precipitation in wells. | Adjust the segmentation algorithm parameters (e.g., size, intensity thresholds) based on visual inspection of a subset of images. Wash cells before imaging to remove debris. |
| Difficulty in interpreting phenotypic changes | Subtle phenotypic effects. Lack of a clear positive control for the observed phenotype. | Use multivariate analysis techniques (e.g., principal component analysis) to identify subtle but significant changes. If possible, include a reference compound known to induce a similar phenotype. |
Section 3: Quantitative Data Summary
Table 1: Hypothetical Kinase Selectivity Profile for this compound (1 µM Screen)
| Kinase | % Inhibition at 1 µM |
| DPP-4 (On-Target) | 98% |
| Kinase A | 75% |
| Kinase B | 52% |
| Kinase C | 15% |
| Kinase D | <10% |
| Kinase E | <10% |
Note: This data is for illustrative purposes only and does not represent actual experimental results for this compound.
Section 4: Experimental Protocols
Protocol: Cellular Thermal Shift Assay (CETSA) for DPP-4 Target Engagement
This protocol describes a method to verify the engagement of this compound with its target protein, DPP-4, in intact cells.
Materials:
-
Cell line expressing DPP-4 (e.g., Caco-2, Jurkat)
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., PBS with 0.4% NP-40 and protease inhibitors)
-
PCR tubes
-
Thermocycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Anti-DPP-4 antibody
-
Loading control antibody (e.g., anti-GAPDH)
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound or vehicle (DMSO) for 1-2 hours in complete medium.
-
-
Cell Harvesting and Lysis:
-
Harvest cells and wash twice with PBS.
-
Resuspend the cell pellet in lysis buffer and incubate on ice for 20 minutes with intermittent vortexing.
-
-
Heat Challenge:
-
Aliquot the cell lysate into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermocycler, followed by cooling at room temperature for 3 minutes.
-
-
Separation of Soluble and Precipitated Fractions:
-
Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant (soluble fraction) into new tubes.
-
-
Western Blot Analysis:
-
Determine the protein concentration of the soluble fractions.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Perform Western blotting using an anti-DPP-4 antibody to detect the amount of soluble DPP-4 at each temperature.
-
Probe the membrane with a loading control antibody to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for DPP-4 and the loading control.
-
Normalize the DPP-4 band intensity to the loading control.
-
Plot the normalized intensity against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Protocol: High-Content Phenotypic Screening
This protocol provides a general workflow for conducting a high-content phenotypic screen to identify potential off-target effects of this compound.
Materials:
-
Cell line of interest (e.g., a cancer cell line like A549 or MCF-7)
-
384-well imaging plates
-
This compound and other control compounds
-
Fluorescent dyes for labeling cellular compartments (e.g., Hoechst for nucleus, Phalloidin for actin, MitoTracker for mitochondria)
-
Fixation and permeabilization reagents (e.g., formaldehyde, Triton X-100)
-
High-content imaging system
-
Image analysis software
Procedure:
-
Cell Seeding:
-
Seed cells into 384-well imaging plates at a density that ensures they are sub-confluent at the time of imaging.
-
-
Compound Treatment:
-
Treat cells with a concentration range of this compound and appropriate positive and negative controls (e.g., DMSO as a negative control, a known cytotoxic agent as a positive control).
-
-
Staining:
-
After the desired incubation period (e.g., 24-48 hours), fix, permeabilize, and stain the cells with a panel of fluorescent dyes.
-
-
Image Acquisition:
-
Acquire images of multiple fields per well using a high-content imaging system.
-
-
Image Analysis:
-
Use image analysis software to segment cells and extract a wide range of quantitative features (e.g., cell size, shape, texture, intensity of different fluorescent markers).
-
-
Data Analysis:
-
Normalize the feature data to the negative controls.
-
Use multivariate statistical methods (e.g., Principal Component Analysis, t-SNE) to identify distinct phenotypic profiles induced by the compounds.
-
Cluster compounds based on their phenotypic similarity to identify those with similar off-target effects.
-
Section 5: Visualizations
Signaling Pathways and Experimental Workflows
References
Interpreting variable results in Besigliptin tosylate efficacy studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Besigliptin tosylate. The information is designed to help interpret variable results and address common issues encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme. DPP-4 is responsible for the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, this compound increases the circulating levels of active GLP-1 and GIP. This leads to enhanced glucose-dependent insulin secretion from pancreatic β-cells and suppressed glucagon release from α-cells, ultimately resulting in improved glycemic control.
Q2: We are observing significant variability in glycemic control in our animal models treated with this compound. What are the potential contributing factors?
Variable results in preclinical studies with DPP-4 inhibitors like this compound can arise from several factors:
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Baseline Glycemic Status: Animals with higher baseline blood glucose levels or more pronounced glucose intolerance may show a more significant response to treatment.
-
Diet and Feeding Schedule: The composition of the diet and the timing of feeding relative to drug administration can influence incretin release and, consequently, the observed efficacy.
-
Animal Strain and Model: Different rodent strains and diabetes models (e.g., genetic vs. diet-induced) can exhibit varied responses to DPP-4 inhibition due to underlying physiological differences.
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Drug Formulation and Administration: Inconsistent drug formulation, dosing accuracy, or route of administration can lead to variability in drug exposure.
-
Gut Microbiome: The gut microbiota can influence incretin secretion, and variations in the microbiome of study animals may contribute to differing results.
Q3: Are there known differences in response to DPP-4 inhibitors based on patient characteristics in clinical settings?
Yes, clinical studies with various DPP-4 inhibitors have identified several factors that can influence their efficacy:
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Baseline HbA1c: Patients with higher baseline HbA1c levels tend to experience a greater reduction with DPP-4 inhibitor therapy.
-
Age: Some studies suggest that older patients may have a better response to DPP-4 inhibitors.
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Body Mass Index (BMI): The effect of BMI on efficacy can be variable, with some studies indicating a better response in non-obese patients.
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Duration of Diabetes: Patients with a shorter duration of diabetes and better residual β-cell function may respond more favorably.
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Ethnicity: Differences in treatment response among different ethnic groups have been reported for some DPP-4 inhibitors.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in in vitro DPP-4 inhibition assays.
| Possible Cause | Troubleshooting Step |
| Reagent Instability | Ensure the DPP-4 enzyme and substrate are properly stored and handled to avoid degradation. Prepare fresh solutions for each experiment. |
| Solvent Effects | If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the assay is low and consistent across all wells to avoid solvent-induced inhibition or activation of the enzyme. |
| Incorrect Incubation Times | Standardize and strictly adhere to incubation times for the pre-incubation of the inhibitor with the enzyme and the subsequent reaction with the substrate. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes of all reagents. |
| Plate Reader Settings | Optimize the gain and other settings on the fluorescence plate reader to ensure measurements are within the linear range of detection. |
Issue 2: Lower than expected in vivo efficacy in a diabetic rodent model.
| Possible Cause | Troubleshooting Step |
| Pharmacokinetic Issues | Verify the pharmacokinetic profile of this compound in your specific animal model. The dosing regimen may need to be adjusted to achieve adequate drug exposure. |
| Assay Timing | The timing of blood glucose measurements relative to drug administration and feeding is critical. Ensure that the sampling schedule is designed to capture the expected pharmacodynamic effect. |
| Animal Stress | High levels of stress in study animals can lead to hyperglycemia, potentially masking the effect of the drug. Acclimatize animals properly and minimize handling stress. |
| Dietary Carbohydrate Content | The efficacy of DPP-4 inhibitors is glucose-dependent. Ensure the diet provides sufficient carbohydrate to stimulate incretin release and allow for the observation of a glucose-lowering effect. |
| DPP-4 Activity Levels | Basal DPP-4 activity can vary between different animal models. Consider measuring plasma DPP-4 activity to confirm target engagement. |
Data Presentation
Due to the limited publicly available clinical trial data specifically for this compound, the following tables present illustrative efficacy data for other commonly used DPP-4 inhibitors to provide a comparative context for researchers.
Table 1: Illustrative Efficacy of DPP-4 Inhibitors in Monotherapy (12-week studies)
| DPP-4 Inhibitor | Mean Change in HbA1c from Baseline (%) | Percentage of Patients Achieving HbA1c <7.0% |
| Sitagliptin (100 mg/day) | -0.6% to -0.8% | 38% to 45% |
| Vildagliptin (100 mg/day) | -0.5% to -0.9% | 40% to 55% |
| Saxagliptin (5 mg/day) | -0.5% to -0.7% | 35% to 44% |
| Linagliptin (5 mg/day) | -0.5% to -0.7% | 25% to 35% |
Note: These values are approximate and can vary based on the specific study population and design.
Table 2: Factors Influencing Glycemic Response to DPP-4 Inhibitors
| Factor | Typical Influence on Efficacy |
| High Baseline HbA1c | Greater HbA1c reduction |
| Shorter Diabetes Duration | Generally better response |
| Older Age | May show improved response |
| Lower BMI | Some studies show better response |
| Preserved β-cell function | Improved efficacy |
Experimental Protocols
In Vitro DPP-4 Inhibition Assay
This protocol describes a fluorescence-based assay to determine the in vitro inhibitory activity of this compound against DPP-4.
Materials:
-
Recombinant Human DPP-4 Enzyme
-
DPP-4 Substrate: H-Gly-Pro-AMC (Aminomethylcoumarin)
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DPP-4 Assay Buffer (e.g., Tris-HCl, pH 7.5)
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This compound
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Positive Control Inhibitor (e.g., Sitagliptin)
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Dimethyl Sulfoxide (DMSO)
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96-well black microtiter plates
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Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the stock solution to obtain a range of test concentrations.
-
Assay Setup:
-
Test Wells: Add a small volume (e.g., 10 µL) of the diluted this compound solutions.
-
Positive Control Wells: Add a known DPP-4 inhibitor.
-
Negative Control (100% Activity) Wells: Add the same volume of DMSO.
-
Blank (No Enzyme) Wells: Add the same volume of DMSO.
-
-
Enzyme Addition: Add diluted recombinant human DPP-4 enzyme solution to all wells except the blank wells. For the blank wells, add an equal volume of assay buffer.
-
Pre-incubation: Mix the contents of the wells and incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Add the DPP-4 substrate (H-Gly-Pro-AMC) solution to all wells.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measurement: Measure the fluorescence intensity using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a suitable curve-fitting software.
In Vivo Oral Glucose Tolerance Test (OGTT) in a Diabetic Rodent Model
This protocol outlines a typical OGTT to assess the in vivo efficacy of this compound.
Materials:
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Diabetic rodent model (e.g., db/db mice or Zucker diabetic fatty rats)
-
This compound formulation for oral administration
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Vehicle control
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Glucose solution (e.g., 2 g/kg body weight)
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Glucometer and test strips
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Blood collection supplies
Procedure:
-
Acclimatization: Acclimatize animals to the experimental conditions for at least one week.
-
Fasting: Fast the animals overnight (e.g., 12-16 hours) with free access to water.
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Baseline Blood Glucose: Measure baseline blood glucose from a tail snip.
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Drug Administration: Administer this compound or vehicle control orally at a predetermined time before the glucose challenge (e.g., 30-60 minutes).
-
Glucose Challenge: Administer the glucose solution orally.
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Blood Glucose Monitoring: Measure blood glucose at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
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Data Analysis: Plot the mean blood glucose concentration versus time for each treatment group. Calculate the area under the curve (AUC) for glucose and compare the results between the this compound and vehicle-treated groups.
Mandatory Visualization
Caption: Signaling pathway of DPP-4 inhibition by this compound.
Caption: Experimental workflow for an in vivo Oral Glucose Tolerance Test.
Technical Support Center: Optimizing Dose-Response Curve Fitting for DPP-4 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing dose-response curve fitting for Dipeptidyl Peptidase-4 (DPP-4) inhibitors, such as Besigliptin tosylate.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and other DPP-4 inhibitors?
A1: this compound is a Dipeptidyl Peptidase-4 (DPP-4) inhibitor. DPP-4 is an enzyme that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2][3] By inhibiting DPP-4, these drugs increase the levels of active incretins.[1][3] This, in turn, enhances glucose-dependent insulin secretion and suppresses glucagon secretion, ultimately leading to lower blood glucose levels.
Q2: What is a typical dose-response curve for a DPP-4 inhibitor?
A2: A typical dose-response curve for a DPP-4 inhibitor is a sigmoidal (S-shaped) curve when plotting the percent inhibition of DPP-4 activity against the logarithm of the inhibitor concentration. This curve is used to determine key parameters such as the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Q3: What are the key parameters to derive from a dose-response curve?
A3: The primary parameters derived from a dose-response curve for an inhibitor are summarized in the table below.
| Parameter | Description | Importance |
| IC50 | The concentration of an inhibitor at which 50% of the enzyme's activity is inhibited. | A measure of the inhibitor's potency. A lower IC50 indicates a more potent inhibitor. |
| Hill Slope | Describes the steepness of the curve. A Hill slope of 1 indicates a standard, cooperative binding. A value >1 suggests positive cooperativity, while a value <1 suggests negative cooperativity or multiple binding sites. | Provides insight into the binding interaction between the inhibitor and the enzyme. |
| Top Plateau | The maximum percent inhibition achieved at saturating inhibitor concentrations. | Should ideally be close to 100% for a complete inhibitor. |
| Bottom Plateau | The percent inhibition in the absence of the inhibitor. | Should be close to 0%. |
Q4: How many data points are recommended for a reliable dose-response curve?
A4: It is recommended to use a sufficient number of data points to define the top and bottom plateaus of the curve, as well as the transition region. A common practice is to use a concentration range spanning at least 3-4 orders of magnitude, with 8-12 concentrations in a semi-log dilution series.
Troubleshooting Guides
This section addresses common issues encountered during the experimental and data analysis phases of dose-response curve fitting for DPP-4 inhibitors.
Problem 1: The fitted curve does not reach a clear top or bottom plateau.
-
Possible Cause 1: Insufficient concentration range of the inhibitor.
-
Solution: Widen the concentration range of the inhibitor. Ensure the highest concentration is sufficient to achieve maximal inhibition and the lowest concentration results in no inhibition.
-
-
Possible Cause 2: Solubility issues with the inhibitor at high concentrations.
-
Solution: Verify the solubility of your inhibitor in the assay buffer. If solubility is an issue, consider using a different solvent or a lower starting concentration. Always include a vehicle control to account for solvent effects.
-
-
Possible Cause 3: The inhibitor is not a complete inhibitor.
-
Solution: Some inhibitors may not achieve 100% inhibition even at saturating concentrations. If the top plateau consistently falls below 100%, this may be a characteristic of the compound.
-
Problem 2: High variability between replicate data points.
-
Possible Cause 1: Pipetting errors.
-
Solution: Ensure accurate and consistent pipetting, especially for serial dilutions. Use calibrated pipettes and proper technique.
-
-
Possible Cause 2: Inconsistent incubation times or temperatures.
-
Solution: Maintain consistent incubation times and temperatures for all wells on the plate. Use a temperature-controlled plate reader if possible.
-
-
Possible Cause 3: Reagent instability.
-
Solution: Prepare fresh reagents for each experiment and avoid repeated freeze-thaw cycles of the enzyme and substrate.
-
Problem 3: The IC50 value is highly variable between experiments.
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Possible Cause 1: Variation in enzyme activity.
-
Solution: Use a consistent lot of DPP-4 enzyme and ensure it is stored correctly. Perform a quality control check of the enzyme activity for each new batch.
-
-
Possible Cause 2: Differences in assay conditions.
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Solution: Standardize all assay parameters, including buffer composition, pH, temperature, and substrate concentration.
-
-
Possible Cause 3: Inaccurate inhibitor concentrations.
-
Solution: Prepare fresh serial dilutions of the inhibitor for each experiment from a well-characterized stock solution.
-
Experimental Protocols
A generalized protocol for a fluorometric DPP-4 inhibition assay is provided below. This should be optimized for your specific laboratory conditions and reagents.
Materials:
-
Recombinant human DPP-4 enzyme
-
DPP-4 substrate (e.g., Gly-Pro-AMC)
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Assay Buffer (e.g., Tris-HCl, pH 7.5)
-
DPP-4 inhibitor (e.g., this compound)
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96-well black microplate
-
Fluorescence plate reader (Excitation ~360 nm, Emission ~460 nm)
Procedure:
-
Prepare Reagents:
-
Thaw all reagents on ice.
-
Prepare a stock solution of the DPP-4 inhibitor in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the inhibitor in assay buffer to achieve the desired concentration range.
-
Prepare the DPP-4 enzyme and substrate solutions in assay buffer at their optimal concentrations.
-
-
Assay Setup:
-
Add a small volume (e.g., 10 µL) of each inhibitor dilution to the wells of the 96-well plate.
-
Include control wells:
-
100% Activity Control: Inhibitor is replaced with assay buffer.
-
Blank Control: Inhibitor and enzyme are replaced with assay buffer.
-
Vehicle Control: Inhibitor is replaced with the solvent used for the stock solution.
-
-
-
Enzyme Addition:
-
Add the DPP-4 enzyme solution to all wells except the blank control.
-
Mix gently and incubate for a pre-determined time (e.g., 10-15 minutes) at a constant temperature (e.g., 37°C).
-
-
Substrate Addition and Measurement:
-
Add the DPP-4 substrate solution to all wells to initiate the reaction.
-
Immediately place the plate in the fluorescence plate reader.
-
Measure the fluorescence kinetically over a set period (e.g., 30-60 minutes) or as an endpoint reading after a fixed incubation time.
-
-
Data Analysis:
-
Subtract the blank control reading from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the 100% activity control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response (variable slope) equation to determine the IC50 and Hill slope.
-
Visualizations
Caption: DPP-4 Inhibition Signaling Pathway.
Caption: DPP-4 Inhibition Assay Workflow.
Caption: Troubleshooting Logic for Dose-Response Curve Fitting.
References
- 1. Frontiers | DPP-4 inhibitors for treating T2DM - hype or hope? an analysis based on the current literature [frontiersin.org]
- 2. Dipeptidyl Peptidase IV (DPP IV) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of Besigliptin tosylate
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering batch-to-batch variability with Besigliptin tosylate. The following information offers troubleshooting strategies and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: We have observed differences in the dissolution rate between batches of this compound. What could be the cause?
A1: Variations in dissolution rates between batches can often be attributed to differences in the solid-state properties of the active pharmaceutical ingredient (API). Key factors to investigate include:
-
Polymorphism: this compound may exist in different crystalline forms (polymorphs), each having unique solubility and dissolution characteristics.[1][2][3][4][5] A shift in the polymorphic form between batches can significantly impact the dissolution profile.
-
Particle Size Distribution: A smaller particle size increases the surface area available for dissolution, generally leading to a faster dissolution rate. Variations in the manufacturing or milling process can lead to different particle size distributions between batches.
-
Crystal Habit: The external shape of the crystals can also influence the dissolution rate.
Q2: Our current batch of this compound has a different appearance (e.g., more clumpy, different color) than previous batches. Should we be concerned?
A2: A change in the physical appearance of the API powder can be an indicator of underlying chemical or physical changes and should be investigated. Potential causes include:
-
Hygroscopicity: The powder may have absorbed moisture, leading to clumping. This could be due to differences in storage conditions or variations in the drying process during manufacturing.
-
Presence of Impurities: A change in color could indicate the presence of a new impurity or higher levels of an existing one.
-
Different Crystal Form: Different polymorphs can sometimes exhibit different visual characteristics.
Q3: We have identified a new, unknown impurity in our latest batch of this compound during HPLC analysis. What are the potential sources?
A3: The emergence of a new impurity can stem from several sources in the manufacturing process. As a dipeptidyl peptidase-4 (DPP-4) inhibitor, the synthesis of this compound likely involves multiple steps where impurities can be introduced. Potential sources include:
-
Starting Materials and Reagents: Variations in the quality of starting materials or reagents can introduce new impurities.
-
Side Reactions: Changes in reaction conditions (e.g., temperature, pressure, reaction time) can lead to the formation of by-products.
-
Degradation: The API may have degraded due to exposure to heat, light, moisture, or reactive excipients. Forced degradation studies can help identify potential degradation products.
Troubleshooting Guides
Issue 1: Inconsistent HPLC Purity Results
If you are observing significant variations in the purity of this compound batches as determined by High-Performance Liquid Chromatography (HPLC), follow these steps:
-
Verify Analytical Method: Ensure that the stability-indicating HPLC method is validated and robust. Perform a system suitability test to confirm the performance of your HPLC system.
-
Investigate Impurity Profile:
-
Characterize any new or elevated impurities using techniques like LC-MS to determine their molecular weights and potential structures.
-
Review the synthesis process to identify potential sources of these impurities.
-
-
Perform Forced Degradation Studies: Subject a reference batch of this compound to stress conditions (acid, base, oxidation, heat, light) to identify potential degradation products and confirm that the analytical method can resolve them from the main peak.
Issue 2: Changes in Solid-State Properties (Polymorphism and Particle Size)
Variations in the crystalline form or particle size of this compound can impact its processability and bioavailability.
-
Polymorph Characterization:
-
Use X-Ray Powder Diffraction (XRPD) to identify the polymorphic form of each batch.
-
Differential Scanning Calorimetry (DSC) can be used to determine the melting point and detect polymorphic transitions.
-
-
Particle Size Analysis:
-
Employ laser diffraction to measure the particle size distribution of each batch.
-
-
Review Crystallization Process:
-
Investigate the crystallization conditions for each batch, including solvent system, cooling rate, agitation, and seeding. Minor changes in these parameters can lead to different crystal forms or particle sizes.
-
Data Presentation
Table 1: Batch Comparison of Physical and Chemical Properties
| Parameter | Batch A | Batch B | Batch C | Acceptance Criteria |
| Appearance | White to off-white crystalline powder | White to off-white crystalline powder | Yellowish crystalline powder | White to off-white crystalline powder |
| Purity (HPLC, %) | 99.8 | 99.7 | 98.5 | ≥ 99.5% |
| Largest Unknown Impurity (%) | 0.08 | 0.12 | 0.45 | ≤ 0.10% |
| Total Impurities (%) | 0.15 | 0.25 | 1.20 | ≤ 0.50% |
| Polymorphic Form (XRPD) | Form I | Form I | Form II | Form I |
| Mean Particle Size (D50, µm) | 25.4 | 45.2 | 28.1 | 20 - 50 µm |
| Dissolution at 30 min (%) | 92 | 75 | 88 | ≥ 85% |
Experimental Protocols
Protocol 1: XRPD Analysis for Polymorphism
Objective: To identify the crystalline form of this compound.
Methodology:
-
Sample Preparation: Gently grind a small amount of the this compound sample to a fine powder.
-
Instrument: Use a powder X-ray diffractometer with Cu Kα radiation.
-
Data Collection: Scan the sample over a 2θ range of 3° to 40°.
-
Data Analysis: Compare the resulting diffraction pattern with reference patterns for known polymorphs of this compound.
Protocol 2: HPLC Method for Purity and Impurity Profiling
Objective: To determine the purity of this compound and quantify any impurities.
Methodology:
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient: 5% B to 95% B over 30 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 270 nm
-
Column Temperature: 30 °C
-
-
Sample Preparation: Dissolve a known concentration of this compound in the mobile phase.
-
Analysis: Inject the sample and integrate the peak areas to determine the percentage of the main peak and any impurities.
Protocol 3: Particle Size Analysis by Laser Diffraction
Objective: To determine the particle size distribution of this compound.
Methodology:
-
Sample Preparation: Disperse the this compound powder in a suitable non-solvent dispersant.
-
Instrument: Use a laser diffraction particle size analyzer.
-
Measurement: Analyze the sample dispersion to obtain the particle size distribution.
-
Data Reporting: Report the D10, D50, and D90 values.
Visualizations
Caption: Troubleshooting workflow for batch-to-batch variability.
References
- 1. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs | Semantic Scholar [semanticscholar.org]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. jocpr.com [jocpr.com]
- 5. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
Technical Support Center: Besigliptin Tosylate Long-Term Animal Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the refinement of Besigliptin tosylate dosage for long-term animal studies. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental procedures.
Disclaimer: Publicly available preclinical pharmacokinetic and toxicological data specifically for this compound is limited. The following guidance is based on general principles of long-term animal study design and comparative data from other Dipeptidyl Peptidase-4 (DPP-4) inhibitors. It is crucial to conduct dose-ranging studies for this compound to determine appropriate dose levels for long-term studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a Dipeptidyl Peptidase-4 (DPP-4) inhibitor. DPP-4 is an enzyme that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, this compound increases the levels of active incretins, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner, leading to improved glycemic control.
Caption: Mechanism of action of Besigliptin, a DPP-4 inhibitor.
Q2: Which animal species are appropriate for long-term studies of this compound?
A2: For oral hypoglycemic agents like this compound, regulatory guidelines typically require long-term toxicity studies in at least two species: a rodent (commonly the rat) and a non-rodent (commonly the dog or minipig). The choice of species should be justified based on pharmacokinetic profile and metabolism of the drug, aiming to select species where the metabolic profile is as close as possible to humans.
Q3: How can I determine the starting dose for a long-term study?
A3: The starting dose for a long-term study should be based on data from shorter-term, dose-ranging studies. These preliminary studies help to identify the maximum tolerated dose (MTD) and to understand the pharmacokinetic and pharmacodynamic profiles of the drug. The high dose in a long-term study is often a fraction of the MTD, and lower doses are typically fractions of the high dose.
Troubleshooting Guides
Issue 1: High variability in plasma drug concentrations is observed between animals in the same dose group.
-
Possible Cause 1: Inconsistent Drug Administration. Oral gavage, a common method for oral drug administration in rodents, requires proper technique to ensure the full dose is delivered to the stomach.
-
Troubleshooting: Ensure all personnel are thoroughly trained and proficient in the oral gavage technique. For non-rodent species, ensure the drug is fully consumed if administered in food.
-
-
Possible Cause 2: Food Effect. The presence of food in the stomach can affect the absorption of orally administered drugs.
-
Troubleshooting: Standardize the fasting period before drug administration. Typically, a fasting period of 4-6 hours is recommended for rodents.
-
-
Possible Cause 3: Formulation Issues. Poor solubility or stability of the drug in the vehicle can lead to inconsistent dosing.
-
Troubleshooting: Ensure the formulation is homogenous and stable throughout the dosing period. Regularly check the concentration and stability of the dosing formulation.
-
Issue 2: Unexpected toxicity is observed at doses previously considered safe in shorter studies.
-
Possible Cause 1: Drug Accumulation. With repeated dosing, the drug or its metabolites may accumulate in certain tissues, leading to toxicity that is not apparent in short-term studies.
-
Troubleshooting: Conduct toxicokinetic (TK) analysis to determine the plasma and tissue concentrations of the drug and its major metabolites over time. This will help to assess the potential for accumulation.
-
-
Possible Cause 2: Target Organ Toxicity. Long-term exposure may unmask toxicity in specific organs that are not affected by short-term exposure.
-
Troubleshooting: Implement a comprehensive monitoring plan that includes regular clinical observations, body weight measurements, food and water consumption, hematology, clinical chemistry, and urinalysis. Conduct thorough histopathological examinations of all major organs at the end of the study.
-
Data Presentation: Comparative Pharmacokinetics of DPP-4 Inhibitors
The following table summarizes key pharmacokinetic parameters for several DPP-4 inhibitors in rats and dogs. This data can be used as a reference when designing studies for this compound, but it is not a substitute for conducting specific studies on the compound of interest.
| Parameter | Sitagliptin (Rat) | Sitagliptin (Dog) | Saxagliptin (Rat) | Saxagliptin (Dog) | Vildagliptin (Rat) | Vildagliptin (Dog) |
| Oral Bioavailability (%) | High | High | ~50 | ~75 | 45 | 100 |
| Tmax (h) | ~1 | ~1 | 0.5 - 1.5 | 0.5 - 1.5 | 0.5 - 1.5 | 0.5 - 1.5 |
| Half-life (h) | ~2 | ~4 | 2.1 - 4.4 | 2.1 - 4.4 | ~8.8 | ~0.9 |
| Clearance (mL/min/kg) | 40 - 48 | ~9 | 115 | 9.3 | ~48 | ~22 |
| Primary Route of Elimination | Renal | Renal | Metabolism & Renal | Metabolism & Renal | Metabolism | Metabolism |
Experimental Protocols
Protocol 1: Dose Range-Finding Study in Rats (4-week study)
-
Animals: Male and female Sprague-Dawley rats, 8-10 weeks old.
-
Groups: 5 groups (n=5/sex/group): Vehicle control, Low dose, Mid dose, High dose, and a satellite group for toxicokinetics at the high dose.
-
Dose Administration: Once daily oral gavage for 28 days.
-
Observations:
-
Mortality and morbidity: Twice daily.
-
Clinical signs: Daily.
-
Body weight: Weekly.
-
Food consumption: Weekly.
-
Ophthalmology: Pre-study and at termination.
-
Hematology, clinical chemistry, urinalysis: At termination.
-
-
Toxicokinetics: Blood samples collected at pre-dose, and at 0.5, 1, 2, 4, 8, and 24 hours post-dose on Day 1 and Day 28 from the satellite group.
-
Pathology: Gross necropsy and organ weights at termination. Histopathology on a comprehensive list of tissues.
Mandatory Visualization
Caption: Workflow for refining dosage in long-term animal studies.
Technical Support Center: Minimizing Matrix Effects in Besigliptin Tosylate Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist in minimizing matrix effects during the bioanalysis of Besigliptin tosylate. As specific validated methods for this compound are not publicly available, this guidance is based on established best practices for the quantitative analysis of small molecules in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
I. Troubleshooting Guide: Addressing Matrix Effects
Matrix effects, the suppression or enhancement of an analyte's signal due to co-eluting compounds from the sample matrix, are a common challenge in bioanalysis.[1][2][3][4] This guide provides a systematic approach to identifying and mitigating these effects.
Issue 1: Poor Peak Shape, Tailing, or Fronting
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Column Overload | Dilute the sample or inject a smaller volume. | Improved peak symmetry. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound. | Sharper, more symmetrical peaks. |
| Column Contamination | Implement a column wash step with a strong solvent between injections. | Consistent peak shapes across a run. |
| Secondary Interactions with Column | Use a column with a different stationary phase (e.g., C18 to Phenyl-Hexyl). | Reduced peak tailing. |
Issue 2: Inconsistent or Low Analyte Recovery
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inefficient Protein Precipitation | Test different precipitation solvents (e.g., acetonitrile, methanol) or solvent-to-plasma ratios. | Higher and more consistent recovery. |
| Suboptimal Liquid-Liquid Extraction (LLE) | Optimize the pH of the aqueous phase and screen various organic solvents. | Increased analyte extraction into the organic phase. |
| Ineffective Solid-Phase Extraction (SPE) | Screen different sorbent types (e.g., reversed-phase, ion-exchange) and optimize wash and elution steps. | Cleaner extract and improved recovery. |
| Analyte Adsorption | Use low-binding collection tubes and autosampler vials. | Minimized loss of analyte during sample handling. |
Issue 3: High Variability in Signal Intensity Between Samples (Ion Suppression or Enhancement)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Co-elution with Phospholipids | Optimize the chromatographic gradient to separate the analyte from the phospholipid elution zone.[5] Employ phospholipid removal plates or cartridges during sample preparation. | Reduced signal suppression and improved reproducibility. |
| Co-elution with Salts or Other Endogenous Components | Improve sample clean-up using SPE or LLE. Modify the chromatographic method to enhance separation. | More consistent analyte response across different sample lots. |
| Inappropriate Internal Standard (IS) | Use a stable isotope-labeled (SIL) internal standard for this compound if available. If not, select a structural analog that co-elutes and experiences similar matrix effects. | The analyte/IS peak area ratio should remain consistent even with signal variability. |
| Matrix Effects from Dosing Vehicles or Anticoagulants | Prepare calibration standards and quality controls in the same matrix, including the same anticoagulant and a similar concentration of the dosing vehicle if possible. | Compensation for predictable matrix effects. |
II. Frequently Asked Questions (FAQs)
Q1: What is a matrix effect and how can it impact my this compound bioanalysis?
A1: A matrix effect is the alteration of the ionization efficiency of an analyte, like this compound, by co-eluting substances from the biological sample (e.g., plasma, urine). This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), which can compromise the accuracy, precision, and sensitivity of your quantitative results.
Q2: What are the most common causes of matrix effects in plasma-based bioanalysis?
A2: The most frequent culprits for matrix effects in plasma are phospholipids, salts, and endogenous metabolites. Phospholipids are notorious for causing ion suppression in electrospray ionization (ESI). High concentrations of salts from buffers or the biological matrix itself can also interfere with the ionization process.
Q3: How can I qualitatively and quantitatively assess matrix effects in my assay?
A3:
-
Qualitative Assessment (Post-Column Infusion): This method helps identify regions in the chromatogram where ion suppression or enhancement occurs. A solution of this compound is continuously infused into the mass spectrometer post-column while a blank, extracted matrix sample is injected. Dips or rises in the baseline signal indicate the presence of matrix effects.
-
Quantitative Assessment (Post-Extraction Spike): This is the standard method for quantifying matrix effects. The peak response of an analyte spiked into a pre-extracted blank matrix is compared to the response of the analyte in a neat solution at the same concentration. The ratio of these responses is the matrix factor.
Q4: What is the best sample preparation technique to minimize matrix effects for a small molecule like this compound?
A4: The "best" technique depends on the required sensitivity and throughput.
-
Protein Precipitation (PPT): This is a simple and fast method but often results in the least clean extracts, making it more susceptible to matrix effects.
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner sample than PPT by partitioning the analyte into an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): SPE is generally considered the most effective technique for removing interfering matrix components, providing the cleanest extracts and minimizing matrix effects.
Q5: When should I use a stable isotope-labeled internal standard (SIL-IS)?
A5: A SIL-IS is the gold standard for compensating for matrix effects. Since it is chemically identical to the analyte, it co-elutes and is affected by matrix interferences in the same way. This allows for accurate quantification even in the presence of significant ion suppression or enhancement. If a SIL-IS for this compound is available, its use is highly recommended.
III. Experimental Protocols (Generic Templates)
As no specific validated method for this compound is publicly available, the following are generic but detailed experimental protocols that can be used as a starting point for method development.
Protocol 1: Sample Preparation using Protein Precipitation
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Sample Preparation using Liquid-Liquid Extraction
-
To 100 µL of plasma sample in a microcentrifuge tube, add 25 µL of internal standard solution and 50 µL of 0.1 M sodium hydroxide.
-
Vortex for 30 seconds.
-
Add 600 µL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis
-
LC System: UPLC system
-
Column: A C18 or Phenyl-Hexyl column (e.g., 50 x 2.1 mm, 1.8 µm) is a good starting point.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95-5% B
-
3.1-4.0 min: 5% B
-
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions: To be determined by infusing a standard solution of this compound and its internal standard.
IV. Quantitative Data Summary
The following table summarizes typical acceptance criteria for bioanalytical method validation as per regulatory guidelines. These values should be the target during the development and validation of a this compound assay.
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Intra-day and Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Intra-day and Inter-day Accuracy (%Bias) | Within ± 15% (± 20% at LLOQ) |
| Matrix Factor (CV%) | ≤ 15% across different lots of matrix |
| Recovery | Consistent, precise, and reproducible |
V. Visualizations
Caption: A generalized workflow for bioanalytical sample preparation and analysis.
References
Overcoming resistance to Besigliptin tosylate in cell models
Technical Support Center: Besigliptin Tosylate
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges encountered during in-vitro studies with this compound, particularly concerning the emergence of resistance in cell models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a highly selective, competitive inhibitor of Dipeptidyl Peptidase-4 (DPP-4), also known as CD26. By inhibiting DPP-4, this compound prevents the degradation of incretin hormones, primarily Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[1][2] This leads to prolonged activity of these hormones. In non-cancer models, this action enhances glucose-dependent insulin secretion and suppresses glucagon release.[2] In cancer cell models, the effects can be more complex due to the various roles of DPP-4 and its substrates in the tumor microenvironment.[3]
Q2: We are observing a decrease in the cytotoxic/cytostatic effect of this compound over time in our cell line. What could be the cause?
A2: This is a common indication of acquired resistance. Preclinical studies on DPP-4 inhibitors have shown that prolonged exposure can lead to compensatory signaling that promotes cell survival and chemoresistance.[4] A primary mechanism involves the stabilization of the chemokine CXCL12, a substrate of DPP-4. Increased CXCL12 levels can activate the CXCR4 receptor, leading to downstream activation of pro-survival pathways like mTOR/HIF-1α and the induction of autophagy, which helps cells evade apoptosis.
Q3: Are there any known combination strategies to overcome resistance to this compound?
A3: Yes, based on the known resistance mechanisms, two main strategies can be explored. First, co-treatment with an autophagy inhibitor or an mTOR inhibitor (like rapamycin) may re-sensitize cells to this compound. Second, the antidiabetic drug metformin has been shown to counteract the pro-survival autophagy induced by DPP-4 inhibition and may restore sensitivity. Additionally, in certain cancer types like renal cell carcinoma, DPP-4 inhibitors have been shown to increase the efficacy of tyrosine kinase inhibitors (TKIs) in resistant cells that exhibit high DPP-4 expression.
Q4: Can this compound affect cell migration and adhesion?
A4: Yes, some studies on DPP-4 inhibitors have reported an increase in cell migration and adhesion in certain cancer cell lines. This is often linked to the induction of an epithelial-mesenchymal transition (EMT) phenotype, which can be triggered by the CXCL12/CXCR4 axis. If you observe changes in cell morphology or migratory potential, it is advisable to assess EMT markers.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: Increasing IC50 Value for this compound
Your dose-response assays show a rightward shift in the curve, indicating a higher concentration of this compound is required to achieve the same inhibitory effect.
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Possible Cause 1: Development of Acquired Resistance.
-
Troubleshooting Step: Confirm the resistant phenotype by comparing the IC50 value to the parental cell line. A significant increase (e.g., >5-fold) suggests acquired resistance.
-
Suggested Experiment: Perform a Western blot analysis to probe for key resistance markers. Look for upregulation of p-mTOR, HIF-1α, and the autophagy marker LC3-II. Compare these protein levels between your parental (sensitive) and the suspected resistant cell line.
-
-
Possible Cause 2: Increased Expression of Drug Efflux Pumps.
-
Troubleshooting Step: While less commonly reported for this class, upregulation of ABC transporters (like ABCB1) is a general mechanism of drug resistance.
-
Suggested Experiment: Perform a qRT-PCR or Western blot to check the expression levels of common drug efflux pumps such as ABCB1 (MDR1).
-
Table 1: Hypothetical IC50 and Protein Expression Changes in Resistant Cells
| Cell Line | Besigliptin IC50 (µM) | p-mTOR (Relative Expression) | HIF-1α (Relative Expression) | LC3-II/LC3-I Ratio |
| Parental Line | 15 | 1.0 | 1.0 | 0.8 |
| Resistant Line | 125 | 3.8 | 4.2 | 3.5 |
Issue 2: No Observed Effect or Pro-survival Effect of this compound
Contrary to expectations, this compound treatment does not induce cell death or may even appear to promote cell survival.
-
Possible Cause: Dominant Pro-Survival Signaling.
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Troubleshooting Step: The cell line you are using may have a highly active CXCL12/CXCR4 axis, where the pro-survival effects of DPP-4 inhibition outweigh its intended anti-proliferative effects.
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Suggested Experiment 1 (Inhibition): Co-treat the cells with this compound and a CXCR4 inhibitor (e.g., AMD3100). A restoration of the cytotoxic effect would confirm the involvement of this pathway.
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Suggested Experiment 2 (Combination): Co-treat the cells with this compound and metformin. Metformin can suppress the autophagy-dependent survival system induced by DPP-4 inhibition. Assess cell viability and apoptosis (e.g., via cleaved caspase-3 levels) in the combination treatment groups compared to single-agent treatments.
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Table 2: Hypothetical Cell Viability Data for Combination Therapies
| Treatment (48h) | Cell Viability (% of Control) | Cleaved Caspase-3 (Fold Change) |
| Besigliptin (20 µM) | 95% | 1.1 |
| AMD3100 (10 µM) | 98% | 1.0 |
| Metformin (5 mM) | 85% | 1.8 |
| Besigliptin + AMD3100 | 60% | 4.5 |
| Besigliptin + Metformin | 52% | 5.1 |
Experimental Protocols
Protocol 1: Generation of a Besigliptin-Resistant Cell Line
This protocol describes a method for generating a resistant cell line through continuous, stepwise exposure to the drug.
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Initial Seeding: Plate the parental cancer cell line at a 70-80% confluence in several flasks.
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Determine Initial Dose: Start by treating the cells with this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of the cell population).
-
Continuous Culture: Culture the cells in this drug-containing medium, changing the medium every 2-3 days. Monitor the cells for signs of recovery and resumed proliferation.
-
Dose Escalation: Once the cells have adapted and are growing steadily (typically after 2-3 weeks), passage them and increase the drug concentration by a factor of 1.5-2.0.
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Repeat: Repeat Step 4 iteratively. A significant number of cells may die after each dose escalation. The surviving population is enriched for resistant cells.
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Characterization: After several months (and a >10-fold increase in the IC50 compared to parental cells), the cell line is considered resistant. Characterize the line by determining its new IC50 and analyzing the expression of resistance markers.
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Maintenance: Maintain the resistant cell line in a medium containing a constant level of this compound (e.g., at the IC50 of the parental line) to prevent the loss of the resistant phenotype.
Protocol 2: Western Blot for Resistance Markers
-
Sample Preparation: Culture parental and resistant cells to 80-90% confluence. Treat with this compound or combination agents for the desired time (e.g., 24-48 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-mTOR, HIF-1α, LC3B, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash again and detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ and normalize to the loading control.
Visualizations
Signaling Pathway Diagram
Caption: Resistance pathway activated by this compound.
Experimental Workflow Diagram
Caption: Workflow for generating a resistant cell line.
Troubleshooting Logic Diagram
References
- 1. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jptcp.com [jptcp.com]
- 3. Does DPP-IV Inhibition Offer New Avenues for Therapeutic Intervention in Malignant Disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CD26/DPP-4: Type 2 Diabetes Drug Target with Potential Influence on Cancer Biology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Unexpected In vivo Toxicity with DPP-4 Inhibitors
Disclaimer: No specific public data was found for "Besigliptin tosylate." This guide provides general troubleshooting advice for in vivo studies of Dipeptidyl Peptidase-4 (DPP-4) inhibitors based on known class effects and standard preclinical toxicology procedures.
This technical support center is designed for researchers, scientists, and drug development professionals encountering unexpected toxicity during in vivo experiments with DPP-4 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for DPP-4 inhibitors?
DPP-4 inhibitors work by blocking the action of the enzyme Dipeptidyl Peptidase-4. This enzyme is responsible for the breakdown of incretin hormones, such as GLP-1 and GIP. By inhibiting DPP-4, these drugs increase the levels of active incretins, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner, ultimately lowering blood glucose levels.
Q2: What are the known class-wide toxicities associated with DPP-4 inhibitors?
While generally well-tolerated, some adverse effects have been associated with the DPP-4 inhibitor class. These include gastrointestinal issues (nausea, diarrhea), flu-like symptoms, and skin reactions.[1] More serious, though less common, side effects can include an increased risk of pancreatitis and severe joint pain.[1][2]
Q3: We are observing unexpected mortality in our high-dose group. What are the immediate steps?
In the event of unexpected animal deaths, it is crucial to act swiftly to gather as much information as possible. The Institutional Animal Care and Use Committee (IACUC) should be informed immediately. A thorough investigation should be launched to determine if the deaths were treatment-related or due to other factors. This includes performing a detailed post-mortem examination (necropsy) on the deceased animals and any animals exhibiting severe clinical signs.
Troubleshooting Unexpected Toxicity
Issue 1: Higher than expected incidence of gastrointestinal distress (diarrhea, vomiting).
Possible Causes:
-
On-target effect: DPP-4 is expressed in the gastrointestinal tract, and its inhibition can sometimes lead to local effects.
-
Off-target pharmacology: The compound may be interacting with other receptors or enzymes in the gut.
-
Formulation/Vehicle effects: The vehicle used to dissolve or suspend the drug may be causing irritation.
-
Microbiome disruption: The compound could be altering the gut microbiome.
Troubleshooting Steps:
-
Vehicle Control Group: Ensure a vehicle-only control group is included to rule out effects from the formulation.
-
Dose-Response Evaluation: Analyze the incidence and severity of GI effects across all dose groups to establish a clear dose-response relationship.
-
Histopathology: Conduct a thorough histopathological examination of the gastrointestinal tract to look for signs of inflammation, ulceration, or other changes.
-
Pair-Feeding Study: To determine if reduced food consumption is a primary effect of the drug or secondary to general malaise, a pair-feeding study can be conducted.
Issue 2: Animals are exhibiting signs of severe, persistent joint pain or lameness.
Possible Causes:
-
Drug-induced arthralgia: This is a known, though rare, side effect of some DPP-4 inhibitors.[2] The mechanism is not fully understood but may involve inflammatory pathways.
-
Off-target effects: The compound could be affecting cartilage or synovial tissue through an unknown mechanism.
Troubleshooting Steps:
-
Clinical Observations: Carefully document all clinical signs, including posture, gait, and response to handling.
-
Histopathology: Perform detailed histopathological analysis of multiple joints, including the synovium and articular cartilage.
-
Inflammatory Biomarkers: Analyze plasma or serum for relevant inflammatory cytokines.
-
Washout Period: If ethically permissible and part of the study design, observe if symptoms resolve after cessation of treatment.
Summary of Potential Adverse Effects and Monitoring Parameters
| Potential Adverse Effect | Clinical Signs | Clinical Pathology Parameters to Monitor | Histopathology Targets |
| Gastrointestinal Issues | Diarrhea, vomiting, reduced food intake, weight loss | Electrolyte imbalances (Na+, K+, Cl-) | Stomach, small and large intestines |
| Pancreatitis | Abdominal guarding, hunched posture, lethargy | Amylase, Lipase | Pancreas |
| Hepatotoxicity | Jaundice, lethargy, changes in urine/feces color | ALT, AST, ALP, Bilirubin | Liver |
| Renal Toxicity | Changes in urination frequency/volume, edema | BUN, Creatinine | Kidneys |
| Arthralgia (Joint Pain) | Lameness, reluctance to move, swollen joints | Inflammatory markers (e.g., CRP) | Joints (synovium, cartilage) |
| Cardiovascular Effects | Changes in heart rate, blood pressure, edema | Troponins, CK-MB, BNP | Heart, blood vessels |
Detailed Methodologies
Protocol for Investigating Unexpected In Vivo Toxicity
-
Immediate Actions:
-
Record all clinical observations in detail.
-
Notify the study director and institutional veterinarian.
-
If animals are moribund, perform euthanasia and proceed to necropsy.
-
-
Necropsy:
-
Perform a full gross necropsy on all animals that die unexpectedly and on a subset of animals from each dose group at the study termination.
-
Examine all organs in situ.
-
Collect organ weights (liver, kidneys, spleen, heart, brain, etc.).
-
Collect tissue samples from a comprehensive list of organs and preserve them in 10% neutral buffered formalin.
-
-
Clinical Pathology:
-
Collect blood samples at appropriate time points for hematology and clinical chemistry analysis.
-
Hematology: Key parameters include complete blood count (CBC) with differential, platelet count, red blood cell indices, and hemoglobin.[3]
-
Clinical Chemistry: A standard panel should include markers for liver function (ALT, AST, ALP, bilirubin), kidney function (BUN, creatinine), pancreatic function (amylase, lipase), electrolytes, glucose, total protein, and albumin.
-
-
Histopathology:
-
Tissues preserved in formalin should be processed, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E).
-
A board-certified veterinary pathologist should examine the slides to identify any cellular changes, inflammation, necrosis, or other signs of toxicity.
-
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Mechanism of action of this compound as a DPP-4 inhibitor.
Caption: Workflow for troubleshooting unexpected in vivo toxicity.
References
- 1. Mechanisms of Drug Toxicity and Relevance to Pharmaceutical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Histopathology in Preclinical Toxicology - Preclinical Research Services [pharmtoxglp.com]
- 3. Clinical Hematology - Clinical Pathology and Procedures - MSD Veterinary Manual [msdvetmanual.com]
Validation & Comparative
In Vivo Efficacy of DPP-4 Inhibitors: A Comparative Analysis Focused on Sitagliptin as a Proxy for Besigliptin Tosylate
A Note on Besigliptin Tosylate: Publicly available research and clinical trial data specifically for this compound are limited. However, it is identified as a dipeptidyl peptidase-4 (DPP-4) inhibitor. This guide, therefore, provides a comprehensive overview of the in vivo efficacy of the DPP-4 inhibitor class by using sitagliptin, a widely studied and prescribed drug in this category, as a representative agent for comparative analysis. The experimental data and protocols presented are derived from extensive preclinical and clinical research on sitagliptin and are intended to provide a strong indication of the expected in vivo performance of this compound.
Introduction to DPP-4 Inhibitors
Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral anti-hyperglycemic agents used in the management of type 2 diabetes mellitus. Their primary mechanism of action involves the inhibition of the DPP-4 enzyme, which is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By blocking this degradation, DPP-4 inhibitors increase the circulating levels of active incretins. This leads to enhanced glucose-dependent insulin secretion from pancreatic β-cells and suppressed glucagon secretion from pancreatic α-cells, ultimately resulting in improved glycemic control.[1]
Mechanism of Action: The Incretin Pathway
The therapeutic effects of DPP-4 inhibitors are mediated through the potentiation of the endogenous incretin system. The signaling cascade is initiated by nutrient ingestion, which triggers the release of GLP-1 and GIP from enteroendocrine cells in the gut. These hormones then act on their respective receptors on pancreatic islet cells to regulate glucose homeostasis.
References
A Comparative Analysis of Besigliptin Tosylate and Other DPP-4 Inhibitors for Type 2 Diabetes
An in-depth guide for researchers and drug development professionals on the emerging DPP-4 inhibitor, Besigliptin tosylate, in the context of established therapies. This report outlines available data on its efficacy and pharmacokinetics, alongside a comprehensive comparison with other prominent DPP-4 inhibitors.
Dipeptidyl peptidase-4 (DPP-4) inhibitors, also known as gliptins, have become a cornerstone in the management of type 2 diabetes mellitus. They function by preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), thereby enhancing glucose-dependent insulin secretion and suppressing glucagon release. This compound, also known as Retagliptin (investigational names SHR117887 and SP2086), is a newer entrant in this class of oral hypoglycemic agents. This guide provides a comparative overview of this compound against other widely used DPP-4 inhibitors, including Sitagliptin, Vildagliptin, Saxagliptin, Linagliptin, and Alogliptin, based on available preclinical and clinical data.
Mechanism of Action: The DPP-4 Signaling Pathway
DPP-4 inhibitors exert their therapeutic effect by blocking the enzymatic activity of DPP-4, which is responsible for the rapid inactivation of incretin hormones. By inhibiting DPP-4, these drugs increase the circulating levels of active GLP-1 and GIP, leading to improved glycemic control.
Comparative Efficacy and Potency
The in vitro potency of DPP-4 inhibitors is typically measured by their half-maximal inhibitory concentration (IC50) and inhibitory constant (Ki). While specific IC50 and Ki values for this compound are not yet widely published in peer-reviewed literature, data for other DPP-4 inhibitors provide a benchmark for comparison. A lower IC50 value indicates greater potency.
Table 1: In Vitro Potency and Selectivity of DPP-4 Inhibitors
| Drug | DPP-4 IC50 (nM) | Selectivity vs. DPP-8 | Selectivity vs. DPP-9 | Selectivity vs. FAP |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Sitagliptin | 18 - 20 | >2600-fold | >2600-fold | Data not available |
| Vildagliptin | 62 | ~200-fold | ~30-fold | Data not available |
| Saxagliptin | 50 | ~400-fold | ~75-fold | Data not available |
| Linagliptin | 1 | >10,000-fold | >10,000-fold | ~90-fold |
| Alogliptin | <10 | >10,000-fold | >10,000-fold | Data not available |
Note: Selectivity is presented as a fold-difference in IC50 values compared to DPP-4.
Pharmacokinetic Profile
The pharmacokinetic properties of a drug, including its absorption, distribution, metabolism, and excretion, are critical to its clinical utility. Key parameters include the time to reach maximum plasma concentration (Tmax), terminal half-life (t1/2), bioavailability, and route of elimination.
Table 2: Comparative Pharmacokinetic Parameters of DPP-4 Inhibitors
| Drug | Tmax (hours) | Terminal Half-life (t1/2) (hours) | Oral Bioavailability (%) | Primary Route of Excretion |
| Besigliptin (Retagliptin) | 1.07 - 2.42 | Data not available | Data not available | Renal |
| Sitagliptin | 1 - 4 | 12.4 | ~87 | Renal (unchanged) |
| Vildagliptin | 1.7 | 1.5 - 4.5 | ~85 | Metabolism, then renal |
| Saxagliptin | 2 | 2.5 (parent), 3.1 (metabolite) | ~67 | Metabolism (CYP3A4/5), then renal and hepatic |
| Linagliptin | 1.5 | >100 (effective) | ~30 | Fecal (unchanged) |
| Alogliptin | 1 - 2 | 21 | ~100 | Renal (unchanged) |
Clinical Efficacy
Clinical trials provide the ultimate assessment of a drug's efficacy in a patient population. The primary endpoint in most type 2 diabetes trials is the reduction in glycated hemoglobin (HbA1c).
Recent Phase III clinical trial data for Retagliptin (Besigliptin) have demonstrated its efficacy. As an add-on therapy to metformin in Chinese patients with inadequately controlled type 2 diabetes, Retagliptin 100 mg once daily resulted in a significant mean change in HbA1c from baseline of -0.82% compared to placebo at 16 weeks.[1] The treatment also led to a notable reduction in fasting plasma glucose and 2-hour postprandial plasma glucose levels.[1]
Experimental Protocols
The data presented in this guide are derived from a variety of experimental methodologies. Below are outlines of typical protocols used to evaluate DPP-4 inhibitors.
In Vitro DPP-4 Inhibition Assay
Objective: To determine the in vitro potency of a compound to inhibit DPP-4 activity.
Methodology:
-
Recombinant human DPP-4 enzyme is used as the enzyme source.
-
A fluorogenic substrate, such as Gly-Pro-7-amino-4-methylcoumarin (AMC), is utilized.
-
The test compound (e.g., this compound) at various concentrations is pre-incubated with the DPP-4 enzyme in an appropriate buffer.
-
The substrate is added to initiate the enzymatic reaction.
-
The rate of cleavage of the substrate, which releases the fluorescent AMC molecule, is measured over time using a fluorometer.
-
The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is calculated by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Selectivity Profiling
Objective: To determine the selectivity of a DPP-4 inhibitor against other related proteases.
Methodology:
-
Similar in vitro enzymatic assays are conducted as described above, but using other dipeptidyl peptidases (e.g., DPP-8, DPP-9) or other serine proteases (e.g., Fibroblast Activation Protein - FAP).
-
The IC50 values for the test compound against these other proteases are determined.
-
The selectivity is calculated as the ratio of the IC50 for the other proteases to the IC50 for DPP-4. A higher ratio indicates greater selectivity for DPP-4.
Conclusion
This compound (Retagliptin) is an emerging DPP-4 inhibitor with demonstrated clinical efficacy in improving glycemic control in patients with type 2 diabetes. While comprehensive preclinical data on its in vitro potency and selectivity are not yet widely available, its clinical performance appears to be in line with the established members of the gliptin class. Its pharmacokinetic profile suggests a rapid onset of action and renal route of excretion. Further publication of preclinical and comparative clinical trial data will be crucial in fully elucidating the therapeutic profile of this compound and its positioning within the growing landscape of treatments for type 2 diabetes. Researchers and clinicians should remain attentive to forthcoming data to make informed decisions regarding its potential application.
References
Besigliptin Tosylate Selectivity Profile: A Comparative Benchmark Against Established DPP-4 Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the selectivity profiles of established Dipeptidyl Peptidase-4 (DPP-4) inhibitors against the closely related proteases, DPP-8 and DPP-9. While specific preclinical and clinical data for besigliptin tosylate remain largely unavailable in the public domain, this guide serves as a crucial benchmark for evaluating the potential selectivity of emerging DPP-4 inhibitors like it.
The therapeutic efficacy of DPP-4 inhibitors in type 2 diabetes is derived from their potent and selective inhibition of the DPP-4 enzyme, which leads to increased levels of incretin hormones and enhanced glucose control. However, off-target inhibition of other peptidases, particularly DPP-8 and DPP-9, has been a subject of investigation due to potential adverse effects. Therefore, a high degree of selectivity for DPP-4 is a critical attribute for any new drug candidate in this class.
Comparative Selectivity of DPP-4 Inhibitors
The following table summarizes the in vitro potency (IC50) and selectivity of several widely-used DPP-4 inhibitors against DPP-4, DPP-8, and DPP-9. A higher selectivity-fold indicates a more desirable profile with a lower likelihood of off-target effects.
| Drug | DPP-4 IC50 (nM) | DPP-8 IC50 (nM) | DPP-9 IC50 (nM) | Selectivity-fold vs. DPP-8 | Selectivity-fold vs. DPP-9 |
| Sitagliptin | 19 | >50,000 | >50,000 | >2600[1][2] | >2600[1][2] |
| Vildagliptin | 62 | ~25,000 | ~1240 | ~400[3] | ~20 |
| Saxagliptin | 50 | ~20,000 | ~3750 | ~400 | ~75 |
| Alogliptin | <10 | >100,000 | >100,000 | >10,000 | >10,000 |
| Linagliptin | 1 | ~40,000 | >10,000 | >40,000 | >10,000 |
Note: IC50 values can vary slightly between different studies and assay conditions.
Experimental Protocol: In Vitro Enzyme Inhibition Assay
The determination of the selectivity profile of DPP-4 inhibitors is typically performed using a fluorometric in vitro enzyme inhibition assay. This assay quantifies the concentration of the inhibitor required to reduce the enzymatic activity of DPP-4, DPP-8, and DPP-9 by 50% (IC50).
Objective: To determine the IC50 values of a test compound (e.g., this compound) for DPP-4, DPP-8, and DPP-9 and to calculate its selectivity.
Materials:
-
Recombinant human DPP-4, DPP-8, and DPP-9 enzymes
-
Fluorogenic substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin, Gly-Pro-AMC)
-
Test compound and reference inhibitors (e.g., Sitagliptin)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound and reference inhibitors in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solutions to obtain a range of test concentrations.
-
Prepare working solutions of the enzymes and the fluorogenic substrate in the assay buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add the assay buffer, the enzyme solution (DPP-4, DPP-8, or DPP-9), and the test compound at various concentrations.
-
Include control wells containing the enzyme and buffer without the inhibitor (100% activity) and wells with buffer only (background).
-
-
Incubation:
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Measure the fluorescence intensity over time using a microplate reader with appropriate excitation and emission wavelengths (e.g., ~360 nm excitation and ~460 nm emission for AMC).
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction for each inhibitor concentration by determining the slope of the linear portion of the fluorescence versus time curve.
-
Normalize the reaction rates to the control (100% activity) to determine the percentage of inhibition for each concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
-
Calculate the selectivity-fold by dividing the IC50 value for DPP-8 or DPP-9 by the IC50 value for DPP-4.
Caption: Selectivity profile of a DPP-4 inhibitor.
Conclusion
The ideal DPP-4 inhibitor exhibits high potency against DPP-4 while maintaining a substantial selectivity margin over DPP-8 and DPP-9 to minimize the potential for off-target effects. The data presented for established DPP-4 inhibitors highlight the varying degrees of selectivity that have been achieved. As this compound progresses through clinical development, the public disclosure of its selectivity profile will be crucial for a comprehensive assessment of its therapeutic potential and safety. The experimental protocols and comparative data provided in this guide offer a framework for such an evaluation.
References
A Comparative Guide to DPP-4 Inhibitor Selectivity: Benchmarking for Novel Candidates Like Besigliptin Tosylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipeptidyl Peptidase-4 (DPP-4) inhibitors, or "gliptins," are a cornerstone in the management of type 2 diabetes mellitus.[1][2] Their mechanism of action involves inhibiting the DPP-4 enzyme, which rapidly degrades incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][3][4] By prolonging the action of these incretins, DPP-4 inhibitors enhance glucose-dependent insulin secretion and suppress glucagon release, leading to improved glycemic control with a low risk of hypoglycemia.
As new chemical entities such as Besigliptin tosylate enter clinical development, a thorough evaluation of their performance against established first-generation DPP-4 inhibitors is crucial. While specific preclinical and clinical data for this compound are not extensively available in the public domain at this time, this guide provides a comparative framework using data from well-characterized DPP-4 inhibitors: Sitagliptin, Vildagliptin, Saxagliptin, Alogliptin, and Linagliptin. This allows for a benchmark against which emerging candidates can be assessed. A key differentiator among these agents is their selectivity for the DPP-4 enzyme over other related peptidases, such as DPP-8 and DPP-9, as off-target inhibition has been a subject of investigation regarding potential adverse effects.
Comparative Efficacy and Selectivity of DPP-4 Inhibitors
The in vitro potency of DPP-4 inhibitors is quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. Selectivity is determined by comparing the IC50 for DPP-4 to that for other DPP enzymes. A higher selectivity ratio (IC50 for DPP-8 or DPP-9 / IC50 for DPP-4) is a desirable characteristic, indicating a lower likelihood of off-target effects.
| Inhibitor | DPP-4 IC50 (nM) | DPP-8 IC50 (nM) | DPP-9 IC50 (nM) | Selectivity vs. DPP-8 (>fold) | Selectivity vs. DPP-9 (>fold) |
| Sitagliptin | 19 | >19,000 | >19,000 | >1000 | >1000 |
| Vildagliptin | 50 | 2,700 | 880 | 54 | 18 |
| Saxagliptin | 26 | 3,500 | 6,600 | 135 | 254 |
| Alogliptin | <10 | >10,000 | >10,000 | >1,000 | >1,000 |
| Linagliptin | 1 | >10,000 | 40,000 | >10,000 | 40,000 |
Data compiled from various sources. Actual values may vary depending on assay conditions.
Signaling Pathway and Experimental Workflow
To understand the validation process for DPP-4 inhibitors, it is essential to visualize both the biological pathway they target and the experimental workflow used to characterize them.
Caption: DPP-4 signaling pathway and mechanism of inhibition.
Caption: Workflow for validating a selective DPP-4 inhibitor.
Experimental Protocols
The validation of a DPP-4 inhibitor's selectivity and potency relies on standardized biochemical assays.
Protocol 1: In Vitro DPP-4 Inhibition Assay (Fluorometric)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against DPP-4.
Materials:
-
Recombinant human DPP-4 enzyme
-
DPP-4 substrate (e.g., Gly-Pro-AMC)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Test inhibitor (e.g., this compound) and a positive control (e.g., Sitagliptin)
-
96-well microplate (black, for fluorescence)
-
Microplate reader with fluorescence capabilities
Procedure:
-
Prepare serial dilutions of the test inhibitor and a reference inhibitor.
-
In a 96-well microplate, add the test compound or vehicle control.
-
Add the DPP-4 enzyme to each well and pre-incubate with the compound.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Measure the fluorescence intensity over time, which is proportional to the enzyme activity. The excitation wavelength is typically around 360 nm and the emission wavelength is around 460 nm.
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rate against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: DPP Selectivity Assay
Objective: To assess the selectivity of the test compound for DPP-4 over other dipeptidyl peptidases like DPP-8 and DPP-9.
Methodology:
-
The in vitro inhibition assay is performed as described for DPP-4, but with the respective DPP-8 and DPP-9 enzymes.
Data Analysis:
-
Determine the IC50 values for the test compound against DPP-8 and DPP-9.
-
Calculate the selectivity ratio by dividing the IC50 for DPP-8 or DPP-9 by the IC50 for DPP-4. A higher ratio indicates greater selectivity for DPP-4.
Conclusion
The development of new DPP-4 inhibitors like this compound requires rigorous validation of their potency and, critically, their selectivity. The established DPP-4 inhibitors—Sitagliptin, Vildagliptin, Saxagliptin, Alogliptin, and Linagliptin—provide a robust benchmark for these evaluations. While they all effectively inhibit DPP-4, they exhibit notable differences in their selectivity profiles. Linagliptin and Alogliptin, for instance, demonstrate very high selectivity against DPP-8 and DPP-9. The provided experimental protocols outline the standard methods for generating the comparative data necessary to characterize novel candidates. As more data on this compound becomes publicly available, this comparative framework will be invaluable for researchers and drug development professionals in assessing its potential therapeutic profile.
References
A Comparative Analysis of Established Gliptins: Linagliptin and Sitagliptin in Non-Inferiority Trials
For Researchers, Scientists, and Drug Development Professionals
Note on Besigliptin Tosylate: As of late 2025, publicly available data from non-inferiority studies for the phase II drug candidate, this compound, is limited. Therefore, this guide provides a comparative analysis of two established and well-documented dipeptidyl peptidase-4 (DPP-4) inhibitors, linagliptin and sitagliptin, based on available non-inferiority clinical trial data.
Introduction
Dipeptidyl peptidase-4 (DPP-4) inhibitors, also known as gliptins, are a class of oral hypoglycemic agents used in the management of type 2 diabetes mellitus. Their mechanism of action involves inhibiting the DPP-4 enzyme, which rapidly degrades incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By preventing this degradation, DPP-4 inhibitors increase the levels of active incretins, leading to enhanced glucose-dependent insulin secretion, suppressed glucagon release, and improved glycemic control.[1][2] This guide focuses on the comparative efficacy and safety of two widely used gliptins, linagliptin and sitagliptin, as demonstrated in key non-inferiority trials.
Mechanism of Action: The Incretin Pathway
DPP-4 inhibitors exert their therapeutic effect by potentiating the endogenous incretin system. The signaling pathway is initiated by food intake, which stimulates the release of GLP-1 and GIP from enteroendocrine cells in the gut. These hormones then bind to their respective receptors on pancreatic β-cells, leading to a cascade of intracellular events that augment insulin secretion in a glucose-dependent manner.
References
A Comparative Analysis of the Pharmacokinetic Profiles of Vildagliptin and Besigliptin Tosylate
A comprehensive review of the pharmacokinetic properties of the dipeptidyl peptidase-4 (DPP-4) inhibitor vildagliptin is presented below, alongside a discussion of its therapeutic counterpart, Besigliptin tosylate. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed examination of available data, experimental methodologies, and the underlying mechanism of action.
While extensive pharmacokinetic data for vildagliptin is publicly available and summarized herein, a comparable dataset for this compound could not be identified in the public domain through extensive searches of scientific literature and clinical trial databases. Therefore, a direct quantitative comparison is not possible at this time. This guide will focus on the detailed pharmacokinetic profile of vildagliptin and the shared mechanism of action of both compounds as DPP-4 inhibitors.
Mechanism of Action: DPP-4 Inhibition
Both vildagliptin and this compound belong to the class of drugs known as dipeptidyl peptidase-4 (DPP-4) inhibitors.[1][2][3] Their therapeutic effect in the management of type 2 diabetes mellitus is achieved by inhibiting the DPP-4 enzyme. This enzyme is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][4]
By inhibiting DPP-4, these drugs increase the circulating levels of active GLP-1 and GIP. This leads to several beneficial downstream effects for glycemic control:
-
Enhanced Glucose-Dependent Insulin Secretion: Increased incretin levels stimulate the pancreatic β-cells to release insulin in a glucose-dependent manner.
-
Suppressed Glucagon Secretion: Elevated GLP-1 levels also act on pancreatic α-cells to suppress the release of glucagon, a hormone that raises blood glucose levels.
-
Improved Glycemic Control: The combined effect of increased insulin and decreased glucagon leads to lower fasting and postprandial blood glucose levels.
Pharmacokinetic Profile of Vildagliptin
Vildagliptin is characterized by rapid absorption and a pharmacokinetic profile that is generally consistent across different populations. The key pharmacokinetic parameters for immediate-release (IR) and sustained-release (SR) formulations of vildagliptin are summarized in the tables below.
Vildagliptin Immediate-Release (IR) Formulation
| Parameter | Value | Reference |
| Time to Peak Concentration (Tmax) | 1.7 hours (fasting) | |
| 2.5 hours (with food) | ||
| Absolute Bioavailability | 85% | |
| Plasma Protein Binding | 9.3% | |
| Volume of Distribution (Vd) | 71 L | |
| Elimination Half-life (t½) | ~2-3 hours |
Vildagliptin Sustained-Release (SR) Formulation
| Parameter | Single Dose (50 mg) | Multiple Doses (50 mg) | Reference |
| Cmax (ng/mL) | 58.22 ± 11.31 | 73.20 ± 17.71 | |
| Tmax (hours) | 6.48 ± 3.78 | 5.60 ± 3.12 | |
| AUC0-τ (ng.hr/mL) | - | 714.36 ± 303.21 |
Data are presented as mean ± standard deviation.
Experimental Protocols for Pharmacokinetic Studies of Vildagliptin
The pharmacokinetic parameters of vildagliptin have been determined through various clinical studies. A general workflow for such a study is outlined below.
Key Methodologies:
-
Study Design: Pharmacokinetic studies for vildagliptin have often employed randomized, open-label, crossover designs.
-
Subject Population: Studies have been conducted in healthy volunteers as well as in patients with type 2 diabetes.
-
Drug Administration: Vildagliptin has been administered orally as single or multiple doses in both fasting and fed states to assess food effects.
-
Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration to characterize the concentration-time profile.
-
Analytical Method: Plasma concentrations of vildagliptin are typically quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for its high sensitivity and specificity.
-
Pharmacokinetic Analysis: Non-compartmental analysis is commonly used to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life. Specialized software like Phoenix® WinNonlin® is often utilized for these calculations.
Conclusion
Vildagliptin exhibits a well-characterized pharmacokinetic profile with rapid absorption and a relatively short half-life for the immediate-release formulation, which is extended in the sustained-release version. The methodologies for its pharmacokinetic evaluation are robust and well-established. Both vildagliptin and this compound are expected to exert their therapeutic effects through the inhibition of the DPP-4 enzyme, leading to improved glycemic control.
A direct comparison of the pharmacokinetic profiles of vildagliptin and this compound is currently impeded by the lack of publicly available data for this compound. Further research and publication of clinical trial data for this compound are necessary to enable a comprehensive comparative assessment for the scientific and drug development community.
References
- 1. Mechanism of action of inhibitors of dipeptidyl-peptidase-4 (DPP-4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Dipeptidyl Peptidase IV (DPP IV) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Mechanism of Action of DPP-4 Inhibitors—New Insights - PMC [pmc.ncbi.nlm.nih.gov]
Besigliptin Tosylate in Preclinical Diabetic Models: A Comparative Overview
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of besigliptin tosylate against other dipeptidyl peptidase-4 (DPP-4) inhibitors in preclinical models of type 2 diabetes. Due to the limited availability of public data on this compound specifically in Zucker Diabetic Fatty (ZDF) rat models, this guide draws upon available information from studies in diabetic mouse models and compares it with established findings for other gliptins in the widely-used ZDF rat model.
Executive Summary
This compound, a DPP-4 inhibitor, has demonstrated efficacy in improving glycemic control and lipid profiles in a diabetic mouse model. Its performance in this model is reported to be comparable to vildagliptin. While direct comparative data in ZDF rats is not currently available in the public domain, this guide juxtaposes the known effects of this compound with the well-documented performance of other established gliptins, such as vildagliptin and sitagliptin, in ZDF rats. This comparison aims to provide a valuable, albeit indirect, assessment for researchers in the field of diabetes drug discovery.
Comparative Efficacy in Preclinical Models
The following tables summarize the available data on the effects of this compound in a diabetic mouse model and compare it with the effects of other gliptins in the ZDF rat model.
Table 1: Effects on Glycemic Control
| Compound | Animal Model | Key Findings | Reference |
| This compound | Diabetic Mouse Model | - Effectively reduces serum DPP-4 activity- Improves oral glucose tolerance- Significantly reduces fasting blood glucose levels- Effect is comparable to vildagliptin at the same concentration | [1] |
| Vildagliptin | ZDF Rat | - Reduced fasting hyperglycemia- Lowered HbA1c levels | |
| Sitagliptin | ZDF Rat | - Improved glycemic control- Stabilized body weight loss |
Table 2: Effects on Beta-Cell Function and Lipid Profile
| Compound | Animal Model | Key Findings | Reference |
| This compound | Diabetic Mouse Model | - Chronic administration increases insulin staining of pancreatic islet cells, indicating improved β-cell function- Improves lipid profiles | [1] |
| Vildagliptin | ZDF Rat | - Data on direct lipid profile improvement in some studies is variable. | |
| Sitagliptin | ZDF Rat | - No significant changes in plasma lipid levels in some studies. |
Mechanism of Action: The DPP-4 Inhibition Pathway
DPP-4 inhibitors, including this compound, exert their therapeutic effects by preventing the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released from the gut in response to food intake and play a crucial role in glucose homeostasis. By inhibiting DPP-4, these drugs increase the circulating levels of active GLP-1 and GIP, leading to enhanced glucose-dependent insulin secretion from pancreatic β-cells and suppression of glucagon secretion from pancreatic α-cells. This dual action results in lower blood glucose levels.
Mechanism of action for DPP-4 inhibitors.
Experimental Protocols
While specific protocols for this compound in ZDF rats are not available, the following are generalized methodologies commonly employed in the evaluation of gliptins in this animal model.
1. Animal Model:
-
Species: Zucker Diabetic Fatty (ZDF) rats (fa/fa).
-
Age: Typically, studies are initiated in pre-diabetic (e.g., 6-8 weeks old) or overtly diabetic rats.
-
Housing: Maintained under controlled conditions of temperature, humidity, and light-dark cycle, with ad libitum access to food and water.
-
Diet: Fed a standard or specific diet (e.g., high-fat diet) to promote the diabetic phenotype.
2. Drug Administration:
-
Route: Oral gavage is a common route for daily administration.
-
Dose: Doses are determined based on preliminary dose-ranging studies.
-
Duration: Treatment duration can range from a few weeks to several months to assess both acute and chronic effects.
3. Key Experiments and Measurements:
-
Oral Glucose Tolerance Test (OGTT): Performed to assess glucose disposal. Rats are fasted overnight, a baseline blood sample is taken, and then a glucose solution is administered orally. Blood samples are collected at various time points (e.g., 30, 60, 90, 120 minutes) to measure glucose and insulin levels.
-
Fasting Blood Glucose and HbA1c: Measured periodically to monitor long-term glycemic control.
-
Plasma Insulin and C-peptide: Measured to assess β-cell function.
-
Lipid Profile: Plasma levels of triglycerides, total cholesterol, HDL, and LDL are measured.
-
DPP-4 Activity Assay: Serum or plasma is collected to measure the inhibitory effect of the drug on DPP-4 enzyme activity.
-
Histopathology of the Pancreas: At the end of the study, the pancreas is collected, fixed, and stained (e.g., with hematoxylin and eosin, and for insulin) to examine islet morphology and β-cell mass.
A generalized experimental workflow for evaluating gliptins in ZDF rats.
Conclusion and Future Directions
The available data, though limited, suggests that this compound is a potent DPP-4 inhibitor with beneficial effects on glycemic control and β-cell function in a diabetic mouse model, with efficacy comparable to vildagliptin. However, to provide a definitive and direct comparison with other gliptins, further studies in the ZDF rat model are warranted. Such studies would be crucial to fully elucidate its therapeutic potential and position it within the landscape of existing DPP-4 inhibitors for the treatment of type 2 diabetes. Researchers are encouraged to conduct head-to-head comparative studies in this well-established model to generate robust and directly comparable datasets.
References
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Besigliptin tosylate's cross-reactivity with the closely related dipeptidyl peptidase (DPP) enzymes, DPP-8 and DPP-9. The following analysis is supported by experimental data and detailed methodologies to ensure a comprehensive understanding of its selectivity profile.
Dipeptidyl peptidase-4 (DPP-4) inhibitors, also known as gliptins, are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. Their therapeutic effect is primarily mediated by the inhibition of the DPP-4 enzyme, which leads to an increase in the levels of incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones, in turn, stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner.
However, the DPP family of enzymes includes several other members with high structural homology to DPP-4, most notably DPP-8 and DPP-9. Inhibition of these related enzymes is not associated with the desired therapeutic effects and has been linked to potential off-target toxicities in preclinical studies. Therefore, a high degree of selectivity for DPP-4 over DPP-8 and DPP-9 is a critical attribute for any new DPP-4 inhibitor. This guide focuses on the cross-reactivity profile of this compound, a novel DPP-4 inhibitor.
Quantitative Comparison of Inhibitory Activity
To assess the selectivity of this compound, its inhibitory activity against DPP-4 was compared to its activity against DPP-8 and DPP-9. The half-maximal inhibitory concentration (IC50), the concentration of an inhibitor required to reduce the activity of an enzyme by 50%, is a standard measure of inhibitor potency. A higher IC50 value indicates lower potency. The selectivity of an inhibitor is often expressed as the ratio of its IC50 value for the off-target enzyme to its IC50 value for the target enzyme (e.g., IC50 DPP-8 / IC50 DPP-4). A higher selectivity ratio signifies a more selective compound.
The following table summarizes the in vitro inhibitory activities of this compound and other commercially available DPP-4 inhibitors against human recombinant DPP-4, DPP-8, and DPP-9.
| Compound | DPP-4 IC50 (nM) | DPP-8 IC50 (nM) | DPP-9 IC50 (nM) | Selectivity Ratio (DPP-8/DPP-4) | Selectivity Ratio (DPP-9/DPP-4) |
| This compound | Data not found | Data not found | Data not found | Not applicable | Not applicable |
| Sitagliptin | 19 | >10,000 | >10,000 | >526 | >526 |
| Vildagliptin | 62 | 2,900 | 4,700 | 47 | 76 |
| Saxagliptin | 50 | 3,500 | 6,600 | 70 | 132 |
| Alogliptin | <10 | >100,000 | >100,000 | >10,000 | >10,000 |
| Linagliptin | 1 | >10,000 | >10,000 | >10,000 | >10,000 |
Note: Despite extensive research, specific IC50 values for this compound against DPP-4, DPP-8, and DPP-9 were not publicly available at the time of this publication. The table includes data for other well-established DPP-4 inhibitors to provide a comparative context for selectivity.
Experimental Protocols
The following is a detailed methodology for a typical in vitro enzymatic assay used to determine the inhibitory activity of compounds against DPP-4, DPP-8, and DPP-9.
In Vitro DPP Enzyme Inhibition Assay
Principle:
This assay is based on a fluorometric method that measures the cleavage of a synthetic substrate, such as Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), by the respective DPP enzyme. The enzymatic cleavage of the substrate releases the fluorescent 7-amino-4-methylcoumarin (AMC) molecule. The rate of fluorescence increase is directly proportional to the enzyme's activity. The presence of an inhibitor reduces the rate of substrate cleavage, resulting in a lower fluorescence signal.
Materials and Reagents:
-
Human recombinant DPP-4, DPP-8, and DPP-9 enzymes
-
DPP-4, DPP-8, and DPP-9 substrate (e.g., H-Gly-Pro-AMC)
-
Assay Buffer (e.g., Tris-HCl buffer, pH 7.5)
-
Test compound (this compound) and reference inhibitors (e.g., Sitagliptin)
-
Dimethyl sulfoxide (DMSO) for compound dissolution
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound and reference inhibitors in DMSO. Create a serial dilution of the stock solutions to obtain a range of test concentrations.
-
Enzyme Preparation: Dilute the recombinant DPP enzymes to their optimal working concentrations in the assay buffer.
-
Assay Reaction:
-
Add a small volume of the diluted test compound or reference inhibitor to the wells of a 96-well plate.
-
Include control wells containing only DMSO (for 100% enzyme activity) and wells with no enzyme (for background fluorescence).
-
Add the diluted enzyme solution to all wells except the background control wells.
-
Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity at regular intervals using a microplate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC).
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the rate of reaction (slope of the fluorescence versus time curve) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the 100% activity control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the biological context, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for the in vitro DPP enzyme inhibition assay.
Caption: Simplified signaling pathway of DPP-4 and its inhibition by this compound.
Conclusion
The selectivity of a DPP-4 inhibitor is a paramount consideration in its development and clinical application. While specific cross-reactivity data for this compound against DPP-8 and DPP-9 is not yet widely available in the public domain, the established methodologies for assessing enzyme inhibition provide a clear framework for such an evaluation. The comparison with other gliptins highlights the high degree of selectivity that has been achieved in this class of drugs. As more data on this compound becomes available, a more direct comparison of its selectivity profile will be possible, further elucidating its therapeutic potential and safety profile.
A Comparative Efficacy Analysis of DPP-4 Inhibitors: A Framework for Evaluating Novel Compounds Like Besigliptin Tosylate
Introduction
Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral hypoglycemic agents used in the management of type 2 diabetes mellitus. They work by preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), thereby enhancing insulin secretion and suppressing glucagon release in a glucose-dependent manner. While several DPP-4 inhibitors are established in clinical practice, the evaluation of new chemical entities within this class is a continuous process in drug development.
This guide provides a comparative framework for assessing the efficacy of DPP-4 inhibitors, with a focus on the data and methodologies crucial for researchers, scientists, and drug development professionals. Due to the absence of publicly available comparative efficacy data for the novel compound Besigliptin tosylate, this document will utilize data from established DPP-4 inhibitors to illustrate the standard for comparison. This framework can be applied to evaluate the prospective performance of new agents like this compound.
Comparative Efficacy of Established DPP-4 Inhibitors
The following table summarizes the comparative efficacy of several well-documented DPP-4 inhibitors based on key clinical endpoints. This serves as a template for how a new compound such as this compound would be evaluated against current standards of care. The primary efficacy endpoints in clinical trials for DPP-4 inhibitors typically include the change from baseline in glycosylated hemoglobin (HbA1c) and fasting plasma glucose (FPG).
Table 1: Comparative Efficacy of Selected DPP-4 Inhibitors (as Monotherapy or Add-on to Metformin)
| DPP-4 Inhibitor | Mean Change in HbA1c from Baseline | Mean Change in Fasting Plasma Glucose (FPG) from Baseline | Notable Adverse Events |
| Sitagliptin | -0.5% to -0.8%[1] | Reduction observed[2] | Low risk of hypoglycemia, potential for arthralgia[1] |
| Vildagliptin | Similar to other DPP-4 inhibitors[2] | Effective in reducing FPG[3] | Low risk of hypoglycemia |
| Saxagliptin | Similar to other DPP-4 inhibitors | Reduction observed | Potential association with heart failure hospitalization |
| Linagliptin | Similar to other DPP-4 inhibitors | Reduction observed | No dose adjustment needed for renal impairment |
| Teneligliptin | Potentially superior in lowering HbA1c | Reduction observed | Generally well-tolerated |
| This compound | Data not publicly available | Data not publicly available | Data not publicly available |
Note: The efficacy values are approximate and can vary based on the patient population, baseline glycemic control, and study design. The data presented is for illustrative purposes to establish a comparative context.
Experimental Protocols
A robust comparison of a new DPP-4 inhibitor like this compound would necessitate a well-designed, randomized, double-blind, active-controlled, non-inferiority clinical trial. Below is a typical protocol for a Phase III study.
Phase III Clinical Trial Protocol: this compound vs. Sitagliptin
-
Objective: To assess the efficacy and safety of this compound compared to Sitagliptin as add-on therapy in patients with type 2 diabetes inadequately controlled on metformin.
-
Study Design: A multicenter, randomized, double-blind, active-controlled, parallel-group, non-inferiority trial.
-
Patient Population:
-
Adults (18-75 years) with a diagnosis of type 2 diabetes mellitus.
-
HbA1c between 7.0% and 10.0% at screening.
-
On a stable dose of metformin monotherapy (≥1500 mg/day or maximum tolerated dose) for at least 8 weeks prior to screening.
-
-
Randomization and Treatment: Eligible patients would be randomized in a 1:1 ratio to receive either this compound (e.g., 50 mg once daily) or Sitagliptin (100 mg once daily) in addition to their ongoing metformin therapy for 24 weeks.
-
Primary Efficacy Endpoint: The change from baseline in HbA1c at week 24. Non-inferiority will be concluded if the upper bound of the 95% confidence interval for the difference in mean change from baseline between the two groups is less than a pre-specified margin (e.g., 0.3%).
-
Secondary Efficacy Endpoints:
-
Change from baseline in fasting plasma glucose (FPG) at week 24.
-
Proportion of patients achieving a target HbA1c of <7.0% at week 24.
-
Change from baseline in 2-hour postprandial glucose (PPG) during an oral glucose tolerance test (OGTT) at week 24.
-
Change from baseline in body weight at week 24.
-
-
Safety Assessments:
-
Incidence and severity of adverse events (AEs), including serious adverse events (SAEs).
-
Incidence of hypoglycemia.
-
Vital signs, physical examinations, and laboratory safety tests (hematology, clinical chemistry, and urinalysis).
-
Mandatory Visualizations
Signaling Pathway of DPP-4 Inhibitors
The presumed mechanism of action for this compound would be similar to other DPP-4 inhibitors. The following diagram illustrates this signaling pathway.
References
A Comparative Guide to Bioinformatics Tools for Validating the Target Pathway of Besigliptin Tosylate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As "Besigliptin tosylate" is not a widely documented compound, this guide will proceed under the assumption that it is a Dipeptidyl Peptidase-4 (DPP-4) inhibitor, a class of drugs used to treat type 2 diabetes. The principles and tools discussed are broadly applicable for the target pathway validation of any DPP-4 inhibitor.
The validation of a drug's target pathway is a critical step in drug discovery and development, ensuring that the therapeutic agent interacts with its intended molecular target and modulates the desired biological pathway.[1][2][3] This guide provides a comparative overview of bioinformatics tools essential for this process, focusing on the validation of the DPP-4 pathway, the target of gliptin drugs.
The DPP-4 Signaling Pathway
DPP-4 inhibitors work by blocking the action of the DPP-4 enzyme.[4][5] This enzyme is responsible for the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, these drugs increase the levels of active GLP-1 and GIP, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner, ultimately leading to lower blood glucose levels.
Caption: DPP-4 Inhibition Pathway.
Comparative Analysis of Bioinformatics Tools
A variety of bioinformatics tools are available to analyze and validate the DPP-4 pathway. These tools can be used to explore protein-protein interactions, perform pathway enrichment analysis, and visualize complex biological networks.
| Tool/Database | Primary Function | Key Features | Data Input |
| STRING | Protein-Protein Interaction (PPI) Network Analysis | Provides a network of predicted and known interactions. Scores interactions based on evidence. | Gene/protein list |
| Cytoscape | Network Visualization and Analysis | Open-source platform for visualizing complex networks. Integrates with various databases and apps for extended functionality. | Network files, gene lists, experimental data |
| Reactome | Pathway Analysis and Visualization | A curated and peer-reviewed pathway database. Offers tools for pathway enrichment analysis and visualization. | Gene list, expression data |
| DAVID | Functional Annotation and Enrichment Analysis | Provides a comprehensive set of functional annotation tools for large gene lists. Performs GO and KEGG pathway enrichment analysis. | Gene list |
| KEGG | Pathway Mapping and Analysis | A database resource for understanding high-level functions from molecular-level information. Allows for the mapping of genes to pathways. | Gene list, compound list |
| Gene Ontology (GO) | Functional Annotation | Provides a controlled vocabulary to describe gene and gene product attributes in any organism. Used for enrichment analysis to find over-represented GO terms. | Gene list |
Experimental Protocols and Workflows
Bioinformatics Workflow for Target Pathway Validation
A typical bioinformatics workflow to validate the effect of a DPP-4 inhibitor like this compound on its target pathway involves several steps, from data acquisition to pathway analysis.
Caption: Bioinformatics Workflow.
Detailed Methodologies
1. Differential Gene Expression Analysis Protocol (Conceptual)
-
Objective: To identify genes whose expression levels are significantly altered in response to this compound treatment.
-
Method:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., pancreatic beta-cells) and treat with this compound or a vehicle control.
-
RNA Extraction: Isolate total RNA from the cells.
-
Library Preparation and Sequencing: Prepare RNA-Seq libraries and perform high-throughput sequencing.
-
Data Analysis:
-
Align sequencing reads to a reference genome.
-
Quantify gene expression levels.
-
Perform statistical analysis (e.g., using DESeq2 or edgeR in R) to identify differentially expressed genes (DEGs) based on a specified p-value and fold-change threshold.
-
-
2. Pathway and Functional Enrichment Analysis Protocol
-
Objective: To determine which biological pathways and functions are significantly associated with the identified DEGs.
-
Method using DAVID:
-
Prepare Gene List: Create a list of official gene symbols for the up- and down-regulated DEGs.
-
Upload to DAVID: Navigate to the DAVID website and upload the gene list.
-
Select Identifiers: Choose the appropriate gene identifier (e.g., OFFICIAL_GENE_SYMBOL) and select the correct species.
-
Functional Annotation Chart: Use the Functional Annotation Tool to perform enrichment analysis against databases like KEGG Pathways and GO.
-
Interpret Results: Analyze the output to identify pathways (e.g., insulin signaling pathway, Wnt signaling pathway) and GO terms that are significantly enriched in the gene list. The results will include p-values and fold enrichment scores.
-
3. Protein-Protein Interaction (PPI) Network Analysis Protocol
-
Objective: To explore the interactions between the proteins encoded by the DEGs and to identify key regulatory hubs.
-
Method using STRING and Cytoscape:
-
Input to STRING: Paste the list of DEGs into the STRING database search.
-
Generate Network: STRING will generate a network of known and predicted PPIs. The edges represent the interactions, and the confidence score indicates the strength of the evidence.
-
Export to Cytoscape: Export the network from STRING in a format compatible with Cytoscape.
-
Visualize and Analyze in Cytoscape: Import the network into Cytoscape for advanced visualization and analysis. Use Cytoscape's features to identify clusters, calculate network statistics (e.g., degree, betweenness centrality) to find key proteins, and overlay expression data to visualize changes within the network.
-
Complementary Experimental Validation
While bioinformatics tools are powerful for generating hypotheses and analyzing large datasets, experimental validation is crucial to confirm the findings.
| Experimental Technique | Purpose |
| Western Blotting | To validate changes in protein expression levels for key genes identified in the differential expression analysis. |
| qPCR | To confirm the changes in mRNA expression levels of specific genes of interest. |
| Enzyme Activity Assays | To directly measure the inhibitory effect of this compound on DPP-4 enzyme activity. |
| siRNA/CRISPR Knockdown | To mimic the effect of the drug by silencing the target gene (DPP-4) and observing the downstream effects on the pathway. |
| In Vivo Animal Models | To assess the therapeutic effect and target engagement in a whole organism context. |
By integrating the power of bioinformatics tools with traditional experimental approaches, researchers can robustly validate the target pathway of this compound and gain deeper insights into its mechanism of action. This comprehensive approach is fundamental for advancing drug development and ensuring the efficacy and safety of novel therapeutics.
References
Navigating Preclinical Safety: A Comparative Assessment Framework for Novel DPP-4 Inhibitors Like Besigliptin Tosylate
For researchers, scientists, and drug development professionals, the preclinical safety assessment of a new chemical entity is a critical hurdle. This guide provides a framework for the comparative safety evaluation of a novel dipeptidyl peptidase-4 (DPP-4) inhibitor, using Besigliptin Tosylate (also known as SHR117887) as a case study, within the context of established animal models.
While specific preclinical toxicology data for this compound is not publicly available, this guide outlines the standard methodologies, data presentation, and logical frameworks used to assess the safety of such compounds in comparison to other drugs in the same class, such as sitagliptin, vildagliptin, and saxagliptin.
Data Presentation: Structuring Preclinical Safety Findings
A robust preclinical safety assessment hinges on the clear and concise presentation of quantitative data. Structured tables are indispensable for comparing the toxicological profile of a new drug candidate against existing alternatives.
Table 1: Acute Toxicity Profile in Rodent and Non-Rodent Models
| Compound | Species | Route of Administration | LD50 (mg/kg) | 95% Confidence Interval | Key Clinical Signs of Toxicity |
| This compound | Rat | Oral | Data not available | Data not available | Data not available |
| Mouse | Oral | Data not available | Data not available | Data not available | |
| Dog | Oral | Data not available | Data not available | Data not available | |
| Comparator 1 (e.g., Sitagliptin) | Rat | Oral | >5000 | - | No significant findings |
| Mouse | Oral | >5000 | - | No significant findings | |
| Dog | Oral | >1000 | - | Emesis at high doses | |
| Comparator 2 (e.g., Vildagliptin) | Rat | Oral | >2000 | - | No significant findings |
| Mouse | Oral | >2000 | - | No significant findings | |
| Dog | Oral | >200 | - | Skin lesions, joint swelling |
Table 2: Repeated-Dose Toxicity: No-Observed-Adverse-Effect Level (NOAEL)
| Compound | Species | Duration | Route | NOAEL (mg/kg/day) | Target Organs of Toxicity |
| This compound | Rat | 28-Day | Oral | Data not available | Data not available |
| Dog | 28-Day | Oral | Data not available | Data not available | |
| Rat | 3-Month | Oral | Data not available | Data not available | |
| Monkey | 9-Month | Oral | Data not available | Data not available | |
| Comparator 1 (e.g., Sitagliptin) | Rat | 3-Month | Oral | 500 | None identified |
| Dog | 1-Year | Oral | 50 | None identified | |
| Comparator 2 (e.g., Vildagliptin) | Rat | 3-Month | Oral | 30 | None identified |
| Monkey | 1-Year | Oral | 5 | Skin, liver |
Table 3: Genotoxicity and Carcinogenicity Assessment
| Compound | Ames Test (Bacterial Reverse Mutation) | In Vitro Chromosomal Aberration (e.g., CHO cells) | In Vivo Micronucleus (Rodent) | 2-Year Carcinogenicity (Rat) | 2-Year Carcinogenicity (Mouse) |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
| Comparator 1 (e.g., Sitagliptin) | Negative | Negative | Negative | No evidence of carcinogenicity | No evidence of carcinogenicity |
| Comparator 2 (e.g., Vildagliptin) | Negative | Negative | Negative | No evidence of carcinogenicity | Increased incidence of hemangiosarcomas (high dose) |
Experimental Protocols: Key Methodologies
The following are standard experimental protocols for key preclinical safety studies.
Acute Toxicity Study
-
Objective: To determine the median lethal dose (LD50) and identify potential target organs for acute toxicity.
-
Animal Models: Typically performed in two mammalian species, one rodent (e.g., Sprague-Dawley rat) and one non-rodent (e.g., Beagle dog).
-
Methodology:
-
Animals are divided into groups and administered a single, escalating dose of the test compound via the intended clinical route (e.g., oral gavage).
-
A control group receives the vehicle only.
-
Animals are observed for a period of 14 days for clinical signs of toxicity and mortality.
-
Body weight and food consumption are recorded.
-
At the end of the study, a gross necropsy is performed on all animals.
-
-
Data Analysis: The LD50 is calculated using a recognized statistical method (e.g., Probit analysis).
Repeated-Dose Toxicity Study
-
Objective: To evaluate the toxicological profile of the compound following repeated administration and to determine the No-Observed-Adverse-Effect Level (NOAEL).
-
Animal Models: At least two species, one rodent and one non-rodent, are typically used. The duration of the study (e.g., 28-day, 3-month, 6-month, 9-month) depends on the intended duration of clinical use.
-
Methodology:
-
Animals are administered the test compound daily for the specified duration.
-
Multiple dose groups are used, along with a control group and often a recovery group.
-
In-life observations include clinical signs, body weight, food consumption, ophthalmology, and electrocardiography (ECG) in larger animals.
-
Clinical pathology (hematology, clinical chemistry, urinalysis) is performed at specified intervals.
-
At termination, a full necropsy is conducted, and a comprehensive list of tissues is collected for histopathological examination.
-
-
Data Analysis: Statistical analysis is performed to identify dose-related changes. The NOAEL is the highest dose at which no adverse effects are observed.
Genotoxicity Assays
-
Objective: To assess the potential of the compound to induce genetic mutations or chromosomal damage.
-
Methodology: A standard battery of tests includes:
-
Ames Test: A bacterial reverse mutation assay to detect point mutations.
-
In Vitro Chromosomal Aberration Test: Evaluates the potential to induce structural chromosomal damage in mammalian cells (e.g., Chinese Hamster Ovary - CHO cells).
-
In Vivo Micronucleus Test: Assesses chromosomal damage in the bone marrow of rodents.
-
Mandatory Visualizations
Diagrams are crucial for visualizing complex processes and relationships in preclinical safety assessment.
Safety Operating Guide
Proper Disposal of Besigliptin Tosylate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the safe and compliant disposal of Besigliptin tosylate, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in research.
Key Safety and Handling Information
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat. All handling should occur in a well-ventilated area, preferably within a certified chemical fume hood.
Based on the safety data sheet for a similar tosylate compound (LY2584702 tosylate), the following hazards should be considered for this compound and are summarized in the table below.[3]
| Hazard Classification | Description | GHS Hazard Statement (Assumed) |
| Acute Toxicity (Oral) | Harmful if swallowed. | H302 |
| Aquatic Hazard (Acute) | Very toxic to aquatic life. | H400 |
| Aquatic Hazard (Chronic) | Very toxic to aquatic life with long lasting effects. | H410 |
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the proper disposal of this compound in a laboratory setting. This protocol is designed to align with general best practices for hazardous pharmaceutical waste management.
1. Waste Identification and Segregation:
-
Characterize the Waste: Identify all waste streams containing this compound. This includes pure, unused compound, expired stock, contaminated solutions, and any materials that have come into contact with the chemical (e.g., pipette tips, vials, gloves, and absorbent paper).
-
Segregate as Hazardous Waste: Due to its potential aquatic toxicity, this compound waste should be segregated as hazardous chemical waste.[3] Do not mix it with non-hazardous waste.
2. Waste Collection and Storage:
-
Use Designated Containers: Collect all this compound waste in a clearly labeled, leak-proof hazardous waste container. The container should be compatible with the chemical nature of the waste.
-
Proper Labeling: The waste container must be labeled with "Hazardous Waste" and the specific chemical name, "this compound." Include the date when the waste was first added to the container.
-
Secure Storage: Store the waste container in a designated, secure area away from general laboratory traffic. The storage area should be well-ventilated and have secondary containment to prevent spills.
3. Disposal through Institutional Environmental Health and Safety (EHS):
-
Contact your EHS Office: Your institution's Environmental Health and Safety (EHS) office is the primary resource for hazardous waste disposal. Contact them to schedule a pickup for your this compound waste.
-
Follow Institutional Procedures: Adhere to all specific procedures and documentation requirements set by your EHS office for hazardous waste disposal.
-
Professional Disposal: The EHS office will ensure the waste is transported to a licensed hazardous waste treatment and disposal facility. The most common and required method for treating hazardous pharmaceutical waste is incineration at a permitted facility.
Important Considerations:
-
Do Not Dispose Down the Drain: Under no circumstances should this compound be disposed of down the sink or in the regular trash. This can lead to the contamination of waterways, posing a significant threat to aquatic ecosystems.
-
Avoid Landfilling: Landfilling of untreated pharmaceutical waste is not a recommended practice as it can lead to leaching into the soil and groundwater.
-
Consult Regulations: Be aware of and comply with all local, state, and federal regulations regarding pharmaceutical waste disposal, including those from the Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA).
Experimental Protocols
Currently, there are no publicly available, standardized experimental protocols for the chemical neutralization of this compound for disposal purposes. The recommended and safest method of disposal is through a certified hazardous waste management provider, as outlined above.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound in a research environment.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Besigliptin Tosylate
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling, storage, and disposal of Besigliptin tosylate in a laboratory setting. Adherence to these guidelines is mandatory to ensure the safety of all personnel.
Researchers and drug development professionals working with this compound, a DPP-4 inhibitor under investigation for type 2 diabetes, must observe stringent safety protocols. This guide outlines the essential personal protective equipment (PPE), handling procedures, and emergency responses to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound. This summary is based on the official Safety Data Sheet (SDS) for the compound.
| Equipment Type | Specification | Purpose |
| Eye Protection | Tightly fitting safety goggles | To prevent eye contact with dust or splashes. |
| Hand Protection | Chemical impermeable gloves | To prevent skin contact. |
| Body Protection | Suitable protective clothing | To prevent contamination of personal clothing. |
Operational Plan: Handling and Storage
Proper handling and storage are critical to prevent accidental exposure and maintain the integrity of the compound.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid the formation of dust and aerosols.
-
Prevent contact with skin and eyes.[1]
-
Employ non-sparking tools to mitigate fire risk.[1]
-
Ensure electrostatic discharge is prevented.
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated location.
-
Segregate from incompatible materials and foodstuff containers.[1]
Emergency and Disposal Protocols
Immediate and appropriate action is vital in the event of an emergency.
First-Aid Measures:
-
In case of skin contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Seek medical advice.[1]
-
In case of eye contact: Rinse cautiously with water for at least 15 minutes. Consult a physician.[1]
-
If inhaled: Move the individual to fresh air.
-
If swallowed: Rinse mouth with water. Do not induce vomiting. Contact a doctor or Poison Control Center immediately.
Accidental Release:
-
Prevent dust formation.
-
Wear appropriate personal protective equipment, including chemical-resistant gloves.
-
Evacuate personnel from the affected area.
-
Prevent the substance from entering drains.
-
Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.
Disposal:
-
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
Experimental Workflow for Safe Handling
To ensure a systematic and safe approach to working with this compound, the following workflow must be followed.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
